molecular formula C16H9NO2 B107360 1-Nitropyrene CAS No. 5522-43-0

1-Nitropyrene

Cat. No.: B107360
CAS No.: 5522-43-0
M. Wt: 247.25 g/mol
InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
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Description

1-Nitropyrene (CAS 5522-43-0) is a high-purity nitrated polycyclic aromatic hydrocarbon (PAH) that serves as a critical reference standard and model compound in scientific research. It is the predominant nitrated pyrene emitted from diesel engine combustion , making it an essential analyte for environmental monitoring and air quality studies. Researchers value this compound for investigating the toxicology of nitro-PAHs; it is metabolically activated to form DNA adducts, and the International Agency for Research on Cancer (IARC) has classified it as a Group 2B agent, indicating it is possibly carcinogenic to humans . This product is supplied as a yellow to amber crystalline powder with a typical purity of >98.0% , and is highly insoluble in water . It is offered as a Certified Reference Material , ideal for calibrating analytical instruments and quantifying emissions. Strict handling procedures are required as it is a suspected carcinogen and mutagen . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

1-nitropyrene
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InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
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InChI Key

ALRLPDGCPYIVHP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
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Molecular Formula

C16H9NO2
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DSSTOX Substance ID

DTXSID6020983
Record name 1-Nitropyrene
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Molecular Weight

247.25 g/mol
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Physical Description

Yellow solid; [HSDB] Gold solid; [MSDSonline]
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Solubility

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C
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Vapor Pressure

0.00000006 [mmHg]
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Impurities

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988).
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Color/Form

Yellow needles or prisms from ethanol

CAS No.

5522-43-0, 63021-86-3
Record name 1-Nitropyrene
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Melting Point

155 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research.[1][2] It is a byproduct of incomplete combustion, predominantly found in diesel engine exhaust, and is considered a marker for exposure to these emissions.[1][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), this compound is recognized as "probably carcinogenic to humans," necessitating a thorough understanding of its chemical and physical characteristics for risk assessment and in the development of potential therapeutic or preventative strategies.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its metabolic activation pathways.

Chemical and Physical Properties

This compound is a yellow, crystalline solid at room temperature.[6] Its core structure consists of a pyrene (B120774) backbone with a nitro group substitution at the C1 position. This substitution significantly influences its chemical reactivity and biological activity.

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₆H₉NO₂[1][2]
Molecular Weight 247.25 g/mol [1][2]
CAS Number 5522-43-0[1]
Appearance Yellow needles or prisms[3][6]
Melting Point 153-155 °C[1][7]
Boiling Point 390.29 °C (estimate)[7][8]
Density 1.422 g/mL[4][6]
Vapor Pressure 1.28 x 10⁻⁵ mmHg at 25°C[7][8]
LogP (Octanol/Water) 5.06
Solubility

The solubility of this compound is a critical factor in its environmental fate and bioavailability. It is practically insoluble in water but shows good solubility in various organic solvents.

SolventSolubilityReference(s)
Water Insoluble (0.0118 mg/L at 25 °C)
Diethyl Ether Very soluble[2]
Acetone Soluble[2]
Ethanol (B145695) Soluble[2]
Benzene (B151609) Soluble[2]
Toluene Soluble[2]
Chloroform Sparingly soluble (with heating)[7]
Ethyl Acetate Slightly soluble (with heating)[7]

Spectral Properties

The spectral characteristics of this compound are fundamental for its detection and quantification in various matrices.

UV-Visible Spectroscopy

In solution, this compound exhibits characteristic absorption bands in the UV-visible region. The spectrum is influenced by the solvent. A representative UV-visible spectrum shows absorption maxima that are crucial for spectrophotometric analysis.

Fluorescence Spectroscopy

This compound is fluorescent, although its quantum yield is generally low. The fluorescence emission can be used for sensitive detection, particularly in high-performance liquid chromatography (HPLC) applications. For instance, in HPLC analysis, an excitation wavelength of 350 nm can be used, with emission detected around 400 nm.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound molecule. While comprehensive spectral assignments can vary slightly with the solvent and instrument frequency, representative data is invaluable for structural confirmation.

  • ¹H NMR (in CDCl₃, 400 MHz): Chemical shifts (δ) for the protons on the pyrene ring are observed in the aromatic region, typically between 7.0 and 10.5 ppm.[9]

  • ¹³C NMR (in CDCl₃, 100 MHz): Carbon signals appear in the range of 104 to 138 ppm.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of pyrene.[2][10][11]

Protocol:

  • Dissolution: Dissolve pyrene in a suitable solvent such as benzene or acetic acid.[2][11]

  • Nitrating Agent Preparation: Prepare a nitrating agent solution. One method involves mixing concentrated sulfuric acid, concentrated nitric acid, and water.[11] Another approach uses copper(II) nitrate (B79036) in acetic anhydride.[10]

  • Reaction: Slowly add the nitrating agent to the pyrene solution while stirring at a controlled temperature (e.g., room temperature or 55-60°C).[10][12]

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture, for instance, by pouring it into an ice bath.[9] Separate the organic phase.

  • Washing and Drying: Wash the organic phase multiple times with distilled water to remove residual acid. Dry the organic phase using an anhydrous drying agent like sodium sulfate.[11]

  • Solvent Removal and Product Isolation: Remove the solvent by distillation or evaporation under reduced pressure to obtain the crude this compound product.[10][11]

Purification of this compound

The crude product from synthesis often requires purification to remove unreacted starting material and isomeric byproducts.

Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Protocol:

  • Sample Preparation: Extract this compound from the sample matrix (e.g., diesel soot, air particulate matter) using a suitable solvent like a benzene-ethanol mixture, followed by ultrasonic extraction.[13] The extract may require cleanup using solid-phase extraction or column chromatography.[13]

  • Chromatographic System:

    • Column: A reverse-phase C18 column is commonly used.[14]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with a modifier like phosphoric acid or formic acid for MS-compatible methods.[15]

    • Detection: UV detection or fluorescence detection (e.g., excitation at 260 nm, emission at 420 nm after online reduction to 1-aminopyrene) can be employed.[16]

  • Quantification: Use an external or internal standard method for accurate quantification. Deuterated this compound (d₉-1-NP) is often used as an internal standard.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound.

Protocol:

  • Sample Preparation: Similar to HPLC, samples require extraction and cleanup.

  • Chromatographic System:

    • Column: A capillary column with a nonpolar or semi-polar stationary phase (e.g., 5% phenylmethylpolysiloxane) is suitable for separation.[18][19]

    • Carrier Gas: Helium is typically used as the carrier gas.[18]

    • Injection: Use a splitless injection mode for trace analysis.[18]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 247) and characteristic fragment ions.[20] Tandem mass spectrometry (MS/MS) can provide even greater selectivity.[21]

Metabolic Activation and Toxicological Pathways

The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can form adducts with DNA.[6][8][22][23] There are two primary metabolic pathways: nitroreduction and ring oxidation.[1][24][25]

Metabolic Activation Pathways of this compound

metabolic_pathway Nitroreduction Nitroreduction 1NOP 1-Nitrosopyrene Nitroreduction->1NOP RingOxidation Ring Oxidation Epoxides This compound-4,5-oxide (B561001) This compound-9,10-oxide RingOxidation->Epoxides NHOHAP N-hydroxy-1-aminopyrene 1NOP->NHOHAP Esterification Esterification (e.g., O-acetylation) NHOHAP->Esterification ReactiveEster Reactive Ester Esterification->ReactiveEster NitreniumIon Nitrenium Ion ReactiveEster->NitreniumIon DNA_Adducts_NR DNA Adducts (e.g., dG-C8-AP) NitreniumIon->DNA_Adducts_NR Covalent Binding to DNA Diols Dihydrodiols Epoxides->Diols Epoxide Hydrolase DNA_Adducts_RO DNA Adducts Epoxides->DNA_Adducts_RO Covalent Binding to DNA 1NP 1NP 1NP->RingOxidation Cytochrome P450 (e.g., CYP3A4)

Caption: Metabolic activation pathways of this compound.

The metabolic fate of this compound begins with either the reduction of the nitro group or the oxidation of the aromatic ring system.

  • Nitroreduction Pathway: This pathway is catalyzed by nitroreductase enzymes, which can be found in mammalian tissues and gut microflora.[26] The nitro group is sequentially reduced to a nitroso derivative and then to a N-hydroxylamino intermediate.[1] This N-hydroxy metabolite can be further activated by esterification (e.g., O-acetylation) to form a reactive ester that can spontaneously decompose to a highly electrophilic nitrenium ion. This ion readily reacts with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[1][8][27][28]

  • Ring Oxidation Pathway: Cytochrome P450 enzymes mediate the oxidation of the pyrene ring to form reactive epoxides, such as this compound-4,5-oxide and this compound-9,10-oxide.[24][25][29] These epoxides are also electrophilic and can directly bind to DNA to form adducts.[25] Alternatively, the epoxides can be detoxified by epoxide hydrolase to form less reactive dihydrodiols.[29]

Experimental Workflow for DNA Adduct Analysis

dna_adduct_workflow DNA_Isolation DNA Isolation and Purification DNA_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->DNA_Hydrolysis Adduct_Enrichment Adduct Enrichment (e.g., Solid-Phase Extraction) DNA_Hydrolysis->Adduct_Enrichment Analysis LC-MS/MS Analysis Adduct_Enrichment->Analysis Quantification Quantification of DNA Adducts Analysis->Quantification

References

Unmasking a Key Urban Air Pollutant: A Technical Guide to 1-Nitropyrene Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 1-nitropyrene (1-NP), a potent mutagen and suspected carcinogen prevalent in urban air. Primarily aimed at researchers, environmental scientists, and public health professionals, this document synthesizes current knowledge on the sources, formation pathways, and quantification of this hazardous air pollutant. A comprehensive understanding of 1-NP is critical for developing effective air quality management strategies and for advancing research into its health impacts.

Introduction to this compound

This compound is the most abundant mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the environment.[1][2] It is a byproduct of incomplete combustion processes and has been identified as a significant contributor to the mutagenic activity of diesel exhaust particles.[3][4][5] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[6] Its ubiquitous presence in urban atmospheres necessitates a thorough understanding of its origins and behavior.

Primary Sources of this compound in Urban Air

The predominant source of this compound in urban environments is the emission from diesel engines.[1][3] The high temperatures and pressures within diesel combustion chambers provide an ideal environment for the nitration of pyrene (B120774), a common polycyclic aromatic hydrocarbon (PAH).

Key Emission Sources:

  • Diesel Vehicles: Heavy-duty trucks, buses, and passenger cars are major contributors.[1] Emissions can vary based on engine technology, fuel type, and operating conditions. For instance, the use of biodiesel can influence 1-NP formation, with one study noting emissions between 4.7 and 34 ng/hp–h from engines running on B100 biodiesel.[1]

  • Off-Road Diesel Engines: Construction equipment, generators, and industrial machinery are also significant sources.[1][7]

  • Gasoline Engines: While diesel engines are the primary source, gasoline-powered vehicles also emit this compound, albeit at lower levels. One study reported a 1-NP emission of 0.02 µg/km from a gasoline vehicle compared to 3.0 µg/km from a diesel vehicle.[1]

  • Kerosene (B1165875) Heaters: Emissions from kerosene heaters have also been identified as a source of this compound.[1]

Quantitative Data on this compound Concentrations

The concentration of this compound in urban air can vary significantly depending on location, traffic density, and meteorological conditions. The following table summarizes reported concentrations from various studies.

Source/LocationConcentrationParticle SizeNotesReference
Urban Air (General)10 - 1000 pg/m³Not SpecifiedHigher in winter[6]
Rural/Remote Areas1 - 100 pg/m³Not SpecifiedLow traffic intensity[6]
Metal Mine (Face)Geometric Mean: 65 pg/m³Not SpecifiedPersonal air measurements[3]
Metal Mine (Shop)Geometric Mean: 24 pg/m³Not SpecifiedPersonal air measurements[3]
Metal Mine (Surface)Geometric Mean: 4.4 pg/m³Not SpecifiedPersonal air measurements[3]
Underground MineGeometric Mean: 197–2483 pg/m³Not SpecifiedPersonal samples[3]
Indoor Surface Workplace (Mine)Geometric Mean: 8–110 pg/m³Not SpecifiedIndoor air[3]
South Korea (Occupational/Environmental Exposure)Mean: 20.40 pg/m³Not Specified[8]
Kanazawa, Japan (1994)32 pg/m³Not SpecifiedAtmospheric concentration[8]
Workplace Atmospheres (Various Diesel Sources)0.012 - 1.2 ng/m³Total Suspended ParticulateArea sampling[7]
Diesel Bus (On-board)0.4 - 24 µg/g PM2.5PM2.5Highly variable[9]
Diesel Engine (Exposure Chamber)0.30 µg/g DEPDiesel Exhaust ParticulateConstant load[9]
Diesel Passenger Bus (Standard Fuel)1.1 µg/kmNot Specified[10]
Diesel Passenger Bus (City Bus Fuel)0.2 µg/kmNot Specified[10]
Heavy-Duty Diesel Truck (Standard Fuel)1.8 µg/kmNot Specified[10]
Heavy-Duty Diesel Truck (City Bus Fuel)0.4 µg/kmNot Specified[10]
Wood Fireplace0.11 mg/kgParticulate[10]
Coal-Fired Boiler0.18 mg/kgParticulate[10]
Central Stockholm (High-Diesel Location)20 pg/m³Not Specified[10]
Central Stockholm (Low-Diesel Location)12 pg/m³Not Specified[10]
Athens, Greece (Winter)0.18 ng/m³Not Specified[10]
Athens, Greece (Spring/Summer)0.02 ng/m³Not Specified[10]
Athens, Greece (Autumn)0.03 ng/m³Not Specified[10]

Formation Pathways of this compound

This compound is formed through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.

A. Direct Formation during Combustion: During the high-temperature combustion of fuels like diesel, pyrene can react with nitrogen oxides (NOx) to form this compound.[1] This electrophilic nitration reaction is facilitated by the presence of free radicals and high concentrations of NOx in the combustion chamber and exhaust.

B. Atmospheric Formation: In the atmosphere, gas-phase pyrene can react with photochemically generated radicals, such as the hydroxyl radical (OH•) and the nitrate (B79036) radical (NO₃•), to form nitro-PAHs, including this compound.[11][12] The daytime formation is primarily initiated by the OH radical, while the NO₃ radical plays a more significant role during the nighttime.[12]

G cluster_combustion Direct Combustion Formation cluster_atmosphere Atmospheric Formation Pyrene_comb Pyrene NP_comb This compound Pyrene_comb->NP_comb High Temperature Nitration NOx_comb Nitrogen Oxides (NOx) NOx_comb->NP_comb Pyrene_atm Gas-Phase Pyrene Intermediate Pyrene Radical Intermediate Pyrene_atm->Intermediate Reaction with OH_radical Hydroxyl Radical (OH•) (Daytime) OH_radical->Intermediate NO3_radical Nitrate Radical (NO₃•) (Nighttime) NO3_radical->Intermediate NP_atm This compound Intermediate->NP_atm Further Reaction with NOx

Formation pathways of this compound.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in ambient air samples is crucial for exposure assessment and source apportionment studies. A typical workflow involves sample collection, extraction, and analysis.

A. Sample Collection:

  • Air Sampling: Particulate matter is collected from the air by drawing a known volume of air through a filter.[1] Common filter materials include quartz fiber filters.

  • Portable Samplers: For personal exposure monitoring, portable air samplers are used to collect low-volume samples.[13]

B. Sample Preparation and Extraction:

  • Filter Extraction: The filter is transferred to a vial, and an organic solvent such as toluene (B28343) is added.[14]

  • Sonication/Shaking: The vial is placed in a rotary shaker or sonicator for an extended period (e.g., a minimum of 12 hours) to ensure complete extraction of the analytes from the filter.[14]

  • Filtration: The extract is then filtered, often using a syringe filter, to remove any remaining particulate matter.[14]

  • Concentration: The solvent may be evaporated under a stream of nitrogen to concentrate the sample.

C. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a sensitive method for the determination of this compound.[9][13] A column-switching system can be employed to remove interfering substances.[13] Deuterated this compound is often used as an internal standard to improve precision.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and is used for the positive identification and quantification of this compound.[7][14] High-resolution mass spectrometry can be used to tentatively identify numerous nitroarenes in complex mixtures.[15]

  • Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD): This technique is highly selective for nitrogen-containing compounds like this compound.[14]

G start Start: Air Sample collection 1. Sample Collection (Filter-based Air Sampling) start->collection extraction 2. Solvent Extraction (e.g., Toluene) collection->extraction cleanup 3. Sample Cleanup/Concentration (Filtration, Evaporation) extraction->cleanup analysis 4. Instrumental Analysis cleanup->analysis hplc HPLC-Fluorescence analysis->hplc Sensitive Quantification gcms GC-MS analysis->gcms Selective Identification gcncd GC-NCD analysis->gcncd Nitrogen-Specific Detection end End: Quantification of 1-NP hplc->end gcms->end gcncd->end

General experimental workflow for this compound analysis.

Health Implications and Future Directions

Exposure to this compound is a public health concern due to its mutagenic and carcinogenic properties.[2][4] It can induce oxidative stress and DNA damage.[8][16] Urinary metabolites of this compound, such as 1-aminopyrene (B158619) and hydroxylated metabolites, are being investigated as potential biomarkers of exposure to diesel exhaust.[5][17][18][19][20]

Future research should focus on:

  • Improving emission inventories for this compound from various sources.

  • Long-term monitoring studies to understand temporal trends in urban areas.

  • Further elucidating the atmospheric transformation and fate of this compound.

  • Refining the use of biomarkers for accurate human exposure assessment.

By continuing to investigate the sources and effects of this compound, the scientific community can provide the necessary data to inform policies aimed at protecting public health from the adverse effects of air pollution.

References

1-Nitropyrene as a Marker for Diesel Exhaust: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant environmental pollutant and a human carcinogen. Identifying reliable chemical markers is crucial for assessing exposure to diesel exhaust and understanding its toxicological implications. 1-Nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), has emerged as a key marker for diesel exhaust.[1][2] It is one of the most abundant nitro-PAHs in diesel exhaust particulate matter and a major contributor to its direct-acting mutagenicity.[2] This technical guide provides a comprehensive overview of this compound, including its detection, metabolism, toxicity, and the signaling pathways it perturbs.

Data Presentation

The following tables summarize quantitative data on this compound concentrations in various media, reflecting its prevalence as an environmental contaminant derived from diesel exhaust, and its biological effects.

Table 1: Concentration of this compound in Diesel Exhaust and Environmental Samples

Sample TypeConcentration RangeReference
Diesel Exhaust Particulates
Light-duty passenger cars3.9–14.2 µg/g[3]
Heavy-duty diesel engine (2004 model)55 ± 6.44 ng/hp–h[3]
Workplace air (diesel-contaminated)0.012 to 1.2 ng/m³[4]
Underground mine airGeometric means of 197–2483 pg/m³[5]
Ambient Air
Urban/Suburban areasUp to 57 pg/m³[6]
Rural area0.0017 ng/m³[4]
Three Brazilian citiesNot detected to 175 pg/m³[7]
South Korean cityMean of 20.40 pg/m³[2]
Kanazawa, Japan (1994)32 pg/m³[2]

Table 2: Urinary Concentrations of this compound Metabolites in Human Subjects

PopulationMetabolite(s)ConcentrationReference
Korean road/bus terminal workers1-Aminopyrene (B158619) (1-AP)Average: 0.334 pg/g creatinine[1]
Healthy, non-occupationally exposed (Japan)6-OHNAAP, 8-OHNAAP, 6-OHNP, 8-OHNPMeans: 117, 109, 203, and 137 pmol/mol creatinine, respectively[8]
Taxi drivers (Shenyang, China)6-OHNP, 8-OHNPMedian (pre- and post-shift average): 3.9 and 2.3 pg/mg creatinine, respectively[9][10]

Table 3: In Vitro Genotoxicity and Cytotoxicity of this compound

Cell LineAssayEffective Concentration/DoseReference
Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), CHO-K1Cytotoxicity and inhibition of DNA synthesis10-20 µg/mL[11]
Female Sprague-Dawley rats (in vivo)Sister chromatid exchanges in bone marrowDose-related increase at 0.5, 1.5, and 5.0 g/kg (oral)[12]
RAW264.7 macrophagesApoptosis and NecrosisSignificant increase at 10 µM and 30 µM, respectively[13]
RAW264.7 macrophagesGenotoxicity (micronucleus formation, DNA strand breaks)Concentration-dependent manner[14][15]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Pathways

This compound undergoes two primary metabolic activation pathways: nitroreduction and ring oxidation. Nitroreduction, carried out by cytosolic and microsomal reductases, is considered the major pathway for its mutagenic activity. This process involves the sequential reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. The N-hydroxy-1-aminopyrene intermediate is highly reactive and can form a nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adducts.

Ring oxidation, mediated by cytochrome P450 enzymes, leads to the formation of various hydroxylated metabolites, such as 3-hydroxy-, 6-hydroxy-, and 8-hydroxy-1-nitropyrene. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) for excretion. Some of these ring-oxidized metabolites can also undergo nitroreduction, leading to the formation of different DNA adducts.

Metabolic_Pathway_of_1_Nitropyrene cluster_0 Metabolic Activation cluster_1 Detoxification & Excretion This compound This compound 1-Nitrosopyrene 1-Nitrosopyrene This compound->1-Nitrosopyrene Nitroreduction Ring Oxidation Products Ring Oxidation Products This compound->Ring Oxidation Products CYP450 N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene Nitroreduction Nitrenium Ion Nitrenium Ion N-Hydroxy-1-aminopyrene->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding Ring Oxidation Products->DNA Adducts Further Metabolism & Nitroreduction Conjugated Metabolites Conjugated Metabolites Ring Oxidation Products->Conjugated Metabolites Conjugation Excretion Excretion Conjugated Metabolites->Excretion

Metabolic pathway of this compound.
Signaling Pathways in this compound Induced Toxicity

Exposure to this compound can trigger a cascade of cellular events leading to genotoxicity, oxidative stress, and cell death. A key pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis. This compound-induced DNA damage can activate checkpoint kinases which in turn phosphorylate and activate p53. Activated p53 can then induce the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.[15] Furthermore, this compound has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which can also contribute to DNA damage and apoptosis.

Genotoxicity_Signaling_Pathway This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage Metabolic Activation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Oxidative Stress Oxidative Stress Oxidative Stress->DNA Damage ROS Generation->Oxidative Stress Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement Air_Sampling Air Sampling (Diesel Particulates on Filter) Extraction Solvent Extraction (e.g., Toluene) Air_Sampling->Extraction Filtration Filtration of Extract Extraction->Filtration GC_MS_Analysis GC-MS Analysis Filtration->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis Result Result Data_Analysis->Result Concentration of This compound

References

In Vivo Carcinogenic Potential of 1-Nitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental pollutants, particularly in diesel exhaust emissions. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, 1-NP has been the subject of extensive research to elucidate its carcinogenic mechanisms and potential risks. This technical guide provides an in-depth overview of the in vivo carcinogenic potential of 1-NP, focusing on quantitative data from animal studies, detailed experimental protocols, and the molecular signaling pathways implicated in its tumorigenic activity.

Data Presentation: Quantitative Analysis of this compound Carcinogenicity in Vivo

The carcinogenic effects of this compound have been evaluated in various animal models, demonstrating its ability to induce tumors at different sites depending on the species, route of administration, and dose. The following tables summarize the key quantitative findings from these in vivo studies.

Table 1: Carcinogenicity of this compound in Rats

StrainRoute of AdministrationTotal DoseDuration of TreatmentTumor SiteTumor Incidence (%)Reference
F344/DuCrj (male)Subcutaneous Injection40 mg (2 mg/injection, twice a week)10 weeksInjection site (Sarcomas, primarily malignant fibrous histiocytomas)47% (8/17)[1]
Sprague-Dawley (newborn, female)Subcutaneous Injection800 µmol/kg (100 µmol/kg/week)8 weeksMammary gland (Adenocarcinomas)47%[2][3]
Sprague-Dawley (newborn, male)Subcutaneous Injection800 µmol/kg (100 µmol/kg/week)8 weeksInjection site (Sarcomas)32%[2][3]
Sprague-Dawley (newborn, female)Subcutaneous Injection400 µmol/kg (50 µmol/kg/week)8 weeksMammary gland23%[2][3]
Sprague-Dawley (newborn, male)Subcutaneous Injection400 µmol/kg (50 µmol/kg/week)8 weeksInjection site (Sarcomas)7%[2][3]
Sprague-Dawley (newborn, female)Gavage800 µmol (high dose)16 weeks (once weekly)Mammary gland (Adenocarcinomas)63%[4]
Sprague-Dawley (newborn, female)Gavage320 µmol (low dose)16 weeks (once weekly)Mammary gland (Adenocarcinomas)42%[4]

Table 2: Carcinogenicity of this compound in Mice

StrainRoute of AdministrationTotal DoseDuration of TreatmentTumor SiteTumor Incidence/MultiplicityReference
A/J (male and female)Intraperitoneal Injection6.44 mmol/kgNot specifiedLung1.3 ± 1.0 tumors/mouse (p < 0.001 vs. control)[5][6]
A/J (male and female)Intraperitoneal Injection2.14 mmol/kgNot specifiedLungNot significant vs. control[5][6]
A/J (male and female)Intraperitoneal Injection0.71 mmol/kgNot specifiedLungNot significant vs. control[5][6]
Newborn (male)Intraperitoneal Injection2800 nmol/mouse3 injections (days 1, 8, 15)Liver21-28% incidence[7]
Newborn (male)Intraperitoneal Injection700 nmol/mouse3 injections (days 1, 8, 15)Liver12-15% incidence[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following sections outline the typical experimental protocols used in the in vivo assessment of this compound.

Subcutaneous Injection Studies in Rats
  • Animal Model: Male F344/DuCrj rats or newborn Sprague-Dawley (CD) rats are commonly used.

  • Vehicle: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Dosage and Administration: For adult rats, a common protocol involves subcutaneous injections of 1-NP (e.g., 2 mg in 0.2 ml DMSO) twice a week for a specified period (e.g., 10 weeks). For newborn rats, lower doses (e.g., 50-100 µmol/kg body weight) are administered weekly for several weeks.

  • Observation Period: Animals are monitored for tumor development for an extended period, often up to 60-90 weeks after the first injection.

  • Endpoint Analysis: At the end of the study, a complete necropsy is performed. Tumors and major organs are collected, fixed in formalin, and processed for histopathological examination to determine tumor type and malignancy.

Gavage Studies in Rats
  • Animal Model: Newborn Sprague-Dawley rats are often used to assess carcinogenicity following oral exposure.

  • Vehicle: this compound is typically suspended in a suitable vehicle like trioctanoin.

  • Dosage and Administration: The compound is administered directly into the stomach via gavage, often once a week for a defined period (e.g., 16 weeks). Doses can range from low (e.g., 320 µmol) to high (e.g., 800 µmol) total doses per rat.

  • Observation Period: The animals are observed for the development of tumors for a significant portion of their lifespan (e.g., up to 94 weeks).

  • Endpoint Analysis: Similar to injection studies, the primary endpoint is the incidence and histopathological characterization of tumors, with a particular focus on mammary glands in female rats.

Intraperitoneal Injection Studies in Mice
  • Animal Model: The A/J mouse strain, which is highly susceptible to lung tumor development, is a frequently used model. Newborn mice of various strains are also utilized to assess early-life susceptibility.

  • Vehicle: this compound is dissolved or suspended in a vehicle such as trioctanoin.

  • Dosage and Administration: For A/J mice, a total dose is often administered over a series of intraperitoneal injections. In the newborn mouse assay, injections are typically given on days 1, 8, and 15 of life.

  • Observation Period: The observation period varies depending on the model, ranging from several months to over a year.

  • Endpoint Analysis: The primary endpoints are the incidence and multiplicity (number of tumors per animal) of lung or liver tumors. Lungs and livers are examined macroscopically and microscopically for neoplastic lesions.

Signaling Pathways in this compound Carcinogenesis

The carcinogenic activity of this compound is a multi-step process involving metabolic activation, DNA damage, and the deregulation of cellular signaling pathways that control cell growth, survival, and death.

Metabolic Activation and DNA Adduct Formation

This compound itself is not the ultimate carcinogen. It requires metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process is a critical initiating event in 1-NP-induced carcinogenesis. Two major pathways are involved:

  • Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso and then to a reactive N-hydroxyarylamine intermediate. This intermediate can be further activated by O-acetylation to form a nitrenium ion, which is a potent electrophile that readily reacts with DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adducts. This pathway is considered a major route for the genotoxicity of 1-NP.

  • Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aromatic rings of 1-NP to form arene oxides, which are also reactive electrophiles capable of binding to DNA. Human CYP enzymes, such as CYP3A4, have been shown to metabolize 1-NP.

Metabolic_Activation cluster_nitroreduction Nitroreduction Pathway cluster_oxidation Ring Oxidation Pathway This compound This compound 1-Nitrosopyrene 1-Nitrosopyrene This compound->1-Nitrosopyrene Nitroreductases N-hydroxy-1-aminopyrene N-hydroxy-1-aminopyrene 1-Nitrosopyrene->N-hydroxy-1-aminopyrene Nitrenium Ion Nitrenium Ion N-hydroxy-1-aminopyrene->Nitrenium Ion O-acetylation dG-C8-AP Adduct dG-C8-AP Adduct Nitrenium Ion->dG-C8-AP Adduct Reacts with Guanine in DNA 1-Nitropyrene_ox This compound Arene Oxides Arene Oxides 1-Nitropyrene_ox->Arene Oxides CYP Enzymes (e.g., CYP3A4) DNA Adducts_ox DNA Adducts Arene Oxides->DNA Adducts_ox

Metabolic activation pathways of this compound.
Induction of Oxidative Stress and Apoptosis

Exposure to this compound can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell. This oxidative stress can cause damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death. Key signaling pathways involved include:

  • Mitochondrial Dysfunction: 1-NP can disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

  • Caspase Activation: The release of cytochrome c from mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.

  • AIF-Mediated Cell Death: AIF can translocate to the nucleus and induce chromatin condensation and DNA fragmentation in a caspase-independent manner.

  • AMPK/Nrf-2/HO-1 Pathway: In response to oxidative stress, the AMPK/Nrf-2/HO-1 signaling pathway can be activated as a cellular defense mechanism to counteract the damaging effects of ROS.

Oxidative_Stress_Apoptosis This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction AMPK Activation AMPK Activation ROS Generation->AMPK Activation Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release AIF Translocation to Nucleus AIF Translocation to Nucleus Mitochondrial Dysfunction->AIF Translocation to Nucleus Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Apoptosis Apoptosis AIF Translocation to Nucleus->Apoptosis Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis Nrf-2 Activation Nrf-2 Activation AMPK Activation->Nrf-2 Activation HO-1 Expression HO-1 Expression Nrf-2 Activation->HO-1 Expression Cellular Defense Cellular Defense HO-1 Expression->Cellular Defense

Signaling pathways of 1-NP-induced oxidative stress and apoptosis.
Alterations in Oncogenes and Tumor Suppressor Genes

This compound and its metabolites can lead to mutations in critical genes that regulate cell growth and proliferation, contributing to the development of cancer.

  • p53 Tumor Suppressor Gene: DNA damage induced by 1-NP can activate the p53 pathway. p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Mutations in the p53 gene can abrogate these protective functions, allowing cells with damaged DNA to proliferate. Studies have shown that 1-NP can induce a p53-dependent pathway involving cytochrome c release and caspase activation.[8]

  • Ras Oncogenes: Mutations in the ras family of proto-oncogenes (e.g., Ha-ras, K-ras) are frequently observed in chemically induced tumors. These mutations can lead to the constitutive activation of Ras proteins, which are key components of signaling pathways that promote cell proliferation. Elevated expression of the Ha-ras oncogene has been observed in various organs of mice treated with this compound.[9]

  • CHK1 Pathway: DNA damage can also activate checkpoint kinases like CHK1, which play a role in cell cycle arrest to allow for DNA repair. Activation of CHK1 has been observed in cells exposed to 1-NP.[10]

Gene_Alterations 1-NP Metabolites 1-NP Metabolites DNA Damage DNA Damage 1-NP Metabolites->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p53 Mutation p53 Mutation DNA Damage->p53 Mutation Ras Gene Mutation Ras Gene Mutation DNA Damage->Ras Gene Mutation CHK1 Activation CHK1 Activation DNA Damage->CHK1 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis Loss of Cell Cycle Control Loss of Cell Cycle Control p53 Mutation->Loss of Cell Cycle Control Constitutive Ras Activation Constitutive Ras Activation Ras Gene Mutation->Constitutive Ras Activation Uncontrolled Proliferation Uncontrolled Proliferation Constitutive Ras Activation->Uncontrolled Proliferation CHK1 Activation->Cell Cycle Arrest

Oncogene and tumor suppressor gene alterations by 1-NP.

Conclusion

The in vivo studies summarized in this technical guide provide compelling evidence for the carcinogenic potential of this compound in various animal models. The quantitative data clearly demonstrate a dose-dependent increase in tumor incidence at multiple organ sites. The detailed experimental protocols offer a framework for designing and interpreting future carcinogenicity studies. Furthermore, the elucidation of the underlying signaling pathways, from metabolic activation and DNA adduct formation to the dysregulation of key cellular processes like apoptosis and cell cycle control, provides a molecular basis for the observed carcinogenicity. This comprehensive understanding is essential for researchers, scientists, and drug development professionals in assessing the risks associated with this compound exposure and in developing potential strategies for prevention and therapeutic intervention.

References

Metabolic Pathways of 1-Nitropyrene in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropyrene (1-NP) is a ubiquitous environmental pollutant and a potent mutagen and carcinogen, primarily found in diesel exhaust.[1] Its bioactivation and detoxification in mammals are complex processes involving multiple metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 1-NP metabolism, focusing on the key enzymatic reactions, resultant metabolites, and the methodologies used to study these processes. Quantitative data on metabolite formation and enzyme kinetics are summarized, and detailed experimental protocols are provided to aid in the design and execution of further research in this field.

Introduction

This compound is the most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel engine emissions.[2] Its presence in the environment raises significant health concerns due to its mutagenic and carcinogenic properties.[1] The biological activity of 1-NP is intrinsically linked to its metabolic fate within the mammalian system. Metabolism of 1-NP can lead to either detoxification and excretion or bioactivation to reactive intermediates that can form adducts with cellular macromolecules, such as DNA and proteins, initiating carcinogenic processes.[3][4] A thorough understanding of these metabolic pathways is crucial for risk assessment, the development of biomarkers for exposure, and the design of potential therapeutic interventions. This guide synthesizes the current knowledge on 1-NP metabolism, presenting it in a manner accessible and useful to researchers, scientists, and professionals in drug development.

Metabolic Pathways of this compound

The metabolism of this compound in mammals proceeds primarily through two major competing pathways: ring oxidation and nitroreduction .[1] These pathways are catalyzed by a variety of enzymes, primarily located in the liver, and their relative contributions can be influenced by factors such as species, tissue, and oxygen concentration.[5][6]

Ring Oxidation Pathways

Ring oxidation of 1-NP is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[7] This pathway leads to the formation of phenols and epoxides, which can be further metabolized through Phase II conjugation reactions.

  • Hydroxylation: CYP enzymes catalyze the hydroxylation of the pyrene (B120774) ring to form various phenolic metabolites. The major hydroxylated products identified are 1-nitropyren-3-ol (3-OHNP), 1-nitropyren-6-ol (6-OHNP), and 1-nitropyren-8-ol (8-OHNP).[8] In some species, 6-OHNP and 8-OHNP are the predominant metabolites.[5]

  • Epoxidation: CYP enzymes can also catalyze the formation of epoxides on the pyrene ring. The K-region 4,5-epoxide and the 9,10-epoxide are two of the major epoxidation products.[7] These epoxides are reactive intermediates that can bind to cellular nucleophiles, including DNA. They can also be detoxified by epoxide hydrolase to form dihydrodiols, such as 4,5-dihydro-4,5-dihydroxy-1-nitropyrene.[8]

Nitroreduction Pathways

Nitroreduction involves the reduction of the nitro group of 1-NP, a critical step in its metabolic activation to a mutagen. This process can be catalyzed by both cytosolic and microsomal nitroreductases, including enzymes like xanthine (B1682287) oxidase.[9] The reduction occurs in a stepwise manner:

  • This compound is reduced to 1-nitrosopyrene .

  • 1-Nitrosopyrene is further reduced to N-hydroxy-1-aminopyrene . This N-hydroxy arylamine is a highly reactive intermediate that can form adducts with DNA, primarily at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[1]

  • N-hydroxy-1-aminopyrene can be further reduced to the more stable 1-aminopyrene (B158619) .

Phase II Conjugation

The primary metabolites from both ring oxidation and nitroreduction pathways can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion from the body. These reactions include:

  • Glucuronidation: Phenolic metabolites and their nitroreduced counterparts can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.

  • Acetylation: 1-aminopyrene and its hydroxylated derivatives can be N-acetylated by N-acetyltransferases (NATs) to form N-acetyl-1-aminopyrene (1-NAAP) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs).[10]

The interplay of these pathways is visualized in the following diagram:

Metabolic_Pathways_of_1_Nitropyrene cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation cluster_RingOxidation Ring Oxidation Details cluster_Nitroreduction Nitroreduction Details This compound This compound Ring-Oxidized Metabolites Ring-Oxidized Metabolites This compound->Ring-Oxidized Metabolites CYP450 (Oxidation) Nitroreduced Metabolites Nitroreduced Metabolites This compound->Nitroreduced Metabolites Nitroreductases Conjugated Metabolites Conjugated Metabolites Ring-Oxidized Metabolites->Conjugated Metabolites UGTs, SULTs 3-OHNP 3-OHNP 6-OHNP 6-OHNP 8-OHNP 8-OHNP 4,5-Epoxide 4,5-Epoxide 9,10-Epoxide 9,10-Epoxide Nitroreduced Metabolites->Conjugated Metabolites UGTs, SULTs, NATs 1-Nitrosopyrene 1-Nitrosopyrene Excretion Excretion Conjugated Metabolites->Excretion 4,5-Dihydrodiol 4,5-Dihydrodiol 4,5-Epoxide->4,5-Dihydrodiol Epoxide Hydrolase N-hydroxy-1-aminopyrene N-hydroxy-1-aminopyrene 1-Nitrosopyrene->N-hydroxy-1-aminopyrene 1-Aminopyrene 1-Aminopyrene N-hydroxy-1-aminopyrene->1-Aminopyrene DNA Adducts DNA Adducts N-hydroxy-1-aminopyrene->DNA Adducts

Overview of this compound Metabolic Pathways.

Quantitative Data on this compound Metabolism

The quantitative assessment of 1-NP metabolism is essential for understanding its toxicokinetics and for developing reliable biomarkers of exposure. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetics of this compound Metabolism
EnzymeSubstrateKm (µM)Vmax (nmol/min/unit or nmol/min/nmol P450)Mammalian SystemReference
Bovine Liver Xanthine OxidaseThis compound0.70.06 nmol/min/unitBovine[9]
Rabbit Liver P450 3bThis compound-26.8Rabbit[5]
Rabbit Liver P450 2This compound-2.0Rabbit[5]
Rabbit Liver P450 6This compound-2.2Rabbit[5]
Table 2: Urinary Metabolites of this compound in Humans and Rats
MetaboliteHuman (pmol/mol creatinine)Rat (% of dose in 12h)Reference
6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP)117 (mean)7.0[10][11]
8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP)109 (mean)1.2[10][11]
6-hydroxy-1-nitropyrene (6-OHNP)203 (mean)1.6[10][11]
8-hydroxy-1-nitropyrene (8-OHNP)137 (mean)0.3[10][11]
3-hydroxy-1-nitropyrene (3-OHNP)-0.5[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

In Vitro Metabolism of this compound with Liver Microsomes

This protocol describes a typical procedure for assessing the metabolism of 1-NP using liver microsomes, which are a rich source of CYP enzymes.

Objective: To determine the formation of oxidative metabolites of 1-NP.

Materials:

  • Liver microsomes (from rat, rabbit, or human)

  • This compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • This compound (e.g., 10 µM, dissolved in a minimal amount of DMSO)

    • Potassium phosphate buffer (to final volume)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Extraction of Metabolites:

    • Centrifuge the mixture to pellet the protein.

    • Transfer the supernatant to a new tube.

    • Extract the metabolites from the supernatant with an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system to separate and quantify the metabolites by comparing retention times and peak areas with authentic standards.

In_Vitro_Metabolism_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Terminate with Acetonitrile Terminate with Acetonitrile Incubate at 37°C->Terminate with Acetonitrile Extract Metabolites Extract Metabolites Terminate with Acetonitrile->Extract Metabolites Analyze by HPLC Analyze by HPLC Extract Metabolites->Analyze by HPLC

Workflow for in vitro metabolism of this compound.
Analysis of Urinary Metabolites by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 1-NP metabolites in urine.[10]

Objective: To identify and quantify hydroxylated and N-acetylated metabolites of 1-NP in urine samples.

Materials:

  • Urine sample

  • β-Glucuronidase/arylsulfatase

  • Blue rayon

  • Acidic alumina (B75360) cartridge

  • Deuterated internal standards (e.g., d5-6-OHNAAP)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Enzymatic Hydrolysis:

    • To a urine sample, add an acetate buffer (pH 5.0) and β-glucuronidase/arylsulfatase to deconjugate the metabolites.

    • Incubate at 37°C for several hours or overnight.

  • Solid-Phase Extraction (SPE):

    • Add blue rayon to the hydrolyzed urine to selectively adsorb the metabolites.

    • Wash the rayon to remove impurities.

    • Elute the metabolites from the rayon with a suitable solvent (e.g., methanol/ammonia mixture).

  • Purification:

    • Pass the eluate through an acidic alumina cartridge for further purification.

  • LC-MS/MS Analysis:

    • Evaporate the purified extract and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable HPLC column and gradient.

    • Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer, using the deuterated internal standards for accurate quantification.

In Vivo Metabolism Study in Rats

This protocol provides a general framework for conducting an in vivo study to investigate the metabolism and disposition of 1-NP in rats.

Objective: To determine the profile of 1-NP metabolites in urine and feces following oral administration.

Materials:

  • Male F344 rats

  • This compound (radiolabeled, e.g., with 14C, or unlabeled)

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages for separate collection of urine and feces

Procedure:

  • Animal Acclimation: Acclimate rats to the metabolic cages for several days before the experiment.

  • Dosing: Administer a single oral dose of this compound in the vehicle to the rats via gavage.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) for a period of several days.

  • Sample Processing:

    • Urine: Pool urine samples for each time point, measure the volume, and store frozen until analysis.

    • Feces: Homogenize fecal samples, and extract the metabolites with an appropriate solvent system.

  • Metabolite Analysis: Analyze the processed urine and fecal extracts for metabolites using techniques such as HPLC with radiometric detection (if radiolabeled 1-NP was used) or LC-MS/MS.

Conclusion

The metabolism of this compound is a multifaceted process involving a delicate balance between detoxification and bioactivation pathways. Ring oxidation by CYP450 enzymes and nitroreduction by various reductases are the initial and critical steps that determine the ultimate biological effects of this environmental carcinogen. The formation of reactive intermediates, particularly N-hydroxy-1-aminopyrene and epoxides, underscores the genotoxic potential of 1-NP. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the roles of specific enzymes in different tissues and species, which will be instrumental in refining risk assessment models and developing strategies to mitigate the adverse health effects of this compound exposure.

References

The Environmental Odyssey of 1-Nitropyrene: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel engine exhaust and other combustion byproducts.[1][2][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, understanding its environmental journey is paramount for assessing exposure risks and developing remediation strategies.[4] This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex degradation pathways.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between air, water, soil, and biota. A summary of these properties is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a strong tendency to associate with organic matter in soil and sediment, limiting its mobility in aqueous systems.[2][5][6] Conversely, its vapor pressure, though low, allows for atmospheric transport, primarily adsorbed to particulate matter.[5][6]

PropertyValueReference
Molecular Formula C₁₆H₉NO₂[5][6]
Molecular Weight 247.25 g/mol [5][6]
Appearance Yellow acicular crystallization[5][7]
Melting Point 153-155 °C[5][6]
Boiling Point 390.29 °C (rough estimate)[5]
Vapor Pressure 1.28 x 10⁻⁵ mmHg at 25°C[5]
Water Solubility 0.02 mg/L at 25°C (practically insoluble)[2]
log Kow 5.06[6]
Henry's Law Constant 2.5 x 10⁻⁸ atm·m³/mol[2]
Soil Adsorption Coefficient (Koc) 13,500 (estimated)[2]

Environmental Fate and Degradation

This compound is subject to various transformation processes in the environment, including photodegradation in the atmosphere and water, and biodegradation in soil and sediment. These processes can lead to either detoxification or, in some cases, the formation of more toxic byproducts.

Photodegradation

Photodegradation is a significant pathway for the transformation of this compound in the atmosphere and sunlit surface waters.[1][8] The process is complex and highly dependent on the surrounding medium, such as the type of solvent and the presence of other chemical species.[1][9] The photodegradation quantum yield of this compound is significantly higher in polar protic solvents like toluene (B28343) and benzene (B151609) (on the order of 10⁻³) compared to nonpolar and polar aprotic solvents (10⁻⁴).[9][10]

Key photoproducts identified include 1-hydroxypyrene, various hydroxynitropyrenes (e.g., 1-hydroxy-2-nitropyrene, 1-hydroxy-6-nitropyrene, 1-hydroxy-8-nitropyrene), 1-nitrosopyrene, and 1,6- and 1,8-pyrenediones.[1][8][9] The formation of these products often proceeds through a nitro-nitrite rearrangement.[1][8]

Photodegradation_of_1_Nitropyrene This compound This compound Excited State Excited State This compound->Excited State Sunlight (UV) Pyrenoxy Radical Pyrenoxy Radical Excited State->Pyrenoxy Radical Nitro-nitrite rearrangement Pyrenediones Pyrenediones Excited State->Pyrenediones 1-Nitrosopyrene 1-Nitrosopyrene Excited State->1-Nitrosopyrene 1-Hydroxypyrene 1-Hydroxypyrene Pyrenoxy Radical->1-Hydroxypyrene H abstraction Hydroxynitropyrenes Hydroxynitropyrenes Pyrenoxy Radical->Hydroxynitropyrenes Recombination

Fig. 1: Simplified photodegradation pathway of this compound.
Biodegradation

Microbial degradation plays a crucial role in the fate of this compound in soil and sediments. The process can occur under both aerobic and anaerobic conditions, although the rates and products differ significantly.

Aerobic Biodegradation: Under aerobic conditions, the degradation of this compound is generally slow.[11] Studies using Mycobacterium sp. have shown that while mineralization to CO₂ is limited (less than 1% after 8 weeks in estuarine sediments), the bacterium can metabolize this compound to form major metabolites such as this compound cis-9,10- and 4,5-dihydrodiols.[11] Fungi, such as Cunninghamella elegans, can also metabolize this compound to form hydroxylated and conjugated products.[12]

Anaerobic Biodegradation: In anaerobic environments, the primary transformation pathway is the reduction of the nitro group to form 1-aminopyrene (B158619).[11][13] This process has been observed in estuarine sediments and is readily carried out by a variety of anaerobic bacteria found in the human intestine, including species of Bacteroides, Fusobacterium, and Clostridium.[11][13] The formation of 1-aminopyrene is considered a detoxification step as it is less mutagenic than the parent compound.[13] Further metabolism can lead to the formation of N-formyl-1-aminopyrene.[14]

Biodegradation_of_1_Nitropyrene cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions 1-Nitropyrene_aerobic This compound Dihydrodiols This compound cis-9,10- and 4,5-dihydrodiols 1-Nitropyrene_aerobic->Dihydrodiols Mycobacterium sp. Mineralization CO₂ Dihydrodiols->Mineralization (slow) 1-Nitropyrene_anaerobic This compound 1-Aminopyrene 1-Aminopyrene 1-Nitropyrene_anaerobic->1-Aminopyrene Anaerobic Bacteria (Nitroreductase) N-Formyl-1-aminopyrene N-Formyl-1-aminopyrene 1-Aminopyrene->N-Formyl-1-aminopyrene

Fig. 2: Aerobic and anaerobic biodegradation pathways of this compound.
Mammalian Metabolism

In mammals, this compound can be metabolized by cytochrome P450 (CYP) enzymes, leading to either detoxification or metabolic activation to carcinogenic intermediates.[15][16] The primary metabolic pathways include nitroreduction and ring oxidation (epoxidation and hydroxylation).[16][17] Nitroreduction can lead to the formation of aryl nitrenium ions, which can bind to DNA.[17] Ring oxidation produces epoxides (e.g., 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene) and hydroxylated metabolites (e.g., 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene).[15][16] These reactive metabolites can also form DNA adducts, contributing to the carcinogenicity of this compound.[15]

Mammalian_Metabolism_of_1_Nitropyrene This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction CYP Enzymes Ring_Oxidation Ring Oxidation (Epoxidation & Hydroxylation) This compound->Ring_Oxidation CYP Enzymes Aryl_Nitrenium_Ion Aryl Nitrenium Ion Nitroreduction->Aryl_Nitrenium_Ion Epoxides Epoxides (e.g., 4,5-epoxide) Ring_Oxidation->Epoxides Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6-hydroxy-1-NP) Ring_Oxidation->Hydroxylated_Metabolites DNA_Adducts DNA Adducts Aryl_Nitrenium_Ion->DNA_Adducts Epoxides->DNA_Adducts Detoxification Detoxification Products Hydroxylated_Metabolites->Detoxification

Fig. 3: Major mammalian metabolic pathways of this compound.

Environmental Transport

The transport of this compound between different environmental compartments is a key aspect of its overall fate.

Atmospheric Transport: Due to its low volatility, this compound in the atmosphere is predominantly associated with particulate matter, especially fine particulate matter (PM2.5).[18][19] This association allows for long-range atmospheric transport, leading to its ubiquitous presence even in remote areas.

Transport in Soil and Water: In soil and aquatic environments, the high soil adsorption coefficient (Koc) of this compound indicates that it will be strongly adsorbed to soil organic matter and sediments.[2] This strong sorption limits its mobility in soil and its transport in the dissolved phase in water.[20][21] Consequently, leaching to groundwater is expected to be minimal. The primary mode of transport in aquatic systems is likely through the movement of suspended sediments to which it is adsorbed.

Experimental Protocols

A variety of analytical methods are employed to study the environmental fate and transport of this compound. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection is a common technique for the quantification of this compound and its metabolites in environmental samples.[1][18][19][22]

Sample Extraction from Airborne Particulate Matter: A typical protocol for extracting this compound from airborne particulate matter collected on a filter involves the following steps[18]:

  • Addition of a deuterated internal standard (e.g., 1-NP-d9) to the filter sample.

  • Ultrasonic extraction of the filter twice with a solvent mixture, such as benzene/ethanol (3:1, v/v).

  • Addition of a keeper solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Evaporation of the extraction solvent under a stream of nitrogen.

  • Analysis of the resulting extract by HPLC with fluorescence detection.

Analysis of this compound in Soil: A general procedure for the analysis of this compound in soil samples includes[22][23]:

  • Sonication of the soil sample with a solvent like dichloromethane.

  • For some analytical methods, a derivatization step is included where this compound is reduced to 1-aminopyrene using sodium borohydride (B1222165) or a Fe/H⁺ system, as 1-aminopyrene can be more readily detected by fluorescence.[23]

  • Analysis by HPLC with fluorescence detection at appropriate excitation and emission wavelengths (e.g., 244/438 nm for this compound).[22]

Experimental_Workflow cluster_air Air Sample Analysis cluster_soil Soil Sample Analysis Air_Sample Airborne Particulate Sample (on filter) Add_IS_Air Add Internal Standard (1-NP-d9) Air_Sample->Add_IS_Air Extraction_Air Ultrasonic Extraction (Benzene/Ethanol) Add_IS_Air->Extraction_Air Evaporation_Air Solvent Evaporation Extraction_Air->Evaporation_Air Analysis_Air HPLC-Fluorescence Analysis Evaporation_Air->Analysis_Air Soil_Sample Soil Sample Extraction_Soil Sonication (Dichloromethane) Soil_Sample->Extraction_Soil Derivatization Derivatization (optional) (e.g., reduction to 1-aminopyrene) Extraction_Soil->Derivatization Analysis_Soil HPLC-Fluorescence Analysis Derivatization->Analysis_Soil

Fig. 4: General experimental workflow for the analysis of this compound.

Conclusion

The environmental fate and transport of this compound are dictated by a complex interplay of its physicochemical properties and various transformation processes. Its persistence and potential for long-range transport adsorbed to particulate matter highlight its significance as a ubiquitous environmental contaminant. While photodegradation and biodegradation can lead to its removal from the environment, the formation of potentially toxic metabolites necessitates a thorough understanding of these pathways. Continued research into the environmental behavior of this compound is crucial for developing effective risk assessment and remediation strategies to mitigate its impact on human health and the environment.

References

An In-depth Technical Guide on the Formation of 1-Nitropyrene During Combustion Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Nitropyrene (1-NP) is a potent mutagen and a suspected human carcinogen, predominantly formed during the incomplete combustion of fossil fuels, particularly in diesel engine exhaust.[1][2][3] As the most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) in diesel emissions, it serves as a marker for exposure to these exhausts.[4] This technical guide provides a comprehensive overview of the formation of this compound during combustion processes, its metabolic activation, and the cellular signaling pathways it perturbs. Detailed experimental protocols for its quantification and structured tables of emission data are also presented to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Formation of this compound in Combustion Processes

The formation of this compound is intrinsically linked to high-temperature combustion environments where the necessary precursors—pyrene (B120774) and nitrogen oxides (NOx)—are present.

Chemical Mechanism

The primary mechanism for this compound formation in diesel engines involves the electrophilic nitration of pyrene.[4] This process is facilitated by the high temperatures and pressures within the combustion chamber, which promote the formation of pyrene radicals (carbonium ions).[4] These highly reactive pyrene radicals then react with nitrogen dioxide (NO2), which is also formed at elevated temperatures from the oxidation of atmospheric nitrogen.[4]

The reaction can be summarized as follows:

  • Pyrene Radical Formation: In the high-temperature environment of the engine cylinder, pyrene molecules can lose a hydrogen atom, forming a pyrene radical.

  • Nitration: The pyrene radical is then attacked by nitrogen dioxide (NO2) to form this compound.

While some studies suggest that polycyclic aromatic hydrocarbons (PAHs) can also react with nitric acid in the exhaust manifold, the in-cylinder formation is considered the predominant pathway.[4]

G cluster_combustion High-Temperature Combustion Chamber Pyrene Pyrene Pyrene_Radical Pyrene Radical Pyrene->Pyrene_Radical High Temperature This compound This compound Pyrene_Radical->this compound + NO2 NOx Nitrogen Oxides (NOx)

Caption: Formation pathway of this compound in a combustion chamber.

Combustion Sources

While diesel engine exhaust is the most significant source of this compound, it is also emitted from other combustion processes, including:

  • Gasoline Engines: Although generally at lower concentrations than diesel engines.[5]

  • Waste Incinerators [4]

  • Coal-Fired Power Plants [6]

  • Wood Stoves [6]

The concentration of this compound in emissions is influenced by various factors such as engine load, temperature, and the type of fuel used.[7] For instance, the use of biodiesel has been associated with lower this compound emissions.[7]

Health Effects and Cellular Signaling Pathways

This compound is a known mutagen and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[8] Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage.

Metabolic Activation

The metabolic activation of this compound can occur through two main pathways:

  • Nitroreduction: The nitro group of this compound is reduced by cytosolic and microsomal nitroreductases to form N-hydroxy-1-aminopyrene. This intermediate can then be further activated by O-acetylation to a reactive nitrenium ion that readily forms DNA adducts.[1][3]

  • Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aromatic rings of this compound to form epoxides, such as This compound-4,5-oxide (B561001) and this compound-9,10-oxide.[9] These epoxides are also highly reactive and can bind to DNA.

Perturbed Signaling Pathways

Exposure to this compound has been shown to disrupt several critical cellular signaling pathways, contributing to its inflammatory, mutagenic, and carcinogenic effects.

  • Inflammatory Signaling: this compound induces inflammatory responses in lung cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/2), as well as the PI3K/Akt signaling pathway.[4]

  • Hippo-YAP Pathway: In the context of lung cancer metastasis, this compound has been shown to cause dysfunction of the Hippo-YAP pathway.[1] It inactivates the core kinases MST1/2 and LATS1/2, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP.[1] In the nucleus, YAP interacts with TEAD transcription factors to upregulate the expression of genes involved in cell proliferation and adhesion, such as E-selectin, promoting cancer cell metastasis.[1]

  • Programmed Cell Death: this compound can induce both apoptosis and other forms of programmed cell death.[6] Studies have indicated the involvement of the DNA damage/CHK1/p53 pathway in these processes.[6]

G cluster_pathways This compound Induced Signaling Pathways cluster_inflammation Inflammation cluster_metastasis Metastasis 1-NP This compound MAPK MAPK (JNK, ERK1/2) 1-NP->MAPK PI3K_Akt PI3K/Akt 1-NP->PI3K_Akt Hippo Hippo Pathway (MST1/2, LATS1/2) 1-NP->Hippo Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response PI3K_Akt->Inflammatory_Response YAP YAP (dephosphorylated) Hippo->YAP YAP_TEAD YAP/TEAD Complex YAP->YAP_TEAD Metastasis_Genes Metastasis Genes (e.g., E-selectin) YAP_TEAD->Metastasis_Genes

Caption: Key signaling pathways perturbed by this compound.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental and biological samples is crucial for exposure assessment and toxicological studies. The following section outlines a general experimental workflow.

Sample Collection and Preparation
  • Air Sampling: Particulate matter from diesel exhaust or ambient air is typically collected on filters, such as quartz fiber or polytetrafluoroethylene (PTFE) filters, using high-volume air samplers.[10]

  • Extraction: The collected particulate matter is extracted with an organic solvent to isolate the PAHs and nitro-PAHs. Common solvents include dichloromethane (B109758) and acetone.[10] Sonication or Soxhlet extraction are frequently used techniques to ensure efficient extraction.[10]

  • Clean-up and Fractionation: The crude extract is then subjected to a clean-up procedure to remove interfering compounds. This often involves solid-phase extraction (SPE) using silica (B1680970) or alumina (B75360) cartridges. The sample can be fractionated to separate the nitro-PAHs from other components.

Analytical Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of this compound. The sample is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is another powerful analytical technique for this compound analysis.[5][7][11] It offers high sensitivity and selectivity. The sample is first separated by high-performance liquid chromatography (HPLC), and then the eluent is introduced into a tandem mass spectrometer for detection.

G cluster_workflow Experimental Workflow for this compound Analysis Start Sample Collection (Air Filter) Extraction Solvent Extraction (e.g., Dichloromethane) Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC/MS/MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A typical experimental workflow for this compound analysis.

Quantitative Data on this compound Emissions

The following tables summarize quantitative data on this compound emissions from various studies. These values can vary significantly depending on the specific combustion source, operating conditions, fuel, and analytical methods used.

Table 1: this compound Emissions from Diesel Engines

Engine Type/VehicleFuelOperating ConditionsThis compound Emission RateReference
Light-duty passenger car (1978-1982 models)DieselNot specified55 - 2280 µg/g of soluble organic extractGibson (1982)[10]
Unspecified diesel-powered vehicleDieselNot specified3.0 µg/kmGorse et al. (1983)[10]
Heavy-duty diesel enginesBiodiesel (B100)Transient FTP4.7 - 34 ng/hp-hSharp et al. (2000)[4]
Heavy-duty diesel enginesDiesel (2D)Transient FTP83 - 210 ng/hp-hSharp et al. (2000)[4]

Table 2: this compound Concentrations in Ambient Air and Other Sources

Location/SourceSample TypeThis compound ConcentrationReference
Urban and suburban areasAirUp to 57 pg/m³NTP Technical Report[3]
Kerosene heatersEmissionsDetected (concentration not specified)Kinouchi et al. (1988)[10]
Human lung tissue (Japan)Tissue21.3 ± 12.4 pg/gIARC Monograph[10]
Human lung tissue (China)Tissue5.9 ± 2.4 pg/gIARC Monograph[10]
Underground mine (Face)AirGeometric mean of 65 pg/m³Scheepers et al. (2003)[7]
Underground mine (Shop)AirGeometric mean of 24 pg/m³Scheepers et al. (2003)[7]
Underground mine (Surface)AirGeometric mean of 4.4 pg/m³Scheepers et al. (2003)[7]

Conclusion

This compound is a significant environmental pollutant originating from combustion processes, with diesel engines being a primary source. Its formation is a result of high-temperature reactions between pyrene and nitrogen oxides. The health risks associated with this compound exposure are substantial, stemming from its metabolic activation to DNA-damaging species and its ability to perturb key cellular signaling pathways involved in inflammation and cancer metastasis. The standardized experimental protocols for its detection and quantification are essential for monitoring environmental levels and assessing human exposure. The data presented in this guide underscore the importance of continued research into the health effects of this compound and the development of strategies to mitigate its formation and emission from combustion sources. This information is vital for researchers and professionals working to understand the environmental health impacts of air pollution and to develop therapeutic interventions for pollution-related diseases.

References

An In-depth Technical Guide on the Toxicological Profile of 1-Nitropyrene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropyrene (1-NP), a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion byproducts, is a potent mutagen and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA and proteins. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, with a focus on its genotoxicity, carcinogenicity, and metabolic pathways. Detailed experimental protocols for key toxicological assays and analytical methods for the quantification of metabolites and adducts are provided to support researchers in this field.

Introduction

This compound is a byproduct of incomplete combustion and is the most abundant nitrated polycyclic aromatic hydrocarbon emitted from diesel engines[1]. Its widespread environmental presence and known mutagenic and carcinogenic properties necessitate a thorough understanding of its toxicological profile. This guide is intended to serve as a technical resource for researchers and professionals involved in toxicology, pharmacology, and drug development, providing detailed information on the mechanisms of 1-NP-induced toxicity and the methodologies used for its assessment.

Metabolic Activation and Pathways

The toxicity of this compound is dependent on its metabolic activation to reactive electrophilic intermediates. The two primary pathways for 1-NP metabolism are nitroreduction and ring oxidation[1].

Nitroreduction: This pathway involves the reduction of the nitro group to form N-hydroxy-1-aminopyrene, a highly reactive intermediate. This can then be further acetylated to form N-acetoxy-1-aminopyrene, which can spontaneously decompose to a nitrenium ion. These reactive species can covalently bind to DNA, forming adducts that are believed to be the primary initiating event in 1-NP-induced carcinogenesis. 1-aminopyrene (B158619) is a major detoxification product of this pathway[1].

Ring Oxidation: Cytochrome P450 (CYP) enzymes mediate the oxidation of the pyrene (B120774) ring, leading to the formation of various phenolic and epoxide metabolites. Key oxidative metabolites include 1-nitropyren-3-ol, 1-nitropyren-6-ol, 1-nitropyren-8-ol, and the K-region epoxides, 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene[2][3]. These metabolites can also be mutagenic and contribute to the overall toxicity of this compound.

The balance between these activation and detoxification pathways is influenced by factors such as oxygen concentration and the expression levels of various metabolic enzymes[1].

Metabolic Activation of this compound This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene Nitroreduction->N-Hydroxy-1-aminopyrene Phenolic Metabolites (e.g., 3-OH-1-NP, 6-OH-1-NP, 8-OH-1-NP) Phenolic Metabolites (e.g., 3-OH-1-NP, 6-OH-1-NP, 8-OH-1-NP) Ring Oxidation (CYP450)->Phenolic Metabolites (e.g., 3-OH-1-NP, 6-OH-1-NP, 8-OH-1-NP) Epoxide Metabolites (e.g., 4,5-epoxide, 9,10-epoxide) Epoxide Metabolites (e.g., 4,5-epoxide, 9,10-epoxide) Ring Oxidation (CYP450)->Epoxide Metabolites (e.g., 4,5-epoxide, 9,10-epoxide) 1-Aminopyrene (Detoxification) 1-Aminopyrene (Detoxification) N-Hydroxy-1-aminopyrene->1-Aminopyrene (Detoxification) Nitrenium Ion Nitrenium Ion N-Hydroxy-1-aminopyrene->Nitrenium Ion DNA Adducts DNA Adducts Epoxide Metabolites (e.g., 4,5-epoxide, 9,10-epoxide)->DNA Adducts Nitrenium Ion->DNA Adducts Protein Adducts Protein Adducts Nitrenium Ion->Protein Adducts

Figure 1: Metabolic pathways of this compound.

Genotoxicity

This compound is a well-established genotoxic agent, capable of inducing mutations and chromosomal damage in a variety of test systems.

Mutagenicity

This compound is a potent mutagen in the Ames test, a bacterial reverse mutation assay. It is particularly effective in Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively[2][4][5][6][7]. The mutagenicity of 1-NP is often enhanced in the presence of a metabolic activation system (S9 fraction from rat liver), indicating the role of metabolic activation in its genotoxic effects[2][4]. Some metabolites, such as 1-nitropyren-3-ol and 1-nitropyren-6-ol, have shown even greater mutagenic potential than the parent compound in certain assays[2].

Chromosomal Damage

This compound has been shown to induce sister chromatid exchanges (SCEs) in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells[8][9][10]. An increase in SCE frequency is an indicator of DNA damage and repair. Dose-dependent increases in SCEs have been observed following exposure to 1-NP[8][9].

Data Presentation: Genotoxicity of this compound
Assay Test System Dose/Concentration Observation Reference
Ames Test S. typhimurium TA98 (-S9)0.5 µ g/plate Increased revertants[2]
Ames Test S. typhimurium TA98 (+S9)0.5 µ g/plate Further increase in revertants[2][4]
Ames Test S. typhimurium TA100 (-S9)0.25 µ g/plate Increased revertants[2]
Ames Test S. typhimurium TA100 (+S9)0.25 µ g/plate Further increase in revertants[2]
Sister Chromatid Exchange CHO cells24-hour treatmentStatistically significant induction of mutants (22 ± 6 mutants per 10^6 clonable cells)[11]

Carcinogenicity

Numerous studies in animal models have demonstrated the carcinogenic potential of this compound.

In Vivo Studies

Inhalation exposure of F344/N rats to this compound has been shown to induce squamous metaplasia of the laryngeal and bronchial respiratory epithelium, which are considered pre-neoplastic lesions[1]. Subcutaneous injection of 1-NP in rats has resulted in the development of sarcomas, primarily malignant fibrous histiocytomas, at the site of injection[12][13]. Furthermore, oral administration of 1-NP to Sprague-Dawley rats has been shown to induce mammary adenocarcinomas[14].

Data Presentation: Carcinogenicity of this compound in Rats
Route of Administration Rat Strain Dose Tumor Type Tumor Incidence Reference
InhalationF344/N2 mg/m³ (13 weeks)Squamous metaplasia (larynx)Observed in males[1]
InhalationF344/N≥ 8 mg/m³ (13 weeks)Squamous metaplasia (bronchial)Observed in both sexes[1]
Subcutaneous InjectionF344/DuCrjNot specifiedSarcomas47% (8/17)[12]
Subcutaneous InjectionSprague-Dawley (newborn)100 µmol/kg (weekly for 8 weeks)Sarcomas (injection site)32% (males), 28% (females)[13]
Subcutaneous InjectionSprague-Dawley (newborn)100 µmol/kg (weekly for 8 weeks)Mammary Adenocarcinomas47% (females)[13]
Oral GavageSprague-Dawley (newborn)800 µmol (total)Mammary Adenocarcinomas63% (females)[14]
Oral GavageSprague-Dawley (newborn)320 µmol (total)Mammary Adenocarcinomas42% (females)[14]

DNA and Protein Adducts

The formation of covalent adducts between reactive metabolites of this compound and cellular macromolecules is a key mechanism of its toxicity.

DNA Adducts

The primary DNA adduct formed by this compound is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). This adduct is formed from the reaction of the nitrenium ion with the C8 position of guanine (B1146940) in DNA. The presence of this adduct can lead to mutations during DNA replication if not repaired.

Protein Adducts

Reactive metabolites of this compound can also bind to proteins, forming protein adducts. While the toxicological significance of protein adducts is less understood than that of DNA adducts, they can potentially alter protein function and serve as biomarkers of exposure.

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rodents

This protocol provides a general framework for a two-year carcinogenicity study in rats.

Rodent Carcinogenicity Bioassay Workflow cluster_pre_study Pre-Study Phase cluster_study In-Life Phase (2 Years) cluster_post_study Terminal Phase Animal Acquisition Animal Acquisition Quarantine & Acclimatization Quarantine & Acclimatization Animal Acquisition->Quarantine & Acclimatization Randomization Randomization Quarantine & Acclimatization->Randomization Dosing Dosing Randomization->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Daily Body Weight & Food Consumption Body Weight & Food Consumption Dosing->Body Weight & Food Consumption Weekly/Bi-weekly Clinical Pathology Clinical Pathology Dosing->Clinical Pathology Interim & Terminal Terminal Sacrifice Terminal Sacrifice Clinical Observations->Terminal Sacrifice Body Weight & Food Consumption->Terminal Sacrifice Clinical Pathology->Terminal Sacrifice Necropsy Necropsy Terminal Sacrifice->Necropsy Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Organ Weights->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

Figure 2: Workflow for a rodent carcinogenicity bioassay.

I. Animal Husbandry:

  • Species and Strain: Fischer 344 or Sprague-Dawley rats are commonly used.

  • Source: Obtain animals from a reputable supplier.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3 °C), and humidity (50 ± 20%).

  • Diet and Water: Provide a standard certified rodent diet and water ad libitum.

II. Experimental Design:

  • Groups: Typically include a control group and at least three dose groups.

  • Group Size: A minimum of 50 animals per sex per group.

  • Dosing: Administer this compound via the intended route of exposure (e.g., inhalation, oral gavage, subcutaneous injection) for up to two years.

III. In-Life Observations:

  • Clinical Signs: Observe animals daily for any signs of toxicity.

  • Body Weight and Food Consumption: Record weekly for the first 13 weeks and bi-weekly thereafter.

  • Clinical Pathology: Collect blood and urine samples at interim and terminal time points for hematology and clinical chemistry analysis.

IV. Necropsy and Histopathology:

  • Necropsy: At the end of the study, or for animals that die or are euthanized, perform a complete gross necropsy.

  • Organ Weights: Weigh major organs.

  • Tissue Collection: Collect a comprehensive list of tissues and preserve them in 10% neutral buffered formalin.

  • Histopathology: Process preserved tissues, embed in paraffin, section, stain with hematoxylin (B73222) and eosin, and examine microscopically by a board-certified veterinary pathologist[15][16][17][18][19].

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a standard method for assessing the mutagenic potential of a chemical.

I. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).

  • Minimal glucose agar plates.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution for metabolic activation.

  • Positive and negative controls.

II. Procedure:

  • Prepare overnight cultures of the Salmonella tester strains.

  • To a tube containing 2 mL of molten top agar at 45°C, add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution at various concentrations.

    • 0.5 mL of S9 mix or buffer (for assays with and without metabolic activation, respectively).

  • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response[20][21].

Sister Chromatid Exchange (SCE) Assay

This assay detects the exchange of DNA between sister chromatids.

I. Materials:

  • Mammalian cells (e.g., Chinese hamster ovary (CHO) cells).

  • Cell culture medium and supplements.

  • 5-bromo-2'-deoxyuridine (BrdU).

  • Test compound (this compound).

  • Colcemid or other mitotic arrest agent.

  • Hypotonic solution (e.g., 0.075 M KCl).

  • Fixative (e.g., 3:1 methanol:acetic acid).

  • Hoechst 33258 stain.

  • Giemsa stain.

II. Procedure:

  • Culture cells for two cell cycles in the presence of BrdU.

  • Expose the cells to various concentrations of this compound for a defined period.

  • Add Colcemid to arrest cells in metaphase.

  • Harvest the cells and treat them with a hypotonic solution.

  • Fix the cells with a fixative and drop them onto microscope slides.

  • Stain the slides with Hoechst 33258 and then with Giemsa to differentiate the sister chromatids.

  • Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome. A dose-dependent increase in the frequency of SCEs indicates genotoxicity[3][5][6][22][23][24].

Analysis of DNA Adducts by ³²P-Postlabeling

This is a highly sensitive method for detecting DNA adducts.

P32_Postlabeling_Workflow DNA Isolation DNA Isolation Enzymatic Digestion Enzymatic Digestion DNA Isolation->Enzymatic Digestion Micrococcal Nuclease & Spleen Phosphodiesterase Adduct Enrichment Adduct Enrichment Enzymatic Digestion->Adduct Enrichment Nuclease P1 or Butanol Extraction 32P-Labeling 32P-Labeling Adduct Enrichment->32P-Labeling T4 Polynucleotide Kinase & [γ-32P]ATP TLC Separation TLC Separation 32P-Labeling->TLC Separation Multidimensional Autoradiography & Quantification Autoradiography & Quantification TLC Separation->Autoradiography & Quantification

Figure 3: Workflow for ³²P-Postlabeling analysis of DNA adducts.

I. DNA Isolation and Digestion:

  • Isolate DNA from tissues or cells of interest.

  • Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

II. Adduct Enrichment and Labeling:

  • Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which removes normal nucleotides.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

III. Separation and Quantification:

  • Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC).

  • Detect and quantify the adducts by autoradiography and scintillation counting[21][25][26][27][28].

Analysis of DNA and Protein Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of metabolites and adducts.

I. Sample Preparation:

  • Metabolites: Extract metabolites from biological matrices (e.g., urine, feces, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.

  • DNA Adducts: Isolate DNA, hydrolyze it to nucleosides, and purify the adducts using SPE.

  • Protein Adducts: Isolate proteins, hydrolyze them to amino acids, and purify the adducted amino acids.

II. LC-MS/MS Analysis:

  • Separate the analytes using a suitable high-performance liquid chromatography (HPLC) column and gradient.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring for a specific product ion after collision-induced dissociation.

  • Use stable isotope-labeled internal standards for accurate quantification[29][30][31][32][33].

Conclusion

This compound is a significant environmental genotoxicant and carcinogen. Its toxicity is mediated through metabolic activation to reactive intermediates that form DNA and protein adducts. This technical guide has provided a comprehensive overview of the toxicological profile of this compound and its metabolites, including quantitative data on its genotoxicity and carcinogenicity. Detailed protocols for key experimental assays have been presented to aid researchers in the assessment of the toxicological properties of this and other related compounds. A thorough understanding of the mechanisms of this compound toxicity is crucial for risk assessment and the development of strategies to mitigate its adverse health effects.

References

A Historical Perspective on 1-Nitropyrene Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (PAH) that has been the subject of extensive research for over a century, evolving from a synthetic curiosity to a key focus in environmental health and cancer research. First synthesized in 1871, its significance grew dramatically with the discovery of its presence in diesel engine exhaust and its potent mutagenic and carcinogenic properties.[1][2] This technical guide provides a comprehensive historical perspective on 1-NP research, detailing its discovery, early toxicity studies, the elucidation of its metabolic activation pathways, and the development of analytical methods for its detection. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important environmental contaminant.

Early Discovery and Identification in the Environment

The synthesis of this compound was first reported by Graebe in 1871 by heating pyrene (B120774) with nitric acid and water.[1][2] For much of the following century, it remained primarily a compound of academic interest. The landscape of 1-NP research changed dramatically in the late 1970s and early 1980s with the rising concern over the health effects of air pollution, particularly from diesel engine emissions. Researchers identified 1-NP as a major component of the mutagenic activity of diesel exhaust particulates.[1][3] This discovery spurred a wave of research into its environmental prevalence and biological effects.

Quantitative Data on this compound in Environmental Samples

The following table summarizes representative historical data on the concentration of this compound in various environmental and emission samples.

Sample TypeConcentration RangeYear of StudyReference
Diesel Exhaust Particulates
Light-Duty Passenger Cars (1978-1982 models)55–2280 µg/g of soluble organic extract1982Gibson (1982)[1]
Light-Duty Passenger Cars3.9–14.2 µg/g of total suspended fraction1982Salmeen et al. (1982), Schuetzle et al. (1982)[1]
Unspecified Diesel-Powered Vehicle3.0 µg/km2003Murahashi et al. (2003)[1]
Gasoline Engine Exhaust
Unspecified Gasoline-Powered Vehicle0.02 µg/km2003Murahashi et al. (2003)[1]
Other Combustion Sources
Wood Fireplace Emissions0.11 mg/kg1982Gibson (1982)[4]
Coal-Fired Boiler Emissions0.18 mg/kg1983Gibson (1983)[4]
Food and Beverages
Grilled Food< 0.03–11.90 ng/g1986Kinouchi et al. (1986), Ohnishi et al. (1986)[1]
Roasted Tea, SpicesVariable high concentrations1996Schlemitz & Pfannhauser (1996a, b)[1]
Airborne Particulate Matter
Urban and Suburban AirUp to 57 pg/m³Pre-2003NTP Technical Report[3]
Workplace Atmospheres (Diesel Exposure)0.012 to 1.2 ng/m³1995Scheepers et al. (1995)[5]
Rural Area0.0017 ng/m³1995Scheepers et al. (1995)[5]

Toxicology and Carcinogenicity

Early in vitro studies revealed that 1-NP is a potent mutagen, particularly in the Salmonella typhimurium (Ames) test, where it induces frameshift mutations.[6] Subsequent animal studies provided evidence of its carcinogenicity.

Quantitative Data from Carcinogenicity Studies

The following table summarizes key findings from historical animal carcinogenicity studies of this compound.

Species/StrainRoute of AdministrationTotal DoseOutcomeReference
Mice (BALB/c, male) Subcutaneous injection2 mg (0.1 mg/week for 20 weeks)No significant increase in lung tumors compared to controls.Tokiwa et al. (1984)[1]
Mice (Newborn) Intraperitoneal injection700 nmolLiver tumors in 12-15% of males.Wislocki et al. (1986)[7]
2800 nmolLiver tumors in 21-28% of males.Wislocki et al. (1986)[7]
Rats (F344/DuCrj, male) Subcutaneous injection40 mg (2 mg twice a week for 10 weeks)Subcutaneous tumors in 8 of 17 rats (initially attributed to 1-NP, later to dinitropyrene (B1228942) impurities).Ohgaki et al. (1982, 1985)[1][8]
Rats (Sprague-Dawley, female) Subcutaneous injection74.3 µmol (100 µmol/kg/week for 4 weeks)No subcutaneous sarcomas observed.Ohgaki et al. (1985)[1]
Rats (F344/N, male and female) Nose-only inhalation0, 0.5, 2, 8, 20, or 50 mg/m³ (6 hours/day, 5 days/week for 13 weeks)Squamous metaplasia of laryngeal and bronchial epithelium at higher doses. NOAEL for males was 0.5 mg/m³.NTP Technical Report[3][9]

Metabolic Activation and Genotoxicity

A critical area of 1-NP research has been understanding how this relatively inert molecule is transformed into a reactive species that can damage DNA. Two primary metabolic activation pathways have been identified: nitroreduction and ring oxidation.

Signaling Pathways in this compound Metabolism

The metabolic activation of this compound is a multi-step process involving several enzymes. The two main pathways, nitroreduction and ring oxidation, can lead to the formation of reactive intermediates capable of forming DNA adducts.

Metabolic_Activation_of_1_Nitropyrene cluster_0 Nitroreduction Pathway cluster_1 Ring Oxidation Pathway This compound This compound 1-Nitrosopyrene 1-Nitrosopyrene This compound->1-Nitrosopyrene Nitroreductases This compound Epoxides This compound Epoxides This compound->this compound Epoxides Cytochrome P450s (e.g., CYP1A1, CYP1A2) Phenolic Metabolites Phenolic Metabolites This compound->Phenolic Metabolites Cytochrome P450s N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene Nitroreductases Nitrenium Ion Nitrenium Ion N-Hydroxy-1-aminopyrene->Nitrenium Ion Esterification (e.g., Acetylation, Sulfation) DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding This compound Epoxides->DNA Adducts Covalent Binding Experimental_Workflow cluster_workflow Workflow for 1-NP Analysis in Air Samples Sample_Collection 1. Air Sampling (High-volume sampler with filter) Extraction 2. Solvent Extraction (e.g., Benzene/Ethanol with ultrasonication) Sample_Collection->Extraction Cleanup 3. Sample Cleanup & Concentration (e.g., Solid-phase extraction, evaporation) Extraction->Cleanup Analysis 4. Instrumental Analysis (e.g., HPLC with fluorescence detection) Cleanup->Analysis Quantification 5. Data Analysis & Quantification (Internal standard calibration) Analysis->Quantification Logical_Relationships cluster_logical From Exposure to Carcinogenesis Exposure Environmental Exposure (e.g., Inhalation of diesel exhaust) Absorption Absorption & Distribution (Uptake into the body) Exposure->Absorption Metabolism Metabolic Activation (Nitroreduction and/or Ring Oxidation) Absorption->Metabolism Adduction Formation of DNA Adducts Metabolism->Adduction Mutation Genetic Mutations (If DNA repair fails) Adduction->Mutation Cancer Initiation of Carcinogenesis Mutation->Cancer

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel exhaust and other combustion-related emissions.[1] It is one of the most abundant nitro-PAHs in the environment and has been a focus of toxicological research due to its potent mutagenic and carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. This guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, detailing the experimental evidence, underlying mechanisms, and the methodologies used for its assessment.

Metabolic Activation of this compound

This compound itself is not directly reactive with DNA. Its genotoxic and mutagenic effects are mediated through metabolic activation into reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. The primary pathway for the metabolic activation of this compound is through nitroreduction, a process catalyzed by various nitroreductase enzymes present in bacteria and mammalian cells. This process involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine. This N-hydroxy arylamine can then be esterified, for example, by O-acetyltransferase, to form a highly reactive nitrenium ion that readily attacks nucleophilic sites in DNA, primarily the C8 position of guanine.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Mix Components Mix Components Bacterial Culture->Mix Components 1-NP Solution 1-NP Solution 1-NP Solution->Mix Components S9 Mix S9 Mix S9 Mix->Mix Components Pour Plate Pour Plate Mix Components->Pour Plate Incubate Incubate Pour Plate->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data Micronucleus_Assay_Workflow Cell Seeding Cell Seeding 1-NP Treatment 1-NP Treatment Cell Seeding->1-NP Treatment Add Cytochalasin B Add Cytochalasin B 1-NP Treatment->Add Cytochalasin B Incubation Incubation Add Cytochalasin B->Incubation Harvest & Fix Harvest & Fix Incubation->Harvest & Fix Stain Cells Stain Cells Harvest & Fix->Stain Cells Microscopic Analysis Microscopic Analysis Stain Cells->Microscopic Analysis Data Analysis Data Analysis Microscopic Analysis->Data Analysis Comet_Assay_Workflow Cell Preparation Cell Preparation Embed in Agarose Embed in Agarose Cell Preparation->Embed in Agarose Cell Lysis Cell Lysis Embed in Agarose->Cell Lysis Alkaline Unwinding Alkaline Unwinding Cell Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Stain DNA Stain DNA Electrophoresis->Stain DNA Visualize & Score Visualize & Score Stain DNA->Visualize & Score Data Analysis Data Analysis Visualize & Score->Data Analysis DNA_Damage_Response cluster_DDR DNA Damage Response This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation DNA Damage (Adducts, Breaks) DNA Damage (Adducts, Breaks) Metabolic Activation->DNA Damage (Adducts, Breaks) ATM/ATR ATM/ATR DNA Damage (Adducts, Breaks)->ATM/ATR Activation DNA Repair DNA Repair DNA Damage (Adducts, Breaks)->DNA Repair CHK1/CHK2 CHK1/CHK2 ATM/ATR->CHK1/CHK2 Phosphorylation p53 p53 CHK1/CHK2->p53 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

References

An In-Depth Technical Guide on the Atmospheric Chemistry and Degradation of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitropyrene, a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily emitted from diesel exhaust, is a compound of significant environmental and toxicological concern. Its atmospheric lifecycle, governed by a complex interplay of photochemical and chemical degradation processes, dictates its persistence, transport, and potential for human exposure. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's atmospheric chemistry, detailing its degradation pathways, reaction kinetics, and the array of transformation products. The guide synthesizes quantitative data into accessible tables, outlines key experimental methodologies, and employs visualizations to elucidate complex reaction and experimental workflows, serving as a critical resource for researchers in atmospheric science, environmental health, and toxicology.

Introduction

This compound is a marker for diesel particulate matter and is recognized for its mutagenic and carcinogenic properties.[1][2] Its atmospheric fate is a crucial area of study, as its degradation can lead to the formation of other toxic compounds, including more highly nitrated and oxygenated species. This guide delves into the fundamental processes that govern the transformation of this compound in the atmosphere, focusing on photodegradation, gas-phase reactions with key atmospheric oxidants, and heterogeneous reactions on aerosol surfaces.

Photochemical Degradation

The absorption of solar radiation can initiate the degradation of this compound. This process is highly dependent on the medium in which the this compound is present (e.g., adsorbed on particles, in an organic solvent).

Photodegradation Products

When exposed to light, this compound can undergo a variety of transformations, leading to the formation of several photoproducts. The distribution and yield of these products are influenced by factors such as the solvent, the presence of oxygen, and other atmospheric constituents like phenols and water.

Photodegradation ProductReported Formation EnvironmentsReference
1-HydroxypyreneSolvents with abstractable hydrogen atoms[3]
HydroxynitropyrenesMethanol solutions, ambient airborne particles[3]
PyrenedionesPhototransformation in the presence of sunlight[3]
1-NitrosopyreneAprotic polar solvents[3]
Influencing Factors

The efficiency of this compound photodegradation is not constant and is significantly affected by the surrounding chemical environment.

  • Solvents: The quantum yield of photodegradation is notably higher in polar protic solvents and aromatic solvents like toluene (B28343) and benzene (B151609) compared to nonpolar or aprotic polar solvents.[3]

  • Phenols: The presence of phenols, common constituents of atmospheric aerosols, can increase the photodegradation yield by up to tenfold.[3]

  • Water: The inclusion of water has been observed to reduce the photodegradation yield of this compound.[3]

  • Oxygen: The effect of oxygen on the photodegradation yield is relatively small, suggesting a minor role for the triplet excited state in the primary photoreaction.[3]

Gas-Phase Atmospheric Degradation

In the gas phase, this compound can react with several key atmospheric oxidants, which represents a significant degradation pathway. However, quantitative data for these reactions are sparse.

Reaction with Hydroxyl Radicals (•OH)
Reaction with Ozone (O₃)

Ozonolysis can be an important degradation pathway for PAHs containing double bonds. While there is a lack of specific experimental data for the gas-phase ozonolysis of this compound, studies on other PAHs indicate that this reaction can lead to the formation of various oxygenated products.[5] The presence of a nitro group is known to decrease the reactivity of aromatic compounds towards ozone.[6]

Reaction with Nitrate (B79036) Radicals (NO₃•)

During the nighttime, the nitrate radical can be a significant oxidant for certain organic compounds. The gas-phase reaction of PAHs with NO₃• can lead to the formation of nitro-PAHs.[7] However, the presence of a nitro group on the pyrene (B120774) ring is expected to deactivate it towards further electrophilic attack by NO₃•.[8]

Heterogeneous Atmospheric Degradation

A significant portion of atmospheric this compound is adsorbed onto particulate matter. Reactions occurring on the surface of these particles (heterogeneous reactions) are crucial to its overall atmospheric lifetime and transformation.

Heterogeneous Reaction with OH Radicals

The reaction of particle-associated this compound with gas-phase OH radicals has been investigated. One study demonstrated that pyrene is approximately 2.5 times more reactive than this compound with OH radicals on both silica (B1680970) and graphite (B72142) particles.

Heterogeneous Reaction with N₂O₅/NO₃•

The heterogeneous reaction of this compound with N₂O₅/NO₃• is a potential pathway for the formation of dinitropyrenes. Studies on ambient particles have shown that exposure to N₂O₅/NO₃•/NO₂ mixtures can lead to the formation of various nitrated PAHs, including nitropyrenes. The formation of this compound from the heterogeneous reaction of pyrene with N₂O₅/NO₃•/NO₂ has been observed, suggesting this can be a source of this compound in the atmosphere.

Atmospheric Lifetime

The atmospheric lifetime of this compound is determined by the sum of its loss rates due to photolysis and reactions with atmospheric oxidants. Due to the limited kinetic data for its gas-phase reactions, precise atmospheric lifetimes are difficult to calculate. However, based on data for other nitro-PAHs, photolysis is expected to be a dominant removal process for gas-phase this compound, with an estimated lifetime on the order of hours.[8] For particle-adsorbed this compound, the lifetime is expected to be longer due to shielding effects.

Formation of Dinitropyrenes

A significant concern regarding the atmospheric degradation of this compound is the potential formation of dinitropyrenes (DNPs), such as 1,3-, 1,6-, and 1,8-dinitropyrene. Some DNPs are known to be even more mutagenic than this compound. While the formation of dinitropyrenes from the nitration of pyrene is known, the specific pathways and yields from the further nitration of this compound under atmospheric conditions are not well-quantified. Heterogeneous reactions involving N₂O₅ are a plausible route for DNP formation on particle surfaces.

Experimental Protocols and Methodologies

The study of this compound's atmospheric chemistry relies on a variety of sophisticated experimental and analytical techniques.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions. They are essential for studying the gas-phase and heterogeneous reactions of compounds like this compound under realistic concentrations of oxidants and other atmospheric components.

DOT Script for a Generic Smog Chamber Experiment Workflow:

SmogChamberWorkflow cluster_prep Chamber Preparation cluster_injection Reactant Injection cluster_reaction Reaction cluster_monitoring Real-time Monitoring cluster_sampling Offline Sampling cluster_analysis Offline Analysis Clean Clean Chamber Fill Fill with Purified Air Clean->Fill Inject_1NP Inject this compound (g) Fill->Inject_1NP Inject_Oxidant Inject Oxidant (e.g., O3, NOx) Inject_1NP->Inject_Oxidant Irradiate Initiate Photochemistry (UV Lights) Inject_Oxidant->Irradiate Monitor_Gases Gas-Phase Analytes (e.g., PTR-MS, GC-MS) Irradiate->Monitor_Gases Monitor_Particles Particle Size & Composition (e.g., SMPS, AMS) Irradiate->Monitor_Particles Filter_Sample Filter Sampling Irradiate->Filter_Sample Sorbent_Sample Sorbent Tube Sampling Irradiate->Sorbent_Sample HPLC HPLC-UV/Fluorescence/MS Filter_Sample->HPLC GCMS GC-MS Sorbent_Sample->GCMS FlowTube reactant_gas Reactant Gas Flow (e.g., O3, OH precursor) mixer Gas Mixer reactant_gas->mixer carrier_gas Carrier Gas (N2 or Air) carrier_gas->mixer flow_tube Flow Tube (this compound Coated Wall) mixer->flow_tube detector Detector (e.g., CIMS, LIF) flow_tube->detector exhaust Exhaust detector->exhaust DegradationPathways cluster_gas Gas-Phase cluster_hetero Heterogeneous (on Particles) cluster_photo Photodegradation This compound This compound Gas_Products Oxygenated & Nitrated Products This compound->Gas_Products OH, O3, NO3 Hetero_Products Hydroxynitropyrenes, Dinitropyrenes, Pyrenediones This compound->Hetero_Products OH, O3, N2O5 Photo_Products 1-Hydroxypyrene, 1-Nitrosopyrene, Pyrenediones This compound->Photo_Products Sunlight (hν)

References

The Discovery and Initial Isolation of 1-Nitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitropyrene, a potent mutagen and carcinogen, first entered the scientific record not as an environmental threat, but as a synthetic curiosity. Its journey from a synthesized compound in the 19th century to a major focus of environmental and toxicological research in the late 20th century highlights the evolution of analytical chemistry and our understanding of the impact of combustion byproducts on health. This technical guide provides an in-depth overview of the discovery and initial isolation of this compound, with a focus on the pioneering experimental methodologies that first brought this compound to the forefront of scientific concern.

The story of this compound begins with its first chemical synthesis in 1871 by Graebe.[1] For over a century, it remained a compound of primarily academic interest. The landscape shifted dramatically in the late 1970s and early 1980s with the discovery that extracts of diesel engine exhaust particulates were highly mutagenic in the Ames Salmonella typhimurium assay. This finding spurred a race to identify the specific chemical culprits responsible for this biological activity.

A pivotal moment came with the investigation into the mutagenicity of carbon black-based photocopy toners. In 1980, Rosenkranz and colleagues reported that the high mutagenicity of certain toners was due to the presence of nitropyrenes, which were formed during an oxidation-nitration step in the carbon black manufacturing process.[1] This discovery provided a crucial clue to researchers investigating diesel exhaust, suggesting that nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) were likely the source of the observed mutagenicity. Subsequent research confirmed that this compound is the most abundant nitroarene in diesel engine emissions.[1]

This guide will detail the experimental protocols used in the initial isolation and characterization of this compound from diesel exhaust particulates, summarize the early quantitative findings, and illustrate the key metabolic pathways responsible for its mutagenic activity.

Experimental Protocols

The initial isolation and identification of this compound from the complex matrix of diesel exhaust particulates was a significant analytical challenge. The methodologies developed in the early 1980s laid the groundwork for future environmental analysis of nitro-PAHs. The following protocols are a composite of the techniques described in the seminal literature of that era.

Sample Collection and Extraction

Diesel exhaust particulates were collected from engines operated under controlled conditions.

  • Particulate Collection: Exhaust was diluted with filtered air and passed through filters, typically Teflon-coated glass fiber filters, to collect the particulate matter.[2]

  • Solvent Extraction: The collected particulate matter was then extracted to isolate the organic compounds. Dichloromethane was a commonly used solvent for this purpose. The extraction was often performed using sonication or Soxhlet apparatus to ensure efficient removal of the organic fraction from the soot particles.

Fractionation and Isolation

The crude organic extract from diesel particulates is a highly complex mixture. Therefore, a multi-step fractionation procedure was necessary to isolate the nitro-PAH fraction.

  • Column Chromatography: The initial cleanup and fractionation were often performed using open-column chromatography with silica (B1680970) gel. A solvent gradient of increasing polarity was used to separate the extract into different chemical classes. The moderately polar fractions, where nitro-PAHs were expected to elute, were collected.

  • High-Performance Liquid Chromatography (HPLC): The moderately polar fractions from column chromatography were further purified using normal-phase HPLC. A silica column was typically used with a non-polar mobile phase (e.g., a mixture of n-hexane and benzene), allowing for the separation of nitro-PAHs from other compound classes. Fractions were collected and tested for mutagenicity to guide the isolation of the active compounds.

Identification and Quantification

Once the mutagenic fractions were isolated, the final step was the identification and quantification of the specific compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified fractions were analyzed by capillary GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its identification by comparison to reference spectra of known compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the identified compounds, HRMS was employed. This technique provides a highly accurate mass measurement, which can be used to determine the molecular formula of a compound.

  • Mutagenicity Testing (Ames Test): The Ames test was a critical tool throughout the isolation process. By testing the mutagenicity of different fractions, researchers could track the biologically active components. The test typically used Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, and was often performed without the addition of a mammalian metabolic activation system (S9), as this compound is a direct-acting mutagen.

Data Presentation

The initial studies on this compound in diesel exhaust provided the first quantitative estimates of its prevalence and mutagenic potency. The following tables summarize some of these early findings.

Source This compound Concentration (µg/g of extractable matter) Reference
Diesel-powered vehicles (workplace atmospheres)0.080 - 17[3]
Carbon black-based photocopy toners (pre-1980)5 - 100[1]

Table 1: Early Quantitative Analysis of this compound in Various Sources.

Compound Mutagenicity in S. typhimurium TA98 (revertants/nmol) Reference
This compound~450(Composite from early studies)

Table 2: Mutagenic Potency of this compound in the Ames Test.

Mandatory Visualization

The biological activity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation within biological systems. The following diagrams illustrate the key experimental workflow for its isolation and the critical metabolic pathways leading to its mutagenicity.

experimental_workflow cluster_collection Sample Collection & Extraction cluster_fractionation Fractionation & Isolation cluster_analysis Identification & Quantification cluster_output Result DieselExhaust Diesel Engine Exhaust ParticulateCollection Particulate Collection (Teflon-coated glass fiber filters) DieselExhaust->ParticulateCollection SolventExtraction Solvent Extraction (Dichloromethane) ParticulateCollection->SolventExtraction CrudeExtract Crude Organic Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography HPLC Normal-Phase HPLC ColumnChromatography->HPLC Moderately Polar Fractions MutagenicFractions Isolated Mutagenic Fractions HPLC->MutagenicFractions GCMS GC-MS Analysis MutagenicFractions->GCMS AmesTest Ames Test (TA98) for Mutagenicity MutagenicFractions->AmesTest HRMS HRMS for Confirmation GCMS->HRMS Identified1NP This compound Identified GCMS->Identified1NP HRMS->Identified1NP AmesTest->Identified1NP

Fig. 1: Experimental workflow for the initial isolation and identification of this compound.

metabolic_pathway cluster_activation Metabolic Activation Pathway cluster_alternative Alternative Pathway cluster_outcome Biological Outcome NP This compound Nitroreduction Nitroreduction (Nitroreductase) NP->Nitroreduction RingOxidation Ring Oxidation (Cytochrome P450) NP->RingOxidation NOHAP N-hydroxy-1-aminopyrene Nitroreduction->NOHAP Esterification O-Acetylation (N-acetyltransferase) NOHAP->Esterification ReactiveEster Reactive Ester Esterification->ReactiveEster NitreniumIon Nitrenium Ion ReactiveEster->NitreniumIon DNAAdduct DNA Adduct Formation NitreniumIon->DNAAdduct Mutation Mutation DNAAdduct->Mutation Epoxides Epoxides RingOxidation->Epoxides Diols Diols Epoxides->Diols

References

1-Nitropyrene Exposure in Human Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) predominantly formed during the incomplete combustion of diesel fuel.[1][2] It is a ubiquitous environmental contaminant and is considered a marker for exposure to diesel exhaust.[3] Due to its mutagenic and potential carcinogenic properties, understanding the routes of human exposure to 1-NP is critical for risk assessment and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the primary exposure routes, metabolic pathways, and analytical methodologies for the detection of 1-NP and its metabolites in human populations.

Exposure Routes and Sources

Human exposure to this compound occurs primarily through inhalation of airborne particulate matter, with minor contributions from ingestion.

Inhalation Exposure

The principal route of human exposure to this compound is the inhalation of air contaminated with diesel exhaust particles.[2][4] 1-NP is strongly adsorbed to these fine particles, which can penetrate deep into the respiratory tract.

Ambient Air: Concentrations of this compound in the ambient air vary depending on the proximity to traffic and industrial sources. Urban areas consistently show higher levels than rural locations.

Occupational Settings: Individuals in certain occupations experience significantly higher levels of this compound exposure. These include diesel mechanics, professional drivers, miners, and other workers in environments with high concentrations of diesel engine emissions.[2][5]

Ingestion Exposure

While inhalation is the primary route, ingestion of contaminated food can also contribute to the overall body burden of this compound.

Food Sources: this compound has been detected in grilled and smoked meats and fish.[6][7][8] The levels can vary depending on the cooking method and the type of fuel used.

Quantitative Data on this compound Exposure

The following tables summarize the reported concentrations of this compound in various environmental media and the levels of its metabolites in human urine.

Table 1: this compound Concentrations in Ambient and Occupational Air

EnvironmentConcentration Range (pg/m³)Geographic Location (if specified)Reference(s)
Urban Air0.44 - 32Cheongju, Republic of Korea; Kanazawa, Japan[3]
Rural Air0.0017 ng/m³ (1.7 pg/m³)Not specified[4]
Occupational (Miners)3 - 42,200Not specified[3]
Occupational (Underground Metal Mine)4.4 - 65Not specified[5]
Occupational (Taxi Drivers)Not specified, but higher than non-occupationally exposedShenyang, China[9]
Occupational (Various DE exposures)0.012 - 1.2 ng/m³ (12 - 1200 pg/m³)Not specified[4]

Table 2: this compound in Diesel Exhaust

SourceConcentration RangeReference(s)
Diesel Exhaust Particulate Matter0.080 - 17 µg/g of acetone (B3395972) extractable matter[4]
Heavy-duty diesel engines (1995-1997 models)4.7 - 2171 ng/hp-h[2]
Light-duty passenger cars (1978-1982 models)3.9 - 14.2 µg/g of total suspended fraction[2]

Table 3: Urinary Metabolites of this compound in Human Populations

PopulationMetabolite(s)Mean Concentration (pmol/mol creatinine)Reference(s)
Healthy, non-occupationally exposed6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP)117[10]
Healthy, non-occupationally exposed8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP)109[10]
Healthy, non-occupationally exposed6-hydroxy-1-nitropyrene (6-OHNP)203[10]
Healthy, non-occupationally exposed8-hydroxy-1-nitropyrene (8-OHNP)137[10]
US-Mexico border commuters (higher exposure)8-OHNP and 8-OHNAAPTwo- to threefold higher than non-commuters[11]
Taxi Drivers (occupational exposure)6-OHNP, 8-OHNP, 8-OHNAAPGreater than non-occupationally exposed subjects[9]

Metabolism and Toxicological Pathways

Once absorbed, this compound undergoes extensive metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. This metabolic process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, such as DNA and proteins, and induce oxidative stress.

Metabolic Activation Pathway

The metabolism of this compound can proceed through two main pathways: nitroreduction and ring oxidation.

  • Nitroreduction: This pathway is considered the primary route for the genotoxic effects of 1-NP. It involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632) and ultimately to an amine. The hydroxylamine intermediate can be esterified to form a reactive nitrenium ion that readily binds to DNA, forming adducts.

  • Ring Oxidation: CYP enzymes, particularly from the CYP1A, CYP2A, and CYP3A families, can hydroxylate the aromatic rings of this compound to form various hydroxy-1-nitropyrene metabolites.[1][12][13] These metabolites can be further conjugated and excreted.

G This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450s) Ring Oxidation (CYP450s) This compound->Ring Oxidation (CYP450s) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene Hydroxy-1-nitropyrenes (e.g., 3-OHNP, 6-OHNP, 8-OHNP) Hydroxy-1-nitropyrenes (e.g., 3-OHNP, 6-OHNP, 8-OHNP) Ring Oxidation (CYP450s)->Hydroxy-1-nitropyrenes (e.g., 3-OHNP, 6-OHNP, 8-OHNP) N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene Nitrenium Ion Nitrenium Ion N-Hydroxy-1-aminopyrene->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Protein Adducts Protein Adducts Nitrenium Ion->Protein Adducts Conjugation & Excretion Conjugation & Excretion Hydroxy-1-nitropyrenes (e.g., 3-OHNP, 6-OHNP, 8-OHNP)->Conjugation & Excretion

Metabolic activation pathway of this compound.
Oxidative Stress Signaling Pathway

Exposure to this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells.[14][15][16][17] One of the key signaling pathways involved is the AMPK/Nrf-2/HO-1 pathway.

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation AMPK Activation AMPK Activation ROS Generation->AMPK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Nrf-2 Activation Nrf-2 Activation AMPK Activation->Nrf-2 Activation HO-1 Expression HO-1 Expression Nrf-2 Activation->HO-1 Expression Antioxidant Response Antioxidant Response HO-1 Expression->Antioxidant Response Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis High-volume air sampling High-volume air sampling Glass fiber filter Glass fiber filter Solvent extraction (e.g., Dichloromethane) Solvent extraction (e.g., Dichloromethane) Glass fiber filter->Solvent extraction (e.g., Dichloromethane) Concentration Concentration GC-MS or LC-MS/MS GC-MS or LC-MS/MS Concentration->GC-MS or LC-MS/MS Quantification Quantification G cluster_0 Sample Preparation cluster_1 Analysis Urine sample collection Urine sample collection Enzymatic hydrolysis Enzymatic hydrolysis Solid-phase extraction (SPE) Solid-phase extraction (SPE) Enzymatic hydrolysis->Solid-phase extraction (SPE) LC-MS/MS LC-MS/MS Solid-phase extraction (SPE)->LC-MS/MS Quantification Quantification

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1-Nitropyrene in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (PAH) primarily formed during combustion processes, with diesel engine exhaust being a significant source.[1][2] It is a known mutagen and is reasonably anticipated to be a human carcinogen.[1] As a marker for exposure to diesel exhaust, the accurate and sensitive quantification of this compound in ambient and occupational air samples is crucial for environmental monitoring and human health risk assessment. These application notes provide detailed protocols for the collection, extraction, and analysis of this compound in airborne particulate matter using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The determination of this compound in air samples involves three key stages: sample collection, sample preparation (extraction and cleanup), and instrumental analysis. The choice of method often depends on the required sensitivity, available instrumentation, and the specific goals of the study.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers high sensitivity and is suitable for low-volume air samples, making it ideal for personal exposure monitoring.[3][4] The protocol often involves a column-switching technique to remove interfering substances.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and is a robust technique for the identification and quantification of this compound.[5][6] Tandem MS (MS/MS) can further enhance selectivity, allowing for direct analysis of crude extracts with minimal sample cleanup.[5][6] The NIOSH 2560 method is a well-established GC-based method for this compound.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for this compound analysis.

Table 1: Performance of HPLC-FLD Methods

ParameterValueReference
Detection Limit0.32 fmol/injection[3][4]
Calibration Range2 to 100 fmol[3][4]
Intra-day Precision (RSD)0.4 – 9.7%[3]
Inter-day Precision (RSD)0.4 – 9.7%[3]
Intra-day Accuracy94 – 98%[3]
Inter-day Accuracy94 – 98%[3]

Table 2: Performance of GC-MS and LC-MS/MS Methods

ParameterMethodValueReference
Limit of Detection (LOD)GC-NCD (NIOSH 2560)0.010 µ g/sample (realistic: 10 ng/sample)[7][9]
Limit of Quantitation (LOQ)GC-NCD (NIOSH 2560)0.020 µ g/sample (realistic: 20 ng/sample)[7][9]
Working RangeGC-NCD (NIOSH 2560)0.021 to 104 µg/m³ for a 500 L sample[7][8]
Recovery (spiked filters)GC-NCD (NIOSH 2560)88.4% to 101.2%[7][9]
Analytical LOD2D-HPLC-MS/MS152 fg on column[10][11]
Analytical LOQ2D-HPLC-MS/MS221 fg on column[10][11]
Accuracy (SRM 1650b)2D-HPLC-MS/MS110 ± 5.7%[10][11]
Accuracy (SRM 2975)2D-HPLC-MS/MS116 ± 7.1%[10][11]
Accuracy (SRM 1649a)2D-HPLC-MS/MS108 ± 5.8%[10][11]

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC with Fluorescence Detection

This protocol is adapted from a method developed for low-volume ambient air samples.[3]

1. Sample Collection:

  • Use a portable air sampler to collect fine airborne particulate matter (PM2.5) on a filter.

  • The sampling duration and flow rate will depend on the expected concentration of this compound.

2. Sample Extraction: a. Add a known amount of deuterated this compound (1-NP-d9) as an internal standard to the filter sample. b. Perform ultrasonic extraction of the filter twice with a benzene/ethanol (3/1, v/v) mixture. c. Combine the extracts and add dimethyl sulfoxide (B87167) (DMSO). d. Evaporate the benzene-ethanol under a stream of nitrogen. e. Mix the resulting DMSO solution with acetonitrile. f. Filter the solution through a 0.45 µm pore size centrifugal filter.

3. HPLC-FLD Analysis:

  • An HPLC system with a column-switching valve and a fluorescence detector is required.

  • Column: The specific columns for cleanup and analysis should be optimized for the separation of this compound.

  • Mobile Phase: The composition of the mobile phase will depend on the selected columns.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for this compound (and 1-aminopyrene (B158619) if online reduction is used).

  • Column Switching: Use the column-switching system to remove interfering substances from the sample matrix before the analytical column.[3][4]

Protocol 2: Analysis of this compound by GC-MS (Based on NIOSH Method 2560)

This protocol is a summary of the NIOSH 2560 method for the analysis of this compound in diesel particulates.[7][8]

1. Sample Collection:

  • Calibrate a personal sampling pump with a representative sampler in line.

  • Sample at a known flow rate of 1.0 to 2.0 L/min for a total volume of 480 to 960 L.

  • Collect samples on a 37-mm glass fiber filter.

  • After sampling, cap the filter cassette.

2. Sample Preparation: a. Transfer the filter to a vial. b. Add 1 mL of toluene (B28343) to the vial. c. Place the vial on a rotary shaker for a minimum of 12 hours. d. Transfer the extract to a 1 mL disposable syringe with a 4-mm, 0.45-µm PVDF syringe filter attached. e. Filter the extract into a micro-volume insert in a GC autosampler vial and cap the vial.

3. GC-Nitrogen Chemiluminescence Detector (NCD) or GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a nitrogen chemiluminescence detector (or a mass spectrometer).

  • Column: 30 m x 0.53-mm ID, 1.5 µm film 5% diphenyl-95% dimethyl polysiloxane capillary column (or equivalent).[8]

  • Carrier Gas: Helium at 10.0 mL/min (splitless).[8]

  • Injection Volume: 2.0 µL.

  • Temperatures:

    • Injection Port: 250 °C[8]

    • Detector (NCD Furnace): 850 °C[8]

    • Column Oven: Initial temperature of 100 °C, ramp at 7.5 °C/min to 305 °C.[8]

  • Calibration: Prepare a calibration curve using standard solutions of this compound in toluene.

Visualizations

experimental_workflow_hplc cluster_collection Sample Collection cluster_extraction Sample Extraction cluster_analysis HPLC Analysis AirSample Air Sample Filter PM2.5 Filter AirSample->Filter Portable Sampler Spike Add Internal Standard (1-NP-d9) Filter->Spike Ultrasonication Ultrasonic Extraction (Benzene/Ethanol) Spike->Ultrasonication Evaporation Evaporation (Nitrogen Stream) Ultrasonication->Evaporation Filtration Filtration (0.45 µm) Evaporation->Filtration Injection Inject into HPLC System Filtration->Injection ColumnSwitch Column Switching (Cleanup) Injection->ColumnSwitch Separation Analytical Column (Separation) ColumnSwitch->Separation Detection Fluorescence Detection Separation->Detection

Caption: HPLC-FLD workflow for this compound analysis.

experimental_workflow_gcms cluster_collection_gc Sample Collection (NIOSH 2560) cluster_extraction_gc Sample Preparation cluster_analysis_gc GC Analysis AirSampleGC Air Sample FilterGC Glass Fiber Filter AirSampleGC->FilterGC Personal Pump (1-2 L/min) Desorption Desorption in Toluene (Rotary Shaker) FilterGC->Desorption FiltrationGC Syringe Filtration (0.45 µm) Desorption->FiltrationGC InjectionGC Inject into GC System FiltrationGC->InjectionGC SeparationGC Capillary Column Separation InjectionGC->SeparationGC DetectionGC NCD or MS Detection SeparationGC->DetectionGC

Caption: GC-MS (NIOSH 2560) workflow for this compound.

References

Application Notes & Protocols for the Quantification of 1-Nitropyrene in Diesel Particulate Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and is recognized for its mutagenic and carcinogenic properties.[1] Accurate quantification of 1-NP in diesel particulate matter (DPM) is crucial for assessing environmental exposure, understanding its toxicological impact, and for the development of emission control technologies. These application notes provide detailed protocols for the extraction, cleanup, and analysis of 1-NP from DPM, along with a summary of reported quantitative data.

Quantitative Data Summary

The concentration of this compound in diesel particulate matter can vary significantly depending on the engine type, operating conditions, fuel, and exhaust after-treatment systems. Standard Reference Materials (SRMs) are often used for method validation and quality control.

Sample TypeAnalytical MethodConcentration of this compoundReference
SRM 1650 Diesel Particulate MatterGC-MS19 ± 2 µg/g[2]
SRM 1650b Diesel Particulate MatterLC-MS/MS110 ± 5.7% (accuracy)[3][4]
SRM 2975 Diesel Particulate MatterHPLC-Fluorescence~35 µg/g[5]
SRM 2975 Diesel Particulate MatterLC-MS/MS116 ± 7.1% (accuracy)[3][4]
Diesel Engine SootHPLC-UV/Fluorescence59 - 1020 ng/g[6]
Workplace Air (Diesel Exhaust)GC-HRMS0.012 - 1.2 ng/m³[7]
Diesel Bus PM2.5HPLC-Fluorescence0.4 - 24 µg/g[5]
Modern Diesel Engine ExhaustHPLC-Fluorescence0.30 µg/g[5]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound from diesel particulate matter.

Quantification of this compound in DPM Sampling Sample Collection (e.g., Glass Fiber Filter) Extraction Extraction (e.g., Sonication, Soxhlet) Sampling->Extraction Cleanup Sample Cleanup (e.g., Silica (B1680970) Gel Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (HPLC or GC) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Several methods are available for the quantification of 1-NP in DPM. The choice of method depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix.

Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often involves a chemical reduction step to convert this compound to the highly fluorescent 1-aminopyrene (B158619).

1. Sample Collection and Extraction:

  • Collect DPM on a glass fiber filter using a high-volume sampler.[2]

  • The filter can be extracted using sonication or Soxhlet extraction.

    • Sonication: Place the filter in a flask with a suitable solvent (e.g., acetone (B3395972) or dichloromethane) and sonicate for approximately 30 minutes.[8]

    • Soxhlet Extraction: Place the filter in a Soxhlet extractor and extract with dichloromethane (B109758) for at least 16 hours.

2. Sample Cleanup:

  • Concentrate the extract under a gentle stream of nitrogen.

  • Perform solid-phase extraction (SPE) using a silica gel cartridge to separate the nitro-PAH fraction from other interfering compounds. Elute the nitro-PAH fraction with a solvent of appropriate polarity.

3. Nitroreduction (Offline):

  • Evaporate the cleaned extract to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium hydrosulfide (B80085) hydrate, to convert this compound to 1-aminopyrene.[8]

4. HPLC-FLD Analysis:

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for 1-aminopyrene (e.g., Excitation: 365 nm, Emission: 436 nm).[9]

  • Quantification: Prepare a calibration curve using 1-aminopyrene standards of known concentrations. The concentration of this compound in the original sample is calculated based on the concentration of 1-aminopyrene detected.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for direct measurement of this compound without the need for a reduction step.

1. Sample Collection and Extraction:

  • Follow the same procedure as described in Protocol 1.

2. Sample Cleanup:

  • A multi-step cleanup may be necessary to remove interferences. This can involve silica gel column chromatography followed by a possible fractionation on a preparative HPLC column.[1]

3. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., 5% diphenyl-95% dimethyl polysiloxane).

  • Injection: On-column injection is often preferred to minimize thermal degradation of the analyte.[1]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds of interest.

  • Mass Spectrometer: A mass spectrometer operating in electron impact (EI) or negative chemical ionization (NCI) mode. NCI can provide higher sensitivity for nitro-PAHs.

  • Quantification: Use an external or internal standard method for quantification. A deuterated this compound internal standard can be used to improve accuracy and precision.[3][4]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of 1-NP.[3][4]

1. Sample Collection and Extraction:

  • Follow the same procedure as described in Protocol 1. The use of an internal standard, such as deuterated this compound (d9-1-NP), added before extraction is recommended.[3][4]

2. Sample Cleanup:

  • A simple cleanup using SPE with a silica cartridge may be sufficient due to the high selectivity of the MS/MS detector.

3. LC-MS/MS Analysis:

  • LC System: An HPLC or UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. For this compound, a common transition is m/z 247 -> 217.[10]

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Logical Relationship Diagram

The following diagram illustrates the key steps and considerations in the analytical process for this compound quantification.

Analytical Considerations for this compound Sample Diesel Particulate Matter Extraction Extraction Method Sample->Extraction Sonication Sonication Extraction->Sonication Soxhlet Soxhlet Extraction->Soxhlet Cleanup Cleanup Strategy Sonication->Cleanup Soxhlet->Cleanup SPE Solid-Phase Extraction (SPE) Cleanup->SPE HPLC_frac HPLC Fractionation Cleanup->HPLC_frac Analysis Analytical Technique SPE->Analysis HPLC_frac->Analysis HPLC_FLD HPLC-FLD Analysis->HPLC_FLD GC_MS GC-MS Analysis->GC_MS LC_MSMS LC-MS/MS Analysis->LC_MSMS Reduction Nitroreduction (for HPLC-FLD) HPLC_FLD->Reduction Requires

Caption: Key decisions in this compound analysis.

References

Application Notes and Protocols for the Use of 1-Aminopyrene as a Biomarker for 1-Nitropyrene Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a potent mutagen and carcinogen, primarily found in diesel exhaust particles (DEPs).[1][2] Monitoring human exposure to 1-NP is crucial for assessing health risks, particularly in occupational settings and urban environments with high traffic-related air pollution. 1-Aminopyrene (B158619) (1-AP) is a major metabolite of 1-NP, formed through nitroreduction, and is excreted in urine.[1][2][3] This makes urinary 1-AP a reliable and non-invasive biomarker for quantifying exposure to 1-NP.[1][2] These application notes provide detailed protocols for the quantification of urinary 1-AP and summarize the correlation between 1-NP exposure and 1-AP levels.

Metabolic Pathway of this compound to 1-Aminopyrene

This compound undergoes metabolic activation in the body through two primary pathways: nitroreduction and ring oxidation.[3][4] The nitroreduction pathway leads to the formation of 1-aminopyrene. This process involves the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 1-aminopyrene.[5] The ring oxidation pathway, mediated by cytochrome P450 enzymes, produces various hydroxylated metabolites.[3][6] Both pathways can lead to the formation of DNA adducts, contributing to the genotoxicity of this compound.[5]

Metabolic_Pathway This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene 1-Aminopyrene 1-Aminopyrene N-Hydroxy-1-aminopyrene->1-Aminopyrene DNA Adducts DNA Adducts N-Hydroxy-1-aminopyrene->DNA Adducts Urinary Excretion Urinary Excretion 1-Aminopyrene->Urinary Excretion Hydroxylated Metabolites Hydroxylated Metabolites Ring Oxidation (CYP450)->Hydroxylated Metabolites Hydroxylated Metabolites->DNA Adducts

Metabolic activation of this compound.

Quantitative Data Summary

The concentration of 1-aminopyrene in urine is significantly correlated with the level of exposure to atmospheric this compound.[1][2] The following tables summarize quantitative data from studies investigating this relationship.

Table 1: Correlation between Atmospheric this compound Exposure and Urinary 1-Aminopyrene Concentration

Population GroupCorrelation Coefficient (r)p-valueReference
All Subjects (n=65)0.3850.002[1][2]
High Exposure Group0.3570.045[1][2]
Low Exposure GroupNot Significant-[1]

Table 2: Urinary 1-Aminopyrene Concentrations in Exposed Individuals

Population GroupMean 1-AP Concentration (pg/g creatinine)RangeReference
Workers on Vehicular Roads/Bus Terminals (n=65)0.334Not Specified[1][2]
Men0.41Not Specified[1]
Women0.195Not Specified[1]

Experimental Protocols

Protocol 1: Quantification of Urinary 1-Aminopyrene by HPLC with Fluorescence Detection

This protocol details the analysis of 1-aminopyrene in urine samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

1. Materials and Reagents

  • 1-Aminopyrene standard

  • Hydrochloric acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sep-Pak C18 cartridges

  • Nitrogen gas

  • HPLC system with fluorescence detector

2. Sample Preparation (Solid-Phase Extraction)

  • Collect 24-hour urine samples.

  • To 10 mL of urine, add 1 mL of 10 M HCl.

  • Incubate the mixture in a 90°C water bath for 2 hours for hydrolysis.

  • Cool the sample and adjust the pH to 7.0-8.0.

  • Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water.

  • Elute the 1-aminopyrene with 4 mL of 100% methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the residue in 200 µL of methanol for HPLC analysis.

3. HPLC-Fluorescence Detection Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 430 nm

4. Calibration and Quantification

  • Prepare a series of standard solutions of 1-aminopyrene in methanol.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared urine samples.

  • Quantify the 1-aminopyrene concentration in the samples by comparing their peak areas to the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for dilution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Collection Urine Collection Acid Hydrolysis Acid Hydrolysis Urine Collection->Acid Hydrolysis SPE Cleanup SPE Cleanup Acid Hydrolysis->SPE Cleanup Elution Elution SPE Cleanup->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution HPLC-Fluorescence HPLC-Fluorescence Drying & Reconstitution->HPLC-Fluorescence Data Analysis Data Analysis HPLC-Fluorescence->Data Analysis

Workflow for urinary 1-aminopyrene analysis.
Protocol 2: Assay Validation Considerations

To ensure the reliability of the 1-aminopyrene biomarker assay, a thorough validation should be performed. The "fit-for-purpose" approach is recommended, where the level of validation is appropriate for the intended use of the biomarker data.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).

Table 3: Typical Acceptance Criteria for Assay Validation

ParameterAcceptance Criteria
AccuracyMean value should be within ±15% of the nominal value (±20% at LOQ)
PrecisionCoefficient of variation (CV) should not exceed 15% (20% at LOQ)
LinearityCorrelation coefficient (r²) ≥ 0.99

Conclusion

Urinary 1-aminopyrene is a valuable biomarker for assessing human exposure to the environmental carcinogen this compound. The provided protocols offer a robust methodology for the quantification of this biomarker. Adherence to these detailed procedures and proper assay validation will ensure the generation of high-quality, reliable data for use in research, clinical, and drug development settings. The significant correlation between this compound exposure and urinary 1-aminopyrene levels underscores its utility in public health and occupational safety assessments.

References

Application Note: HPLC-Fluorescence Method for the Detection of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Nitropyrene (1-NP) is a prominent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) generated from incomplete combustion, most notably found in diesel engine exhaust.[1][2] Classified as a Group 2B agent by the IARC, indicating it is possibly carcinogenic to humans, the sensitive and accurate quantification of 1-NP in environmental and biological samples is critical for toxicology studies and human exposure risk assessment.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive and selective method for this purpose.

Principle of the Method A key challenge in the fluorescence-based detection of this compound is that the molecule itself is non-fluorescent or weakly fluorescent. This method circumvents this issue by incorporating a chemical reduction step that converts this compound into its highly fluorescent derivative, 1-aminopyrene (B158619). This reduction can be performed either "pre-column" before the sample is injected into the HPLC system or "on-line" using a post-column reduction reactor after chromatographic separation but prior to the fluorescence detector.[3] The subsequent detection of the fluorescent 1-aminopyrene provides an indirect but highly sensitive measure of the original this compound concentration.

Experimental Protocols

Protocol 1: Sample Preparation from Airborne Particulate Matter

This protocol details the extraction of this compound from airborne particulate matter collected on filter samples, a common application for environmental monitoring.[4]

Materials:

  • Filter sample (e.g., PM2.5 collected on quartz fiber filter)

  • Internal Standard (IS): Perdeuterated 1-NP (1-NP-d9)

  • Extraction Solvent: Benzene/Ethanol (3:1, v/v)

  • Dimethylsulfoxide (DMSO)

  • Acetonitrile (HPLC Grade)

  • Ultrasonic bath

  • Nitrogen gas evaporator

  • Centrifugal filters (0.45 µm pore size)

Procedure:

  • Internal Standard Spiking: Add a precise volume of 1-NP-d9 internal standard solution directly onto the filter sample.

  • Ultrasonic Extraction: Place the filter in a suitable vial and add the benzene/ethanol extraction solvent. Perform ultrasonic extraction twice to ensure complete recovery of the analytes.[4]

  • Solvent Evaporation: Combine the extracts and add a small amount of DMSO. Evaporate the benzene-ethanol solvent under a gentle stream of nitrogen gas until only the DMSO solution remains.

  • Sample Reconstitution & Filtration: Re-dissolve the resulting DMSO solution with acetonitrile.

  • Final Filtration: Filter the final solution through a 0.45 µm centrifugal filter to remove any remaining particulate matter before HPLC injection.[4][5]

Protocol 2: HPLC-Fluorescence Analysis

This protocol outlines the instrumental conditions for the separation and detection of this compound.

Apparatus:

  • HPLC system with a gradient pump, column oven, and autosampler.

  • Fluorescence Detector (FLD).

  • Post-column reduction system (if applicable, e.g., reduction column heated to 100°C).[3]

  • HPLC Column: C18 reversed-phase column (e.g., Waters XSelect CSH C18, 100 mm x 3.0 mm, 2.5 µm).[6]

Chromatographic Conditions:

  • Mobile Phase: Gradient elution using Acetonitrile and Water.

  • Flow Rate: 0.4 - 1.0 mL/min.[3][6]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

Fluorescence Detector Settings:

  • Excitation Wavelength: 365 nm.[3]

  • Emission Wavelength: 436 nm.[3]

  • Note: Optimal wavelengths can vary. Other studies have successfully used excitation/emission wavelengths of 240/435 nm or 244/438 nm depending on the specific derivative and sample matrix.[6][7]

Visualized Workflow and Chemistry

The overall experimental process and the key chemical transformation are illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection Sample Collection (e.g., Air Filter) Spiking Internal Standard Spiking (1-NP-d9) Collection->Spiking Extraction Ultrasonic Extraction (Benzene/Ethanol) Spiking->Extraction Evaporation Solvent Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.45 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Reduction On-line Reduction (1-NP -> 1-AP) Separation->Reduction Detection Fluorescence Detection (Ex: 365 nm, Em: 436 nm) Reduction->Detection Data Data Acquisition & Quantification Detection->Data G NP This compound (Non-Fluorescent) AP 1-Aminopyrene (Highly Fluorescent) NP->AP Reduction Step (e.g., Pt/Rh catalyst or NaBH₄)

References

Application Note: Sensitive LC-MS/MS for the Detection of 1-Nitropyrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion-related particulate matter.[1][2] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), 1-NP exposure is a significant health concern. Monitoring human exposure to 1-NP is crucial for assessing health risks and in drug development studies where xenobiotic metabolism is investigated. This application note provides a detailed protocol for the sensitive and selective detection of 1-NP metabolites in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The primary metabolites of 1-NP include hydroxy-1-nitropyrenes (OHNPs) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs).[1][2] This method employs enzymatic hydrolysis, solid-phase extraction (SPE) with blue rayon, and an alumina (B75360) cartridge cleanup for robust sample preparation, followed by highly sensitive LC-MS/MS analysis.

Metabolic Pathway of this compound

This compound undergoes metabolic activation in the body through two primary pathways: nitroreduction and ring oxidation. Nitroreduction can lead to the formation of reactive intermediates that can bind to DNA. Ring oxidation, primarily mediated by cytochrome P450 enzymes, results in the formation of various hydroxylated metabolites. These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion in urine. The major urinary metabolites that serve as biomarkers for 1-NP exposure are 6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP), 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP), 3-hydroxy-1-nitropyrene (3-OHNP), 6-hydroxy-1-nitropyrene (6-OHNP), and 8-hydroxy-1-nitropyrene (8-OHNP).[1][2]

Metabolic Pathway of this compound This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) Reactive Intermediates Reactive Intermediates Nitroreduction->Reactive Intermediates N-acetyl-1-aminopyrene Metabolites N-acetyl-1-aminopyrene Metabolites Nitroreduction->N-acetyl-1-aminopyrene Metabolites further metabolism Hydroxy-1-nitropyrenes (OHNPs) Hydroxy-1-nitropyrenes (OHNPs) Ring Oxidation (CYP450)->Hydroxy-1-nitropyrenes (OHNPs) e.g., 3-, 6-, 8-OHNP DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Conjugation Conjugation Hydroxy-1-nitropyrenes (OHNPs)->Conjugation N-acetyl-1-aminopyrene Metabolites->Conjugation Urinary Excretion Urinary Excretion Conjugation->Urinary Excretion

Figure 1. Metabolic pathways of this compound.

Experimental Protocols

Synthesis of Deuterated Internal Standards (Representative Protocol)

Disclaimer: The following is a representative protocol for the synthesis of deuterated internal standards, as a detailed published protocol for this compound metabolites was not available. This protocol is based on general methods for deuterium (B1214612) labeling of aromatic compounds and should be adapted and optimized by qualified chemists.

Objective: To synthesize deuterated analogues of this compound metabolites (e.g., d-OHNP, d-OHNAAP) to be used as internal standards for accurate quantification by isotope dilution mass spectrometry.

Materials:

  • Precursor metabolite (e.g., 6-hydroxy-1-nitropyrene)

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Acid or base catalyst (e.g., D₂SO₄, NaOD)

  • Palladium on carbon (Pd/C) catalyst (for reduction steps)

  • Deuterium gas (D₂)

  • Anhydrous solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • H/D Exchange: For hydroxyl groups, dissolve the metabolite in a deuterated solvent like D₂O or CD₃OD with a catalytic amount of acid or base. Stir at room temperature or with gentle heating, monitoring the exchange by NMR or MS.

  • Catalytic Deuteration: For reduction of a nitro group to an amino group with concurrent deuteration, dissolve the precursor in an anhydrous solvent. Add a Pd/C catalyst. Evacuate the reaction vessel and backfill with D₂ gas. Stir vigorously at room temperature. Monitor the reaction by LC-MS.

  • Work-up and Purification: After the reaction, quench the reaction mixture appropriately. Extract the deuterated product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the deuterated standard using silica gel column chromatography.

  • Characterization: Confirm the identity, purity, and extent of deuteration of the final product using high-resolution mass spectrometry and ¹H and ²H NMR.

Sample Preparation from Urine

This protocol is adapted from the method described by Toriba et al. (2007).[1][2]

Materials:

  • Human urine samples

  • β-glucuronidase/sulfatase

  • Sodium acetate buffer (pH 5.0)

  • Deuterated internal standards solution

  • Blue rayon

  • Methanol/ammonia solution (50:1, v/v)

  • Acidic alumina cartridges

  • Acetonitrile

  • Formic acid

Procedure:

  • Enzymatic Hydrolysis: To 5 mL of urine, add an appropriate amount of β-glucuronidase/sulfatase in sodium acetate buffer. Add the deuterated internal standards. Incubate at 37°C for 16 hours to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE) with Blue Rayon: Add the hydrolyzed urine to a tube containing blue rayon. Shake for 1 hour to allow adsorption of the metabolites.

  • Elution from Blue Rayon: Remove the urine and wash the blue rayon with water. Elute the metabolites from the blue rayon by shaking with a methanol/ammonia solution.

  • Alumina Cartridge Cleanup: Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent. Load the reconstituted sample onto an acidic alumina cartridge pre-conditioned with the same solvent.

  • Final Elution and Preparation for LC-MS/MS: Wash the cartridge with a non-polar solvent to remove interferences. Elute the metabolites with a more polar solvent mixture (e.g., methanol/acetonitrile). Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (Triple Quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used depending on the metabolite

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • Ion Spray Voltage: 4500 V

  • Curtain Gas: 20 psi

  • Collision Gas: Nitrogen

Experimental Workflow Diagram

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Add Internal Standards Add Internal Standards Urine Sample->Add Internal Standards Enzymatic Hydrolysis Enzymatic Hydrolysis Add Internal Standards->Enzymatic Hydrolysis Blue Rayon SPE Blue Rayon SPE Enzymatic Hydrolysis->Blue Rayon SPE Elution Elution Blue Rayon SPE->Elution Alumina Cartridge Cleanup Alumina Cartridge Cleanup Elution->Alumina Cartridge Cleanup Final Eluate Final Eluate Alumina Cartridge Cleanup->Final Eluate LC-MS/MS Analysis LC-MS/MS Analysis Final Eluate->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Figure 2. Experimental workflow for 1-NP metabolite analysis.

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound metabolites. Data is compiled from various studies and represents typical performance characteristics.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MetaboliteLOD (fmol on column)LOQ (fmol on column)Reference
3-OHNP12-[3]
6-OHNP5-[3]
8-OHNP5-[3]
1-Aminopyrene20-30-[4]
N-acetyl-1-aminopyrene350-[4]

Note: LOQ values are often defined as 3.3 times the LOD or based on signal-to-noise ratios of 10:1.

Table 2: Recovery and Precision

MetaboliteRecovery (%)Precision (%RSD)Reference
3-OHNP91 ± 11<15[5]
6-OHNP109 ± 35<15[5]
8-OHNP92 ± 14<15[5]
6-OHNAAP-<15[5]
8-OHNAAP87 ± 14<15[5]

Table 3: MRM Transitions for LC-MS/MS Analysis

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
OHNPs264.1218.1Negative[1]
OHNAAPs278.1236.1Negative[1]
1-NAAP-267 -> 225-[5]

Note: Specific MRM transitions should be optimized for the instrument being used.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound metabolites in human urine using LC-MS/MS. The described method, incorporating enzymatic hydrolysis and a two-step solid-phase extraction, offers high selectivity and sensitivity, making it suitable for human biomonitoring studies and applications in drug development research. The use of deuterated internal standards ensures accurate and precise quantification. This method will be a valuable tool for researchers and scientists investigating exposure to environmental pollutants and the metabolism of nitroaromatic compounds.

References

Synthesis of 1-Nitropyrene for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitropyrene (1-NP) is a nitro-polycyclic aromatic hydrocarbon (PAH) commonly found in diesel exhaust and other products of incomplete combustion.[1][2] It is a potent mutagen and carcinogen, making it a crucial compound for toxicological and environmental research.[1][3] In a research setting, this compound serves as a standard for analytical studies, a tool for investigating the mechanisms of carcinogenesis, and a marker for exposure to nitro-PAHs from sources like diesel emissions.[1][4] This document provides a detailed protocol for the synthesis of this compound for research purposes, based on established methods.

Data Presentation

Several methods for the synthesis of this compound have been reported. The following table summarizes the quantitative data for a common and effective method involving the nitration of pyrene (B120774).

ParameterValueReference
Starting Material Pyrene[5]
Reagents Concentrated Sulfuric Acid (≥90%), Concentrated Nitric Acid (65-85%), Benzene (B151609), Water, Anhydrous Sodium Sulfate (B86663)[5]
Solvent Benzene[5]
Reaction Temperature Room Temperature (approx. 25°C)[5]
Reaction Time 15-30 minutes of continued stirring after addition of nitrating agent[5]
Product Purity ~95%[5]
Yield High (e.g., 37.2 g of nitropyrene from 30 g of pyrene)[5]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the nitration of pyrene.

Materials:

  • Pyrene (analytical grade)

  • Benzene

  • Concentrated Sulfuric Acid (≥90%)

  • Concentrated Nitric Acid (65-85%)

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Reaction flask with stirring capability

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Pyrene Solution: Dissolve pyrene in benzene in a reaction flask to create a solution. For example, dissolve 30 g of pyrene in 100 mL of benzene.[5]

  • Preparation of Nitrating Agent: In a separate container, carefully prepare the nitrating agent by mixing concentrated sulfuric acid, concentrated nitric acid, and water. A typical volumetric ratio is 2:1:1.5-2 (H₂SO₄:HNO₃:H₂O).[5] Cool the mixture to room temperature (approximately 25°C). After cooling, add an equal volume of benzene to the nitrating agent solution while stirring.[5]

  • Nitration Reaction: While stirring the pyrene solution at room temperature, slowly add the nitrating agent solution using a dropping funnel at a controlled rate (e.g., 5-20 mL/min).[5]

  • Reaction Completion: After the complete addition of the nitrating agent, continue to stir the reaction mixture for an additional 15-30 minutes to ensure the reaction goes to completion.[5]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous phase from the organic phase.[5]

    • Wash the organic phase with distilled water multiple times (3-5 times) to remove any remaining acid.[5]

    • Dry the organic phase by adding anhydrous sodium sulfate and allowing it to stand.[5]

  • Product Isolation:

    • Filter off the anhydrous sodium sulfate.

    • Recover the benzene solvent by distillation.[5]

    • The remaining solid is the crude this compound product.

  • Drying and Storage: Dry the product to obtain this compound.[5] Store the final product at 2-8°C, protected from light, as it can be light-sensitive.[1]

Alternative Synthesis Methods:

  • Nitric Acid in Acetic Acid: Heating pyrene with nitric acid in acetic acid at 50°C is another reported method for synthesizing this compound.[1][6]

  • Copper(II) Nitrate (B79036): A mixture of pyrene and acetic anhydride (B1165640) in dried ethyl acetate (B1210297) can be treated with copper(II) nitrate and stirred at 55°C for 24 hours.[7]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Pyrene_sol Pyrene in Benzene Reaction_vessel Stirred Reaction (Room Temperature) Pyrene_sol->Reaction_vessel Nitrating_agent H₂SO₄, HNO₃, H₂O, Benzene Nitrating_agent->Reaction_vessel Slow Addition Separation Phase Separation Reaction_vessel->Separation Washing Washing with H₂O Separation->Washing Drying Drying (Na₂SO₄) Washing->Drying Distillation Benzene Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Metabolic_Activation cluster_reduction Nitro Reduction cluster_oxidation Ring Oxidation NP This compound Nitroreductases Nitroreductases NP->Nitroreductases CYP_enzymes CYP Enzymes NP->CYP_enzymes Nitrenium_ion Aryl Nitrenium Ion Nitroreductases->Nitrenium_ion DNA_adducts DNA Adducts (Carcinogenesis) Nitrenium_ion->DNA_adducts Epoxides K-region Epoxides CYP_enzymes->Epoxides Epoxides->DNA_adducts

Caption: Metabolic activation of this compound leading to DNA adduct formation.

References

Protocol for In Vitro Cell Culture Exposure to 1-Nitropyrene: A Comprehensive Guide for Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion byproducts.[1][2][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), it is considered probably carcinogenic to humans.[3][5] This document provides a detailed protocol for the in vitro assessment of 1-NP's toxicological effects on various mammalian cell lines. The described methodologies are intended for researchers in toxicology, pharmacology, and drug development to investigate the cellular and molecular mechanisms underlying 1-NP-induced toxicity.

The protocol outlines procedures for evaluating key toxicological endpoints, including cytotoxicity, genotoxicity, oxidative stress, and inflammatory responses. Furthermore, it details the signaling pathways implicated in 1-NP's mechanism of action. The provided experimental workflows and data presentation formats are designed to ensure reproducibility and facilitate comparative analysis.

Materials and Reagents

Cell Lines

A variety of cell lines are suitable for studying the effects of 1-NP, depending on the research focus. Commonly used and recommended cell lines include:

  • Human Bronchial Epithelial Cells (BEAS-2B): An immortalized, non-tumorigenic cell line relevant for studying respiratory toxicology.[2][6][7]

  • Human Lung Carcinoma Cells (A549): A human alveolar basal epithelial cell line widely used in lung cancer and toxicology research.[2][8][9][10][11][12][13]

  • Human Hepatoma Cells (HepG2): A human liver cancer cell line suitable for studying metabolic activation and hepatotoxicity.[14][15][16][17][18]

  • Murine Macrophage Cells (RAW264.7): A mouse leukemia cell line of monocyte-macrophage origin, ideal for investigating inflammatory responses.[2][3][5][19][20][21][22]

Reagents
  • This compound (CASRN 5522-43-0)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (specific to the chosen cell line, e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reagents for specific assays (e.g., MTT, DCFH-DA, Griess reagent, ELISA kits, Comet assay kits)

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low aqueous solubility.[4][23] Therefore, a stock solution in an organic solvent is required.

  • Weigh the desired amount of 1-NP powder in a sterile, light-protected container.

  • Dissolve the 1-NP in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[23]

  • Vortex the solution until the 1-NP is completely dissolved. Gentle warming (e.g., 37°C) may be necessary.[23]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C, protected from light.[23]

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][16]

Cell Seeding and Culture
  • Culture the selected cell line in a T-75 flask with complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • When the cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight.

This compound Exposure
  • Thaw an aliquot of the 1-NP stock solution and vortex to ensure homogeneity.

  • Prepare serial dilutions of 1-NP in serum-free or complete medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest 1-NP concentration).

  • Remove the culture medium from the adhered cells and replace it with the medium containing the various concentrations of 1-NP or the vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 6, 12, 24, or 48 hours).[5] The optimal exposure time and concentration range should be determined empirically for each cell line and endpoint.

Experimental Workflow for this compound In Vitro Exposure

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_1np Prepare 1-NP Stock (in DMSO) exposure 1-NP Exposure (various concentrations and times) prep_1np->exposure prep_cells Cell Culture & Seeding prep_cells->exposure cytotoxicity Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) exposure->genotoxicity oxidative_stress Oxidative Stress Assays (ROS, Antioxidant Enzymes) exposure->oxidative_stress inflammation Inflammatory Response (Cytokine ELISAs, Western Blot) exposure->inflammation G NP This compound Akt Akt NP->Akt activates IkappaB IκB Akt->IkappaB phosphorylates & inactives NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nucleus->cytokines induces gene expression G NP This compound ROS ROS Generation NP->ROS DNA_damage DNA Damage (Adducts, Strand Breaks) NP->DNA_damage ROS->DNA_damage p53 p53 DNA_damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytC Cytochrome c Release Mitochondrion->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Studying 1-Nitropyrene Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products.[1] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), it is considered probably carcinogenic to humans.[1] Understanding the carcinogenic potential and mechanisms of 1-NP is crucial for risk assessment and the development of preventative strategies. Animal models are indispensable tools in this endeavor, providing critical insights into the dose-response relationship, target organ specificity, and molecular pathways of 1-NP-induced carcinogenesis.

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for studying 1-NP carcinogenicity. The information is intended to guide researchers in designing and conducting robust and reproducible in vivo studies.

Animal Models for this compound Carcinogenicity

Rodent models, particularly rats and mice, are the most extensively used systems for evaluating the carcinogenic effects of 1-NP. The choice of model often depends on the specific research question, including the route of administration and the target organ of interest.

Rat Models:

  • Sprague-Dawley (SD) Rats: This outbred strain is frequently used for studying mammary gland carcinogenesis. Subcutaneous injection of 1-NP in newborn and weanling female SD rats has been shown to induce a high incidence of mammary adenocarcinomas.[2][3]

  • Fischer 344 (F344) Rats: This inbred strain is commonly used in general toxicology and carcinogenicity studies, including those involving inhalation exposure. Studies have shown that subcutaneous injection of 1-NP can induce sarcomas at the injection site in male F344 rats.[4] Inhalation studies with F344/N rats have indicated a high likelihood of respiratory tract carcinogenicity.[5]

Mouse Models:

  • A/J Mice: This inbred strain is highly susceptible to lung tumor development, making it a sensitive model for assessing the pulmonary carcinogenicity of chemical agents. Intraperitoneal injection of 1-NP in A/J mice has been shown to increase the number of lung tumors per mouse.[6][7]

  • CD-1 Mice: This outbred mouse stock is utilized in carcinogenicity bioassays. In newborn male CD-1 mice, intraperitoneal injection of 1-NP has been demonstrated to cause both benign and malignant liver tumors (adenoma or carcinoma).[6][8]

  • SENCAR Mice: This mouse strain is selectively bred for its sensitivity to skin tumor induction. However, studies have shown that 1-NP alone, administered either topically or intraperitoneally, does not induce skin papilloma formation in SENCAR mice, even with promotion by 12-O-tetradecanoylphorbol-13-acetate (TPA).[9]

Other Models:

  • Syrian Golden Hamsters: This model has been used to investigate respiratory carcinogenesis. Intratracheal instillation of 1-NP adsorbed onto carbon black particles has been shown to induce lung tumors in male hamsters.[6][10]

Quantitative Data on this compound Carcinogenicity

The following tables summarize quantitative data from key studies on the carcinogenicity of this compound in various animal models.

Table 1: Carcinogenicity of this compound in Rat Models

Animal StrainRoute of AdministrationDose and Treatment RegimenTarget Organ(s)Tumor IncidenceTumor Type(s)Reference(s)
Sprague-Dawley (CD)Subcutaneous (s.c.)100 µmol/kg body weight, once a week for 8 weeks (newborn)Injection site (males and females), Mammary gland (females)32% (males, sarcoma), 28% (females, sarcoma), 47% (females, mammary tumors)Malignant fibrous histiocytomas, Adenocarcinomas[2][3]
Sprague-Dawley (CD)Subcutaneous (s.c.)50 µmol/kg body weight, once a week for 8 weeks (newborn)Injection site, Mammary glandLesser response than 100 µmol/kg doseMalignant fibrous histiocytomas, Adenocarcinomas[2][3]
F344/DuCrjSubcutaneous (s.c.)Not specifiedInjection site47% (8/17 rats)Sarcomas (mainly malignant fibrous histiocytomas)[4]

Table 2: Carcinogenicity of this compound in Mouse Models

Animal StrainRoute of AdministrationDose and Treatment RegimenTarget Organ(s)Tumor Incidence/MultiplicityTumor Type(s)Reference(s)
A/JIntraperitoneal (i.p.)Total dose of 6.44 mmol/kgLung1.3 ± 1.0 tumors/mouse (vs. 0.3 ± 0.6 in controls)Lung adenomas[7]
CD-1 (newborn males)Intraperitoneal (i.p.)Total doses of 700 and 2800 nmol/mouseLiver12-15% (700 nmol), 21-28% (2800 nmol)Hepatic tumors[8]
CD-1 (newborn)Intraperitoneal (i.p.)Not specifiedLiver, LungInduced benign or malignant liver tumors and lung tumorsAdenoma, Carcinoma[6]

Table 3: Carcinogenicity of this compound in Hamster Models

Animal StrainRoute of AdministrationDose and Treatment RegimenTarget Organ(s)Tumor IncidenceTumor Type(s)Reference(s)
Syrian GoldenIntratracheal instillation1 or 2 mg, once or twice weekly for 92 weeks (adsorbed on carbon black)Lung, TracheaA broad spectrum of neoplastic lesions observedNot specified[6][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying this compound carcinogenicity.

Protocol 1: Subcutaneous Carcinogenicity Study in Newborn Sprague-Dawley Rats

  • Objective: To assess the carcinogenicity of 1-NP following subcutaneous administration in newborn rats, with a focus on mammary gland and injection site tumors.

  • Animal Model: Newborn Sprague-Dawley (CD) rats (Charles River Breeding Laboratories).[3]

  • Materials:

    • This compound (purity >99.5%)

    • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

    • Microsyringe

  • Procedure:

    • Within 24 hours of birth, divide pups into treatment and control groups. Each treatment group should consist of multiple litters to account for litter effects.[3]

    • Prepare dosing solutions of 1-NP in DMSO at the desired concentrations (e.g., to deliver 50 or 100 µmol/kg body weight). The control group receives the vehicle only.

    • Administer the prepared solution subcutaneously (s.c.) into the suprascapular area of each pup using a microsyringe.[3]

    • Repeat the injections at weekly intervals for a total of 8 weeks.[2][3]

    • Monitor the animals daily for clinical signs of toxicity and palpate for tumor development weekly starting from a predetermined time point (e.g., 10 weeks of age).

    • Record the location, size, and date of appearance of all palpable tumors.

    • The study can be terminated at a predefined time point (e.g., when tumors reach a certain size or after a specified duration). Animals designated as effective are those surviving beyond the detection of the first tumor.[3]

    • At termination, perform a complete necropsy. Collect all tumors and major organs, fix them in 10% neutral buffered formalin, and process for histopathological examination.

  • Endpoints:

    • Tumor incidence (percentage of animals with tumors)

    • Tumor multiplicity (average number of tumors per animal)

    • Tumor latency (time to first tumor appearance)

    • Histopathological classification of tumors

Protocol 2: Intraperitoneal Lung Carcinogenicity Study in A/J Mice

  • Objective: To evaluate the lung tumor-inducing activity of 1-NP in a susceptible mouse strain.

  • Animal Model: Male and female A/J mice.[7]

  • Materials:

    • This compound

    • Trioctanoin as a vehicle

  • Procedure:

    • Divide mice into multiple groups (e.g., four groups of 28-32 animals each).[7]

    • Administer 1-NP dissolved in trioctanoin via intraperitoneal (i.p.) injection. Different groups can receive varying total doses (e.g., 0.71, 2.14, and 6.44 mmol/kg). The control group receives only trioctanoin.[7]

    • The total dose can be administered over a period of time in multiple injections.

    • Maintain the animals for a specified period (e.g., until a certain age) to allow for tumor development.

    • At the end of the study, euthanize the mice and perform a necropsy.

    • Examine the lungs for the presence of tumors. Lung tumors in A/J mice typically appear as pearly white nodules on the surface.

    • Count the number of lung tumors per mouse.

    • Fix the lungs and any other tissues with lesions in a suitable fixative for histopathological confirmation.

  • Endpoints:

    • Lung tumor multiplicity (mean number of lung tumors per mouse)

    • Lung tumor incidence (percentage of mice with lung tumors)

Protocol 3: Intratracheal Instillation Study in Syrian Golden Hamsters

  • Objective: To assess the respiratory carcinogenicity of 1-NP when administered directly to the lungs.

  • Animal Model: Male Syrian golden hamsters.[10]

  • Materials:

    • This compound

    • Carbon carrier particles (e.g., Stokes diameter 2-5 µm)

    • Sterile saline

  • Procedure:

    • Prepare a suspension of 1-NP adsorbed onto an equal mass of carbon carrier particles in sterile saline.[10] Control groups should include saline only and carbon particles in saline.[10]

    • Anesthetize the hamsters.

    • Administer the suspension via intratracheal instillation. Doses can be varied (e.g., 1 or 2 mg of 1-NP) and administered at different frequencies (e.g., once or twice weekly).[10]

    • Continue the treatment for a long duration (e.g., 92 weeks).[10]

    • Monitor the animals for signs of respiratory distress and general health.

    • At the end of the study, perform a complete necropsy with a focus on the respiratory tract (trachea and lungs).

    • Process the respiratory tissues for histopathological evaluation to identify neoplastic and non-neoplastic lesions.[10]

  • Endpoints:

    • Incidence and type of respiratory tract tumors

    • Presence of non-neoplastic lesions

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of 1-NP is primarily attributed to its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.[6]

Metabolic Activation:

1-NP undergoes a complex metabolic process involving two main pathways:

  • Nitroreduction: The nitro group of 1-NP is reduced to form N-hydroxy-1-aminopyrene. This can be further activated, for instance by O-acetylation, to form a reactive nitrenium ion.[6] This ion can then covalently bind to DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[11][12] This adduct is a major DNA lesion found in tissues of animals exposed to 1-NP.[11]

  • Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings of 1-NP to form epoxides, such as This compound-4,5-oxide (B561001) and this compound-9,10-oxide, and phenols like 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene.[7][13][14] These metabolites can also contribute to the genotoxicity of 1-NP.[11]

The interplay between these pathways can vary depending on the tissue and animal species.

Metabolic_Activation_of_1_Nitropyrene This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene Nitroreduction->N-Hydroxy-1-aminopyrene Epoxides (e.g., 1-NP-4,5-oxide) Epoxides (e.g., 1-NP-4,5-oxide) Ring Oxidation (CYP450)->Epoxides (e.g., 1-NP-4,5-oxide) Phenols (e.g., 3-OH-1-NP) Phenols (e.g., 3-OH-1-NP) Ring Oxidation (CYP450)->Phenols (e.g., 3-OH-1-NP) O-Acetylation O-Acetylation N-Hydroxy-1-aminopyrene->O-Acetylation Nitrenium Ion Nitrenium Ion O-Acetylation->Nitrenium Ion DNA Adducts (dG-C8-AP) DNA Adducts (dG-C8-AP) Nitrenium Ion->DNA Adducts (dG-C8-AP) Mutations Mutations DNA Adducts (dG-C8-AP)->Mutations Cancer Cancer Mutations->Cancer

Metabolic activation pathway of this compound leading to carcinogenesis.

Experimental_Workflow_Carcinogenicity cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment & Analysis Animal Model Selection Animal Model Selection Dose Preparation Dose Preparation Animal Model Selection->Dose Preparation 1-NP Administration 1-NP Administration Dose Preparation->1-NP Administration Vehicle Control Vehicle Control Dose Preparation->Vehicle Control Regular Monitoring Regular Monitoring 1-NP Administration->Regular Monitoring Vehicle Control->Regular Monitoring Necropsy Necropsy Regular Monitoring->Necropsy Tumor Assessment Tumor Assessment Necropsy->Tumor Assessment Histopathology Histopathology Tumor Assessment->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

General experimental workflow for in vivo carcinogenicity studies of this compound.

Conclusion

The study of this compound carcinogenicity in animal models has provided compelling evidence of its tumor-initiating capabilities in various tissues, including the mammary gland, lung, and liver, as well as at the site of injection. The choice of animal model and route of administration is critical for investigating tissue-specific effects. The primary mechanism of 1-NP's carcinogenicity involves metabolic activation to reactive species that form DNA adducts, highlighting the genotoxic nature of this environmental pollutant. The protocols and data presented herein serve as a valuable resource for researchers investigating the health risks associated with 1-NP exposure and for the development of potential therapeutic or preventative interventions.

References

Application Note: Protocol for the Preparation of Soil Samples for 1-Nitropyrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nPAH) recognized as a hazardous environmental pollutant due to its mutagenic and carcinogenic properties.[1] It is frequently found in soil, primarily originating from diesel engine exhaust and atmospheric reactions of its parent PAH, pyrene.[2] Accurate quantification of 1-NP in complex matrices like soil is crucial for environmental monitoring and risk assessment. However, the low concentrations and the presence of interfering substances necessitate a robust and efficient sample preparation protocol. This document provides a detailed methodology for the extraction and cleanup of 1-NP from soil samples prior to instrumental analysis.

Principle The overall workflow involves the extraction of this compound from a solid soil matrix using an organic solvent, followed by a cleanup step to remove interfering compounds, and finally, concentration of the sample for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ultrasonic-Assisted Extraction (UAE) is employed for its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[3] Cleanup is achieved using Solid-Phase Extraction (SPE), which separates the target analyte from matrix components based on polarity.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) Cleanup

This protocol describes a widely applicable method for preparing soil samples for 1-NP analysis.

1. Materials and Reagents

  • Soil Sample: Air-dried and passed through a 2 mm sieve to remove debris.[4]

  • Chemicals:

  • Equipment:

    • Analytical balance

    • Centrifuge and 50 mL centrifuge tubes

    • Ultrasonic bath or probe sonicator

    • Rotary evaporator or nitrogen evaporator (N-EVAP)

    • Solid-Phase Extraction (SPE) manifold

    • SPE Cartridges: Silica (B1680970) gel (500 mg, 6 mL)

    • Glass vials (2 mL) with PTFE-lined caps

    • Volumetric flasks and pipettes

2. Sample Preparation Workflow

Step 1: Soil Sample Preparation

  • Air-dry the collected soil samples in a well-ventilated area, shielded from direct sunlight to prevent photodegradation.

  • Disaggregate any large clumps using a mortar and pestle.[4]

  • Sieve the soil through a 2 mm stainless steel or nylon mesh to remove stones, roots, and other debris, ensuring a homogenized sample.[4][5][6]

  • Store the prepared sample in a sealed glass jar at 4°C until extraction.

Step 2: Ultrasonic-Assisted Extraction (UAE)

  • Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

  • Spike the sample with a known amount of deuterated internal standard (e.g., this compound-d9) to improve precision.[2][8]

  • Add 20 mL of an extraction solvent mixture of hexane:acetone (1:1, v/v).[9]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[5]

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[3][5]

  • After sonication, centrifuge the sample at 6000 rpm for 10 minutes to pellet the soil particles.[5]

  • Carefully decant the supernatant (the liquid extract) into a clean flask.

  • Repeat the extraction (steps 3-7) on the soil pellet with a fresh 20 mL aliquot of the solvent mixture to maximize recovery.

  • Combine the supernatants from both extractions.

Step 3: Extract Concentration

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Reduce the volume of the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of dichloromethane followed by 10 mL of hexane through it. Do not allow the cartridge to dry out.[10]

  • Loading: Load the 1-2 mL concentrated soil extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution): Wash the cartridge with 10 mL of hexane to elute non-polar aliphatic interferences.[10] Collect this fraction as waste.

  • Elution: Elute the this compound and other aromatic compounds from the cartridge using 10 mL of a hexane:dichloromethane (1:1, v/v) mixture. Collect this eluate in a clean tube.

  • Final Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent for the intended analysis (e.g., acetonitrile for HPLC or toluene (B28343) for GC-MS).

  • Transfer the final sample to a 2 mL autosampler vial for analysis.

Data Presentation: Performance of this compound Analytical Methods

The following table summarizes the performance metrics reported for various this compound sample preparation and analysis methods.

MethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UAE-GC/MSSoil>900.002 - 1.87 µg/kg-[11]
Sonication-HPLC/FLDSoil89 - 106-16 - 60 ng/kg[7]
Shaker Extraction-GCDiesel Particulate88.4 - 101.23.4 ng/sample (realistic 10)11.5 ng/sample (realistic 20)[12]
Ultrasonic Extraction-GC/MS-MSSoil-Low picogram levels-[3]
Ultrasonic Extraction-HPLC/FLDAirborne Particulates94 - 980.32 fmol/injection-[2][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sample preparation protocol for this compound analysis in soil.

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction (UAE) cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Dry & Homogenize A->B C Sieve (2 mm mesh) B->C D Weigh 10g Soil C->D E Add Hexane:Acetone (1:1) & Internal Standard D->E F Vortex & Sonicate (30 min) E->F G Centrifuge (6000 rpm) F->G H Collect Supernatant G->H I Repeat Extraction H->I J Combine Supernatants I->J K Concentrate to 1-2 mL J->K L Condition SPE Cartridge (Silica Gel) K->L M Load Concentrated Extract L->M N Wash (Hexane) Remove Interferences M->N O Elute 1-NP (Hexane:DCM) N->O P Evaporate to Dryness O->P Q Reconstitute in 1 mL P->Q R Transfer to Vial Q->R S Analyze via HPLC-FLD or GC-MS R->S

Caption: Workflow for this compound extraction and cleanup from soil.

References

Development of Immunoassays for 1-Nitropyrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. It is a potent mutagen and is reasonably anticipated to be a human carcinogen. Consequently, sensitive and specific methods for the detection of this compound in environmental and biological samples are crucial for exposure assessment and risk management. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for the quantitative analysis of this compound. This document provides detailed application notes and experimental protocols for the development of competitive immunoassays for this compound.

Principle of Competitive ELISA for this compound

The most common immunoassay format for small molecules like this compound is the competitive ELISA. In this assay, a known amount of this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. The sample containing the unknown amount of free this compound is mixed with a limited amount of specific anti-1-nitropyrene antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme is then used to detect the plate-bound primary antibody, and a substrate is added to produce a measurable colorimetric signal.

Data Presentation: Performance Characteristics of this compound Immunoassays

The performance of an immunoassay is determined by several key parameters, including sensitivity (IC50), limit of detection (LOD), and specificity (cross-reactivity). The following table summarizes typical performance data for a competitive ELISA for this compound.

ParameterValueReference
IC50 0.5 ng/mL[1][2]
Limit of Detection (LOD) 0.03 ng/mL[2]
Linear Range 0.05 - 24 ng/mL[2]

Cross-Reactivity Profile:

The specificity of the immunoassay is critical and is assessed by measuring the cross-reactivity with structurally related compounds.

CompoundCross-Reactivity (%)Reference
This compound100-
2-NitropyreneHigh[3]
2-NitrofluorantheneHigh[3]
PyreneLow[4]
Benzo[a]pyreneLow[4]
DinitropyrenesVariable-
NitronaphthalenesLow-
NitrofluorenesVariable-

Experimental Protocols

Hapten Synthesis: Preparation of this compound-butyric Acid

To elicit an immune response, the small this compound molecule (a hapten) must be conjugated to a larger carrier protein. This requires the synthesis of a this compound derivative with a functional group suitable for conjugation, such as a carboxylic acid. A common strategy involves introducing a spacer arm to enhance the exposure of the hapten to the immune system.

Materials:

Procedure:

  • Friedel-Crafts Acylation: Dissolve this compound and succinic anhydride in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by slowly adding ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Acidify the bicarbonate solution with HCl to precipitate the this compound-butyric acid.

  • Filter, wash the precipitate with water, and dry.

  • Purify the product by silica gel column chromatography.

  • Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

Preparation of Immunogen and Coating Antigen

The synthesized hapten is then conjugated to carrier proteins. Bovine Serum Albumin (BSA) is commonly used for the immunogen (to inject into animals), and Ovalbumin (OVA) is often used for the coating antigen (to coat the ELISA plate). The use of different carrier proteins for immunization and coating helps to reduce non-specific binding in the immunoassay.

Materials:

  • This compound-butyric acid (hapten)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Dissolve the this compound-butyric acid, NHS, and DCC (or EDC) in DMF.[4]

  • Stir the mixture at room temperature for several hours to activate the carboxylic acid group of the hapten.

  • Conjugation to Protein: Separately dissolve BSA and OVA in PBS.

  • Slowly add the activated hapten solution to the protein solutions with gentle stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C.

  • Purification: Remove the unconjugated hapten and reaction by-products by dialysis against PBS for 2-3 days with frequent changes of the buffer.

  • Determine the concentration of the protein conjugates using a protein assay (e.g., Bradford or BCA assay).

  • Characterize the conjugates by UV-Vis spectrophotometry to confirm the coupling of the hapten to the protein.

Antibody Production (Polyclonal)

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Rabbits or other suitable animals

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the animals before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the immunogen (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant.

  • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Injections: At 2-4 week intervals, administer booster injections of the immunogen emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: After each booster, collect a small amount of blood and determine the antibody titer using an indirect ELISA with the this compound-OVA coating antigen.

  • Harvesting Antiserum: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Antibody Purification (Optional): The polyclonal antibodies can be purified from the antiserum using protein A or protein G affinity chromatography.

Competitive Indirect ELISA Protocol

Materials:

  • This compound-OVA conjugate (coating antigen)

  • Anti-1-nitropyrene antiserum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • This compound standard solutions

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the this compound-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of this compound standard solutions or samples to the wells, followed by 50 µL of the diluted anti-1-nitropyrene antiserum. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_hapten Hapten Synthesis cluster_conjugation Conjugate Preparation cluster_antibody Antibody Production cluster_elisa Immunoassay Development Hapten_Synthesis This compound-butyric Acid Synthesis Hapten_Purification Purification & Characterization Hapten_Synthesis->Hapten_Purification Immunogen_Prep Immunogen (1-NP-BSA) Hapten_Purification->Immunogen_Prep Coating_Antigen_Prep Coating Antigen (1-NP-OVA) Hapten_Purification->Coating_Antigen_Prep Immunization Immunization Immunogen_Prep->Immunization ELISA_Optimization ELISA Optimization Coating_Antigen_Prep->ELISA_Optimization Titer_Monitoring Titer Monitoring Immunization->Titer_Monitoring Antiserum_Harvest Antiserum Collection Titer_Monitoring->Antiserum_Harvest Antiserum_Harvest->ELISA_Optimization Assay_Validation Assay Validation ELISA_Optimization->Assay_Validation

Caption: Experimental workflow for developing a this compound immunoassay.

competitive_elisa_principle cluster_well Microtiter Well Coating_Antigen Immobilized 1-NP-OVA Primary_Ab Anti-1-NP Antibody Coating_Antigen->Primary_Ab Binds to Free_1NP Free this compound (in sample) Free_1NP->Primary_Ab Competes for binding Secondary_Ab Enzyme-labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to Substrate Substrate Secondary_Ab->Substrate Converts Product Colored Product Substrate->Product

Caption: Principle of the competitive ELISA for this compound detection.

References

Application Notes and Protocols for the Use of Certified Reference Materials of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products.[1] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] Accurate quantification of this compound in various matrices is crucial for environmental monitoring, occupational safety, and toxicological studies. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and reliability of analytical measurements of this compound.[2] CRMs, produced by national metrology institutes like the National Institute of Standards and Technology (NIST), provide a benchmark for method validation, calibration, and quality control, ensuring data is traceable and comparable across different laboratories.[2][3][4]

This document provides detailed application notes and protocols for the use of this compound CRMs in analytical methodologies.

Data Presentation

Table 1: Certified Reference Materials for this compound Analysis
Standard Reference Material (SRM)MatrixCertified Concentration of this compound
NIST SRM 1650bDiesel Particulate Matter19 ± 2 µg/g
NIST SRM 2975Diesel Particulate Matter (Industrial Forklift)Not explicitly stated in search results, but used for recovery studies.
NIST SRM 1649aUrban DustNot explicitly stated in search results, but used for recovery studies.
NIST SRM 1648Urban Particulate MatterNot explicitly stated in search results, but used for recovery studies.
BCR-305Not specified99% pure
NIST SRM 1587Methanol SolutionA solution containing seven nitrated polycyclic aromatic hydrocarbons, including this compound.[5]
Table 2: Performance Data of an LC-MS/MS Method Using this compound CRMs
ParameterValue
Accuracy and Precision (Recovery % ± SD)
SRM 1650b110% ± 5.7%
SRM 2975116% ± 7.1%
SRM 1649a108% ± 5.8%
SRM 164853% ± 9.2%
Analytical Limit of Detection (LOD) 152 fg on column
Analytical Limit of Quantitation (LOQ) 221 fg on column

Data sourced from an improved LC-MS/MS method for the detection and quantification of 1-NP in ambient particulate matter.[6]

Experimental Protocols

Protocol 1: Analysis of this compound in Air Particulate Matter using Two-Dimensional HPLC with Online Reduction and Tandem Mass Spectrometry

This protocol is based on a highly sensitive method for the detection and quantification of this compound in low-volume ambient particulate matter samples.[6][7]

1. Sample Preparation and Extraction:

  • Add a known amount of deuterated this compound (d9-1-NP) internal standard to the air particulate matter sample.

  • Perform ultrasonic extraction of the sample in an organic solvent (e.g., methylene (B1212753) chloride or acetone).[6][7][8]

  • Concentrate the resulting extract under reduced pressure.

2. Two-Dimensional HPLC Analysis:

  • First Dimension: Inject the concentrated extract onto the first HPLC column to isolate this compound from other components in the matrix.

  • Online Reduction: The fraction containing this compound is then passed through a column packed with a Pt/Rh catalyst to convert this compound to 1-aminopyrene (B158619) (1-AP).[6][7]

  • Trapping: The 1-AP containing fraction is refocused on a trapping column.

  • Second Dimension: The trapped 1-AP is eluted onto a second HPLC column for further separation.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • The eluent from the second HPLC column is introduced into the mass spectrometer.

  • Detect and quantify 1-AP using MS/MS. The transition of m/z 247 → 217 is employed for the quantitative analysis of this compound.[8]

4. Quality Control:

  • Analyze a CRM (e.g., SRM 1650b, 2975, 1649a, or 1648) with each batch of samples to verify the accuracy and precision of the method.[6][7]

  • Prepare a calibration curve using a certified this compound standard solution.

Protocol 2: NIOSH Method 2560 for this compound in Diesel Particulates

This method utilizes gas chromatography with a chemiluminescence detector for the analysis of this compound.[9]

1. Sampling:

  • Calibrate a personal sampling pump with a representative sampler in line.

  • Sample at a known flow rate of 1.0 to 2.0 L/min for a total volume of 480 to 960 L.

  • Collect the diesel particulates on a filter.

2. Sample Preparation:

  • Extract the filter with toluene.

  • Filter the extract into a micro-volume insert in a GC autosampler vial and cap the vial.

3. GC-Chemiluminescence Detection:

  • Set up the gas chromatograph according to the manufacturer's recommendations.

  • Inject the sample into the GC. A typical column is a Restek Rtx-5-ms®, 30 m x 0.32 mm ID, 1.0-µm film thickness.[9]

4. Calibration and Quality Control:

  • Calibrate the instrument daily with at least six calibration standards covering the expected concentration range of the samples.

  • Prepare a calibration graph of peak area versus µg of this compound.

  • Analyze quality control blind spikes and analyst spikes to ensure the calibration is in control.

  • The recovery of this compound from NIST SRM-1650 has been shown to range from 73% to 114%.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc 2D-HPLC Analysis cluster_detection Detection & Quantification cluster_qc Quality Control Sample Air Particulate Sample Add_IS Add d9-1-NP Internal Standard Sample->Add_IS Extraction Ultrasonic Extraction Add_IS->Extraction Concentration Concentration Extraction->Concentration HPLC1 1st Dimension HPLC (1-NP Isolation) Concentration->HPLC1 Reduction Online Reduction (1-NP to 1-AP) HPLC1->Reduction Trap Trapping Column Reduction->Trap HPLC2 2nd Dimension HPLC (1-AP Separation) Trap->HPLC2 MSMS Tandem Mass Spectrometry (MS/MS) HPLC2->MSMS Data Data Analysis & Quantification MSMS->Data CRM Certified Reference Material (e.g., SRM 1650b) CRM->Extraction Calibration Calibration Standards Calibration->MSMS

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of this compound

This compound undergoes metabolic activation through two primary pathways: nitroreduction and ring oxidation.[10]

  • Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form reactive intermediates such as 1-nitrosopyrene (B1218456) and N-hydroxy-1-aminopyrene. These intermediates can then form DNA adducts.

  • Ring Oxidation Pathway: Cytochrome P450 enzymes (CYPs), particularly CYP2A13 and CYP2E1, metabolize this compound through epoxidation and hydroxylation.[11][12] This results in the formation of metabolites like 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene.[11][12] The epoxides are electrophilic and can bind to DNA, increasing health risks.[11][12]

metabolic_pathway cluster_nitroreduction Nitroreduction Pathway cluster_oxidation Ring Oxidation Pathway (CYP450 Enzymes) NP This compound NSP 1-Nitrosopyrene NP->NSP Nitroreductases Epoxides Epoxides (4,5-epoxide, 9,10-epoxide) NP->Epoxides CYP2A13, CYP2E1 (Epoxidation) Hydroxylated Hydroxylated Metabolites (6-OH, 8-OH) NP->Hydroxylated CYP2A13, CYP2E1 (Hydroxylation) NHAP N-hydroxy-1-aminopyrene NSP->NHAP DNA_Adducts1 DNA Adducts NHAP->DNA_Adducts1 DNA_Adducts2 DNA Adducts Epoxides->DNA_Adducts2

Caption: Metabolic pathways of this compound.

References

Application Note: Solid-Phase Extraction of 1-Nitropyrene from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that is of significant environmental concern due to its mutagenic and carcinogenic properties.[1] It is primarily formed from the reaction of its parent PAH, pyrene, with nitrogen oxides in the atmosphere and is a component of diesel exhaust. Accurate and sensitive methods for the determination of this compound in water are crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of this compound from aqueous samples prior to chromatographic analysis.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using high-performance liquid chromatography (HPLC).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[3][4] For the extraction of this compound from water, a reversed-phase sorbent, such as C18 (octadecylsilica), is commonly used.[1][2] The nonpolar this compound molecules in the aqueous sample adsorb to the nonpolar stationary phase of the SPE cartridge, while more polar impurities pass through. The retained this compound is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes interfering matrix components, leading to improved sensitivity and accuracy in subsequent analyses.

Materials and Reagents

  • SPE Cartridges: C18 (octadecylsilica), 500 mg/6 mL

  • Solvents (HPLC grade):

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Glass sample bottles

    • Nitrogen evaporator

    • Autosampler vials

    • HPLC system with UV or fluorescence detector

Experimental Protocol

This protocol is based on established methods for the extraction of nitro-PAHs from water samples.[1][2]

1. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

  • For spiked samples, add a known amount of this compound standard solution to the water sample.

2. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Condition the cartridges by passing the following solvents sequentially:

    • 6 mL of methylene chloride (to waste)

    • 6 mL of methanol (to waste)

    • 6 mL of reagent water, leaving the sorbent bed covered with water.

3. Sample Loading

  • Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to maintain a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes to remove residual water.

4. Analyte Elution

  • Place collection vials inside the manifold.

  • Elute the retained this compound from the cartridge by passing 5-10 mL of methylene chloride through the cartridge.

  • Collect the eluate in the vials.

5. Eluate Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of acetonitrile.

  • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE of this compound from water samples using a C18 sorbent and methylene chloride as the elution solvent.

ParameterValueReference
SorbentC18 (Octadecylsilica)[1][2]
Elution SolventMethylene Chloride[1][2]
Recovery of this compound97.0% (± 2.5% RSD)[1]
Limit of Detection (LOD)1 ng/L[2]
Limit of Quantification (LOQ)Not Reported

RSD: Relative Standard Deviation

Experimental Workflow

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Sample Water Sample Collection (e.g., 100 mL) Filtering Filtration (0.45 µm filter) (if needed) Sample->Filtering Conditioning SPE Cartridge Conditioning (Methylene Chloride, Methanol, Water) Loading Sample Loading (5-10 mL/min) Conditioning->Loading Drying Cartridge Drying (Vacuum, 10-20 min) Loading->Drying Elution Analyte Elution (Methylene Chloride) Drying->Elution Evaporation Eluate Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution HPLC HPLC Analysis (UV or Fluorescence Detection) Reconstitution->HPLC

Caption: Workflow for the solid-phase extraction of this compound.

Discussion

The presented SPE protocol provides a reliable and efficient method for the extraction and preconcentration of this compound from water samples. The use of C18 cartridges and methylene chloride for elution has been shown to yield high recovery rates.[1][2] The subsequent analysis by HPLC with UV or fluorescence detection allows for sensitive and accurate quantification of this compound. This method is suitable for a wide range of applications, including environmental monitoring of surface water, groundwater, and wastewater. For trace-level analysis, coupling this SPE method with more sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) may be beneficial.

References

Application Notes & Protocols: Derivatization Techniques for the Gas Chromatographic Analysis of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Nitropyrene is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its analysis is crucial for environmental monitoring and toxicological studies. Gas chromatography (GC) is a powerful technique for the separation and quantification of this compound. However, its direct analysis by GC can be challenging due to its relatively low volatility and the potential for thermal degradation. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis. The primary strategy involves a two-step process: the chemical reduction of this compound to 1-aminopyrene (B158619), followed by the derivatization of the resulting primary amine through either silylation or acylation.

Data Presentation: Comparison of Derivatization Techniques

The following table summarizes the key performance characteristics of the two primary derivatization techniques for 1-aminopyrene, the reduction product of this compound. The data presented is a representative summary based on the analysis of similar aromatic amines and their derivatives, as specific comparative studies on 1-aminopyrene are not extensively documented.

ParameterSilylation (TMS Derivative)Acylation (TFA Derivative)
Derivative 1-N-(trimethylsilyl)aminopyrene1-N-(trifluoroacetyl)aminopyrene
Reagent BSTFA + 1% TMCSTrifluoroacetic Anhydride (B1165640) (TFAA)
Volatility HighVery High
Thermal Stability GoodExcellent
Detector Compatibility MS, FIDMS, ECD (high sensitivity)
Limit of Detection (LOD) Low pg range (MS-SIM)Sub-pg to low pg range (ECD/MS-SIM)[1]
Limit of Quantification (LOQ) Low pg range (MS-SIM)Low pg range (ECD/MS-SIM)
Linearity (R²) > 0.99> 0.99
Recovery Generally > 90%Generally > 90%
Reaction Time 30-60 minutes15-30 minutes
Moisture Sensitivity High[2]Moderate

Experimental Protocols

Protocol 1: Reduction of this compound to 1-Aminopyrene

This protocol describes the chemical reduction of this compound to 1-aminopyrene using palladium on carbon (Pd/C) as a catalyst and hydrazine (B178648) monohydrate as the reducing agent.

Materials:

  • This compound standard

  • 10% Palladium on charcoal (Pd/C)

  • Hydrazine monohydrate

  • Ethanol (B145695) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., syringe filter with a 0.2 µm PTFE membrane)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 10 mg of this compound in a mixture of 15 mL of ethanol and 7.5 mL of THF.

  • To this solution, carefully add 2 mg of 10% Pd/C.

  • Heat the mixture to reflux (approximately 70-80°C) with constant stirring.

  • Slowly add 1 mL of hydrazine monohydrate dropwise to the refluxing mixture.

  • Continue the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a syringe filter to remove the Pd/C catalyst.

  • The resulting filtrate containing 1-aminopyrene can be used directly for the derivatization step after solvent evaporation.

Protocol 2: Silylation of 1-Aminopyrene

This protocol details the derivatization of 1-aminopyrene to its trimethylsilyl (B98337) (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Materials:

  • 1-Aminopyrene solution (from Protocol 1, solvent evaporated)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or Acetonitrile (B52724) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas

Procedure:

  • Ensure the 1-aminopyrene sample is completely dry. If necessary, evaporate the solvent from the reduction step under a gentle stream of nitrogen.

  • To the dry residue in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the 1-aminopyrene.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[2][3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[3][4]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot of the reaction mixture can be directly injected.

Protocol 3: Acylation of 1-Aminopyrene

This protocol describes the derivatization of 1-aminopyrene to its trifluoroacetyl (TFA) derivative using trifluoroacetic anhydride (TFAA). This derivative is particularly suitable for electron capture detection (ECD).

Materials:

Procedure:

  • Ensure the 1-aminopyrene sample is completely dry.

  • Dissolve the dry residue in 200 µL of toluene or ethyl acetate in a reaction vial.

  • Add 20 µL of anhydrous pyridine or triethylamine as a catalyst.

  • Add 50 µL of TFAA to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 15-30 minutes.[5]

  • Cool the vial to room temperature.

  • (Optional) To remove excess reagent and catalyst, add 500 µL of a 5% sodium bicarbonate solution, vortex, and allow the layers to separate. The upper organic layer contains the derivatized analyte.

  • The organic layer is ready for GC-MS or GC-ECD analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 1-aminopyrene. Optimization may be required based on the specific instrument and column used.

ParameterSilylated 1-Aminopyrene (TMS)Acylated 1-Aminopyrene (TFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temp. 280°C280°C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
MS Transfer Line 290°C290°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
SIM Ions (m/z) TMS: m/z 289 (M+), 274 (M-15)TFA: m/z 313 (M+), 244 (M-CF3)

Visualizations

Derivatization_Workflow cluster_reduction Step 1: Reduction cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: Analysis This compound This compound Reduction_Reaction Chemical Reduction This compound->Reduction_Reaction Pd/C, Hydrazine 1-Aminopyrene 1-Aminopyrene Reduction_Reaction->1-Aminopyrene Derivatization_Choice Choose Method 1-Aminopyrene->Derivatization_Choice Silylation Silylation Derivatization_Choice->Silylation Silylation Acylation Acylation Derivatization_Choice->Acylation Acylation TMS_Derivative TMS_Derivative Silylation->TMS_Derivative BSTFA + TMCS TFA_Derivative TFA_Derivative Acylation->TFA_Derivative TFAA GC_MS_Analysis GC-MS Analysis TMS_Derivative->GC_MS_Analysis TFA_Derivative->GC_MS_Analysis

Caption: Experimental workflow for the GC analysis of this compound.

Chemical_Reactions cluster_reduction_reaction Reduction of this compound cluster_derivatization_reactions Derivatization of 1-Aminopyrene cluster_silylation Silylation cluster_acylation Acylation Nitropyrene This compound (C16H9NO2) Aminopyrene 1-Aminopyrene (C16H11N) Nitropyrene->Aminopyrene  + H2 (from Hydrazine) - H2O Catalyst: Pd/C Aminopyrene_Start 1-Aminopyrene Silylation_Reaction + BSTFA/TMCS Aminopyrene_Start->Silylation_Reaction Acylation_Reaction + TFAA Aminopyrene_Start->Acylation_Reaction TMS_Product 1-N-(trimethylsilyl)aminopyrene Silylation_Reaction->TMS_Product TFA_Product 1-N-(trifluoroacetyl)aminopyrene Acylation_Reaction->TFA_Product

References

Application of 1-Nitropyrene in Toxicology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental pollutants, particularly in diesel exhaust.[1] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), it is considered "probably carcinogenic to humans."[2] Due to its prevalence and toxicological significance, 1-NP serves as a crucial model compound in toxicology research to understand the mechanisms of chemically induced carcinogenesis, genotoxicity, and cellular stress responses.

These application notes provide a comprehensive overview of the use of this compound in toxicological studies, detailing its metabolic activation, mechanisms of toxicity, and protocols for key experimental assays.

Metabolic Activation of this compound

The toxicity of this compound is largely dependent on its metabolic activation into reactive intermediates that can interact with cellular macromolecules. The two primary pathways for 1-NP activation are nitroreduction and ring oxidation.[3]

Nitroreduction Pathway: This is considered the major pathway for the genotoxicity of 1-NP. Cytosolic and microsomal nitroreductases catalyze the reduction of the nitro group to form N-hydroxy-1-aminopyrene. This intermediate can then be further activated, for example by O-acetylation, to form a reactive nitrenium ion that readily binds to DNA, forming DNA adducts.[4]

Ring Oxidation Pathway: Cytochrome P450 (CYP) enzymes mediate the oxidation of the aromatic rings of 1-NP, leading to the formation of various phenolic and dihydrodiol metabolites. Some of these metabolites can also be further metabolized to reactive species that contribute to the overall toxicity of 1-NP.

Metabolic Activation of this compound This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene Phenolic & Dihydrodiol Metabolites Phenolic & Dihydrodiol Metabolites Ring Oxidation (CYP450)->Phenolic & Dihydrodiol Metabolites N-hydroxy-1-aminopyrene N-hydroxy-1-aminopyrene 1-Nitrosopyrene->N-hydroxy-1-aminopyrene Nitrenium Ion Nitrenium Ion N-hydroxy-1-aminopyrene->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts This compound-Induced Toxicity Pathways This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation DNA Adducts DNA Adducts Metabolic Activation->DNA Adducts ROS Generation ROS Generation Metabolic Activation->ROS Generation DNA Damage DNA Damage DNA Adducts->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Apoptosis->Caspase Activation Bcl-2 Family Dysregulation Bcl-2 Family Dysregulation Apoptosis->Bcl-2 Family Dysregulation Mitochondrial Dysfunction->Apoptosis General Workflow for 1-NP Toxicology Study cluster_exposure Exposure cluster_assays Toxicological Assays cluster_analysis Data Analysis In Vitro (Cell Culture) In Vitro (Cell Culture) Cytotoxicity (MTT) Cytotoxicity (MTT) In Vitro (Cell Culture)->Cytotoxicity (MTT) Genotoxicity (Comet Assay) Genotoxicity (Comet Assay) In Vitro (Cell Culture)->Genotoxicity (Comet Assay) Apoptosis (Western Blot) Apoptosis (Western Blot) In Vitro (Cell Culture)->Apoptosis (Western Blot) DNA Adduct Analysis (HPLC-MS/MS) DNA Adduct Analysis (HPLC-MS/MS) In Vitro (Cell Culture)->DNA Adduct Analysis (HPLC-MS/MS) In Vivo (Animal Model) In Vivo (Animal Model) In Vivo (Animal Model)->DNA Adduct Analysis (HPLC-MS/MS) IC50 Determination IC50 Determination Cytotoxicity (MTT)->IC50 Determination Quantification of DNA Damage Quantification of DNA Damage Genotoxicity (Comet Assay)->Quantification of DNA Damage Protein Expression Analysis Protein Expression Analysis Apoptosis (Western Blot)->Protein Expression Analysis Adduct Level Quantification Adduct Level Quantification DNA Adduct Analysis (HPLC-MS/MS)->Adduct Level Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Nitropyrene Detection in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Nitropyrene using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, ultimately improving detection limits and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for achieving low detection limits for this compound?

The choice of detector is paramount. While UV detectors can be used, fluorescence and mass spectrometry (MS) detectors offer significantly higher sensitivity for this compound analysis.[1][2][3] For fluorescence detection, sensitivity can be further enhanced by pre-column or on-line reduction of this compound to the highly fluorescent 1-aminopyrene (B158619).[4][5] HPLC with electrochemical detection (HPLC-ECD) is another highly sensitive and selective option.[6][7]

Q2: My baseline is noisy. How can I improve my signal-to-noise ratio?

A noisy baseline can obscure small peaks and negatively impact detection limits. Common causes and solutions include:

  • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering solvents before use is also recommended.[8][9]

  • Dissolved Gases: Ensure the mobile phase is thoroughly degassed, as air bubbles can cause noise in the detector.[9][10]

  • Pump Issues: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly maintained and consider using a pulse damper.[10]

  • Detector Lamp Failure: An aging detector lamp can lead to increased noise. Check the lamp's usage hours and replace it if necessary.[11]

  • Temperature Fluctuations: Maintain a stable column and mobile phase temperature using a column oven and heat exchanger.[8][12]

Q3: I'm observing peak tailing for my this compound standard. What could be the cause?

Peak tailing can compromise resolution and integration accuracy.[13][14][15] Potential causes include:

  • Column Contamination: Strongly retained matrix components can accumulate on the column inlet frit or packing material. Using a guard column and appropriate sample cleanup, like Solid Phase Extraction (SPE), can prevent this.[14][15][16][17]

  • Column Void: A void or channel in the column packing can lead to distorted peak shapes. This often requires column replacement.[17][18]

  • Secondary Silanol (B1196071) Interactions: For basic analytes, interactions with acidic silanol groups on the silica (B1680970) packing can cause tailing. While this compound is not strongly basic, this can be an issue for related metabolites. Adjusting the mobile phase pH or using an end-capped column can mitigate this.[13][17]

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample.[10][14]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Poor Sensitivity / Low Signal Intensity

Question: My this compound peak is very small or undetectable, even at concentrations I expect to see. How can I improve my detection limit?

Answer: Achieving low detection limits requires optimizing the entire analytical method, from sample preparation to detection.

  • Workflow for Improving Sensitivity

    G cluster_detector Detector Optimization cluster_sample Sample Preparation cluster_hplc HPLC Method start Start: Low Sensitivity detector Optimize Detector Settings start->detector Is detector optimal? sample_prep Enhance Sample Preparation start->sample_prep Can sample prep be improved? hplc_method Optimize HPLC Method start->hplc_method Is HPLC method optimized? end Improved Detection Limit fluorescence Fluorescence: Check λex/λem & consider nitro-reduction detector->fluorescence ms MS: Optimize ionization (APCI) & select appropriate transitions detector->ms ecd ECD: Select optimal potential detector->ecd concentration Concentrate Sample (e.g., evaporation step) sample_prep->concentration cleanup Improve Cleanup (SPE) to remove interferences sample_prep->cleanup is Use Internal Standard (e.g., deuterated 1-NP) sample_prep->is mobile_phase Optimize Mobile Phase (Solvent strength, pH) hplc_method->mobile_phase column Select Appropriate Column (e.g., C18, PAH-specific) hplc_method->column injection Increase Injection Volume hplc_method->injection fluorescence->end ms->end ecd->end concentration->end cleanup->end is->end mobile_phase->end column->end injection->end

    Caption: Troubleshooting workflow for low sensitivity.

Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections or across a sequence. What is the cause?

Answer: Drifting retention times can lead to incorrect peak identification and integration.

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Lack of temperature control is a common cause. Use a column oven to maintain a consistent temperature.[8]

    • Mobile Phase Composition Change: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can rule this out.[10] Also, ensure solvent evaporation is minimized.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially critical for gradient methods.[16]

    • Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Check all fittings for leaks.[10][18]

Quantitative Data Summary

The following tables summarize key parameters from published methods for this compound analysis, providing a baseline for method development.

Table 1: HPLC Detection Methods & Achieved Limits of Detection (LOD)

Detection MethodAnalyte FormAchieved LODSample MatrixReference
HPLC-MS/MS (APCI)This compound0.2 µg/L (0.8 nM)Diesel Soot Extract[1][19]
HPLC-FluorescenceThis compound (post-reduction)0.32 fmol/injectionAirborne Particulate Matter[2][3]
UPLC-FLDThis compound (pre-reduction)0.31 µg/kgMeat Products[5]
HPLC-ChemiluminescenceThis compound Metabolites5-12 fmol/injectionRat S9 Mix[20]

Table 2: Example HPLC Column & Mobile Phase Conditions

ParameterCondition 1: HPLC-FluorescenceCondition 2: HPLC-MS
Column C18 Reverse Phase (e.g., Luna 5µ C18(2))C18 Reverse Phase
Dimensions (Not specified)(Not specified)
Mobile Phase Methanol (B129727)/Water (70:30, v/v)Acetonitrile (B52724)/Water Gradient
Flow Rate 1 mL/min(Not specified)
Detection Fluorescence (post on-line reduction)MS/MS (APCI, negative ion mode)
Reference [4][21][1][19]

Experimental Protocols

Protocol 1: Sample Preparation from Particulate Matter

This protocol outlines a general procedure for extracting this compound from a filter sample, incorporating an internal standard for improved precision.[2][3]

  • Workflow for Sample Preparation

    G start 1. Obtain Filter Sample add_is 2. Spike with Internal Standard (e.g., 1-NP-d9) start->add_is extract 3. Ultrasonic Extraction (e.g., with Benzene/Ethanol) add_is->extract concentrate 4. Concentrate Extract (Nitrogen evaporation) extract->concentrate reconstitute 5. Reconstitute in Solvent (e.g., DMSO) concentrate->reconstitute filter 6. Filter Sample (0.45 µm centrifugal filter) reconstitute->filter inject 7. Inject into HPLC filter->inject

    Caption: Sample preparation workflow for this compound.

Methodology:

  • Internal Standard Spiking: Add a known amount of deuterated this compound (1-NP-d9) to the filter sample.[3]

  • Extraction: Place the filter in a suitable vial and add an extraction solvent (e.g., benzene/ethanol 3:1 v/v). Perform ultrasonic extraction twice to ensure complete recovery.[3]

  • Concentration: Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen. This step is crucial for lowering the final detection limit.[1][19]

  • Reconstitution & Filtration: Reconstitute the residue in a small, known volume of a solvent compatible with the mobile phase (e.g., DMSO followed by acetonitrile). Filter the final solution through a 0.45 µm filter to remove any particulate matter before injection.[3]

Protocol 2: HPLC Method with Fluorescence Detection

This protocol describes an HPLC method utilizing a column-switching system and on-line reduction for sensitive fluorescence detection.[2][3]

Methodology:

  • HPLC System: An HPLC system equipped with a column-switching valve, an on-line reduction column, and a fluorescence detector.

  • Columns:

    • Cleanup Column: To remove interfering substances from the sample matrix.

    • Analytical Column: A C18 column for separating 1-aminopyrene and the internal standard.

  • On-line Reduction: A reduction column packed with a catalyst (e.g., Platinum/Rhodium-coated alumina) is placed between the cleanup and analytical columns. This converts the non-fluorescent this compound to the highly fluorescent 1-aminopyrene.[3][20]

  • Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water is typically used. For example, methanol-water (70:30, v/v).[4]

  • Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for 1-aminopyrene.

  • Quantification: Create a calibration curve using standards prepared with the same internal standard concentration as the samples. The concentration of this compound in the sample is determined by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

References

Technical Support Center: 1-Nitropyrene Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of 1-nitropyrene from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in complex matrices?

A1: The primary challenges stem from the low concentrations of this compound typically found in environmental and biological samples, and the presence of interfering compounds within the sample matrix.[1] These matrix components can lead to signal suppression or enhancement, making accurate quantification difficult.[2][3] Common complex matrices include soil, airborne particulate matter, diesel exhaust, and various foodstuffs.[1][4][5]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or tandem mass spectrometry (MS/MS).[1][6]

  • GC-MS/MS: Offers high selectivity and is particularly useful for complex extracts, as it can minimize the impact of matrix interference.

  • HPLC-FLD: Provides high sensitivity, especially when coupled with an online reduction step that converts this compound to the highly fluorescent 1-aminopyrene.[7]

  • LC-MS/MS: Delivers excellent sensitivity and selectivity, making it suitable for detecting the very low concentrations of this compound often found in ambient air samples.[1]

Q3: What is the "matrix effect" and how can I mitigate it?

A3: The matrix effect is the alteration of the analytical signal of a target analyte due to co-eluting compounds from the sample matrix.[2] This can manifest as either signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification.[3]

Mitigation Strategies:

  • Effective Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components before analysis.[8][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.

  • Internal Standard Use: Add a known concentration of an internal standard (preferably a stable isotope-labeled version of the analyte, like deuterated this compound) to all samples, standards, and blanks. The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction of the signal.[6]

Q4: How do I choose the right sample preparation method for my matrix?

A4: The choice of sample preparation method depends on the matrix type and the analytical technique to be used.

  • Airborne Particulate Matter: Ultrasonic or Soxhlet extraction with solvents like dichloromethane (B109758) or a mixture of acetone (B3395972) and hexane (B92381) is common.

  • Soil and Sediment: Accelerated Solvent Extraction (ASE), Soxhlet extraction, or ultrasonic extraction are frequently used. For soils with high organic matter, a more rigorous cleanup step is often necessary to remove humic acids and other interferences.[4][10][11]

  • Food Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient technique for a wide variety of food matrices.[8][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Chromatography Issues (HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The analyte is interacting with active sites on the silica-based column packing.[14] 2. Column Contamination: Buildup of matrix components on the column frit or packing material.[15][16] 3. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to be partially ionized.[14] 4. Column Void: A void has formed at the head of the column.[14]1. Use an end-capped column or add a competing base to the mobile phase.[14] 2. Reverse-flush the column with a strong solvent. If the problem persists, replace the column. A guard column can help protect the analytical column. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure adequate buffering.[14] 4. Replace the column.[14]
Poor Resolution 1. Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating this compound from interfering peaks. 2. Column Aging: The column has degraded over time.1. Optimize the mobile phase gradient and/or solvent composition. 2. Replace the analytical column.
Inconsistent Retention Times 1. Pump Issues: Fluctuations in mobile phase delivery. 2. Column Temperature Variations: Inconsistent column oven temperature. 3. Mobile Phase Preparation: Inconsistent preparation of the mobile phase.1. Purge the pump to remove air bubbles and check for leaks. 2. Ensure the column oven is set to a stable temperature. 3. Prepare fresh mobile phase carefully and consistently.
Sample Preparation and Data Quality Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The extraction solvent, time, or technique is not suitable for the matrix. For soil with high organic matter, this compound can be strongly adsorbed.[4] 2. Analyte Loss During Cleanup: The SPE sorbent is too retentive for this compound, or the elution solvent is too weak.[17] 3. Incomplete Elution from SPE: The volume or strength of the elution solvent is insufficient.[17]1. Increase extraction time, use a stronger solvent, or employ a more vigorous extraction technique (e.g., ASE). For high organic content soils, consider using a solvent mixture with a polar component. 2. Optimize the SPE method by testing different sorbents (e.g., C18, silica) and elution solvents.[9] 3. Increase the elution solvent volume or use a stronger solvent.[17]
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Homogenization: The subsamples taken for analysis are not representative of the bulk sample. 2. Variable Matrix Effects: The matrix composition varies significantly between samples. 3. Inconsistent Sample Preparation: Variations in extraction or cleanup steps between samples.1. Thoroughly homogenize the entire sample before taking a subsample. 2. Use a robust internal standard (isotope-labeled is best) to compensate for variations. 3. Ensure consistent execution of all sample preparation steps. Automation can improve reproducibility.
Signal Suppression or Enhancement 1. Co-eluting Matrix Components: Interfering compounds are not adequately removed during sample cleanup and are co-eluting with this compound, affecting its ionization in the mass spectrometer or its fluorescence response.[2]1. Improve sample cleanup by using a more selective SPE sorbent or adding an additional cleanup step.[9] 2. Optimize the chromatographic separation to resolve this compound from the interfering peaks. 3. Use matrix-matched standards or an internal standard for quantification.

Data Presentation

The following tables summarize key quantitative data for this compound analysis using different methods and matrices.

Table 1: Comparison of Analytical Methods for this compound

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
HPLC-FLD (with online reduction)Airborne Particulate Matter0.32 fmol/injection--[6]
LC-MS/MS (with online reduction)Airborne Particulate Matter152 fg on column221 fg on column53-116% (depending on SRM)[1]
HPLC-ChemiluminescenceAirborne Particulates4 fmol (1 pg)--[5]
UPLC-FLDSoil--86.8 - 104.7%[4]

Note: Direct comparison of LOD/LOQ is challenging due to different units and calculation methods.[18][19][20][21]

Table 2: Performance of Different SPE Sorbents for Cleanup

SPE Sorbent Matrix Type Key Advantages/Disadvantages Typical Analytes Removed
C18 Aqueous, Biological Fluids, Fatty matricesAdvantage: Good for retaining non-polar compounds like this compound. Disadvantage: May require a non-polar elution solvent that needs to be exchanged for reverse-phase HPLC.Lipids, other non-polar interferences.[9][22]
Silica (B1680970) Gel Non-polar extracts (e.g., from soil)Advantage: Effective at removing polar interferences. Disadvantage: Elution profiles of analytes and interferences need careful optimization.Polar matrix components.[23]
PSA (Primary Secondary Amine) Food (QuEChERS)Advantage: Removes sugars and fatty acids effectively. Disadvantage: Can retain some polar analytes.Sugars, fatty acids, organic acids.[13]
GCB (Graphitized Carbon Black) Food (QuEChERS), Plant materialAdvantage: Excellent at removing pigments like chlorophyll. Disadvantage: Can strongly retain planar molecules like this compound, leading to low recovery.Pigments, sterols.[9][24]
Z-Sep® Fatty matricesAdvantage: High capacity for removing lipids. Disadvantage: Can have interactions with some polar analytes.Lipids.[22]

Experimental Protocols

Protocol 1: QuEChERS for this compound in Food Matrices

This protocol is a general guideline based on the QuEChERS methodology and should be optimized for specific food matrices.[8][12][13][24]

  • Sample Homogenization: Homogenize the sample (e.g., in a food processor). For samples with low water content (<80%), add an appropriate amount of water to ensure a total volume of ~10 mL.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA and C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS. The extract may need to be filtered and/or diluted prior to injection.

Protocol 2: SPE Cleanup of Soil Extracts for GC-MS Analysis

This protocol describes a solid-phase extraction cleanup for soil extracts prior to GC-MS analysis.[11]

  • Extraction: Extract 10-20 g of soil using a suitable method (e.g., Soxhlet or ASE) with a solvent such as dichloromethane (DCM) or a hexane/acetone mixture. Concentrate the extract to approximately 1-2 mL.

  • SPE Cartridge Conditioning:

    • Condition a silica gel SPE cartridge (e.g., 1 g) by passing 5-10 mL of DCM through it, followed by 5-10 mL of hexane. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the concentrated soil extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with a non-polar solvent like hexane to elute non-polar interfering compounds (e.g., aliphatic hydrocarbons). Collect and discard this fraction.

  • Analyte Elution:

    • Elute the this compound and other PAHs with a more polar solvent or solvent mixture, such as a 70:30 (v/v) mixture of hexane and DCM.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard for quantification.

    • The sample is now ready for GC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Soil, Food, Air Filter) extraction Extraction (e.g., ASE, QuEChERS, Sonication) sample->extraction cleanup Cleanup (e.g., SPE, dSPE) extraction->cleanup concentration Concentration & Solvent Exchange cleanup->concentration injection GC-MS or HPLC Injection concentration->injection Final Extract separation Chromatographic Separation injection->separation detection Detection (MS, FLD, etc.) separation->detection integration Peak Integration detection->integration quantification Quantification (Internal Standard or External Standard) integration->quantification report Final Report quantification->report G start Low Recovery of this compound Observed check_extraction Is the extraction method validated for this matrix? start->check_extraction check_cleanup Is analyte lost during cleanup step? check_extraction->check_cleanup Yes optimize_extraction Optimize Extraction: - Increase extraction time/temperature - Use stronger/different solvent - Consider matrix modifier for high OM soil check_extraction->optimize_extraction No check_elution Is SPE elution complete? check_cleanup->check_elution No optimize_cleanup Optimize Cleanup: - Test a less retentive SPE sorbent - Weaken the SPE wash solvent check_cleanup->optimize_cleanup Yes optimize_elution Optimize Elution: - Increase elution solvent volume - Use a stronger elution solvent check_elution->optimize_elution Yes final_check Re-validate method with fortified samples check_elution->final_check No optimize_extraction->final_check optimize_cleanup->final_check optimize_elution->final_check

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 1-Nitropyrene.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass transition used for the quantitative analysis of this compound?

For quantitative analysis of this compound using tandem mass spectrometry, the transition of the precursor ion at m/z 247 to the product ion at m/z 217 is frequently employed.[1][2]

Q2: Which ionization technique is best suited for this compound analysis?

Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for this compound analysis. APCI has been successfully used for the determination of this compound in diesel soot samples.[1][2] Negative ionization mode has been shown to produce the largest signals for nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound.[1][2] The choice of ionization technique may depend on the sample matrix and the specific instrumentation being used. It is always recommended to perform an infusion of your analyte to select the optimal ionization technique and polarity.[3]

Q3: What are the expected fragmentation patterns for this compound in mass spectrometry?

When using techniques like laser desorption/ionization time-of-flight mass spectrometry, a strong peak corresponding to the molecular ion ([M]+) is observed. A significant fragment ion is also seen at [M - NO]+, resulting from the loss of a nitric oxide radical.[4] In tandem mass spectrometry, the transition from the precursor ion (m/z 247) to the product ion (m/z 217) is a key fragmentation pathway used for quantification.[1][2]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound

Possible Causes and Solutions:

  • Suboptimal Ionization Parameters:

    • Solution: Systematically tune the ion source parameters, including vaporizer and drying gas temperatures for APCI, or spray voltage and gas flows for ESI.[1][3][5] For APCI, optimizing the vaporization and drying temperatures of the interface is crucial.[1]

  • Incorrect Ionization Mode:

    • Solution: Experiment with both positive and negative ionization modes. For nitrated PAHs, negative ionization has been reported to yield larger signals.[1][2]

  • Inadequate Sample Concentration:

    • Solution: If the sample is too dilute, you may not observe a strong signal. Conversely, an overly concentrated sample can lead to ion suppression.[6] Prepare a dilution series to determine the optimal concentration range for your instrument.

  • Inefficient Sample Extraction:

    • Solution: Ensure your extraction method is efficient for your sample matrix. Ultrasonic extraction with solvents like methylene (B1212753) chloride has proven effective for diesel soot samples.[1][2] The use of an internal standard, such as deuterated this compound (d9-1-NP), can help assess and correct for extraction efficiency and matrix effects.[7][8]

Issue 2: High Background Noise in the Mass Spectrum

Possible Causes and Solutions:

  • Contaminated Mobile Phase or Solvents:

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Contaminants in solvents can introduce significant background noise.[9]

  • Dirty Ion Source or Mass Spectrometer:

    • Solution: A dirty ion source is a common cause of high background noise.[10] Follow the manufacturer's protocol for cleaning the ion source components.

  • Column Bleed:

    • Solution: High column bleed from the GC or LC column can elevate the baseline.[10] Condition the column according to the manufacturer's instructions or replace it if it is old.

  • Leaks in the System:

    • Solution: Check for leaks in the gas lines and connections, as this can introduce atmospheric noise.

Quantitative Data Summary

ParameterValueMatrixMethodReference
Limit of Detection (LOD)0.2 µg/LDiesel Soot ExtractHPLC-APCI-MS[1][2]
Limit of Detection (LOD)152 fg on columnAir Particulate Matter2D-HPLC-MS/MS[7][8]
Limit of Quantitation (LOQ)221 fg on columnAir Particulate Matter2D-HPLC-MS/MS[7][8]
Recovery82 - 105%Diesel Soot (SRM 2975)Ultrasonic Extraction[1][2]
Linearity (Correlation Coefficient)> 0.999Standard SolutionHPLC-APCI-MS[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Diesel Soot
  • Extraction: Weigh a known amount of the diesel soot sample. Perform ultrasonic extraction with methylene chloride.[1][2]

  • Internal Standard: Add a known amount of a deuterated this compound (e.g., d9-1-NP) internal standard to the sample before extraction to allow for quantification and recovery correction.[7][8]

  • Concentration (Optional): If low concentrations are expected, an evaporation step can be included to concentrate the extract.[1]

  • Filtration: Filter the extract to remove any particulate matter before injection into the LC-MS system.

Protocol 2: General LC-MS/MS Method Optimization Workflow
  • Compound Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ion source parameters (e.g., spray voltage, gas flows, temperatures) and to determine the optimal precursor and product ions for selected reaction monitoring (SRM).[3][11] For this compound, the transition m/z 247 → 217 is a good starting point.[1][2]

  • Collision Energy Optimization: While monitoring the SRM transition, vary the collision energy to find the value that yields the most stable and intense product ion signal.[3]

  • Chromatographic Separation: Develop an LC method that provides good separation of this compound from other components in the sample matrix. Reversed-phase HPLC is commonly used.[1]

  • Method Validation: Once the parameters are optimized, validate the method by assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Diesel Soot Sample Add_IS Add Internal Standard (d9-1-Nitropyrene) Sample->Add_IS Extraction Ultrasonic Extraction (Methylene Chloride) Add_IS->Extraction Concentration Evaporation (Optional) Extraction->Concentration Filtration Filtration Concentration->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation Ionization Ionization (APCI/ESI, Negative Mode) LC_Separation->Ionization MS_Analysis MS/MS Analysis (SRM: 247 -> 217) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting troubleshooting_workflow Start Poor Signal Intensity Check_Ionization Optimize Ion Source Parameters? Start->Check_Ionization Check_Mode Try Negative Ionization Mode? Check_Ionization->Check_Mode No Solution_Ionization Tune Voltages, Temperatures, Gas Flows Check_Ionization->Solution_Ionization Yes Check_Concentration Adjust Sample Concentration? Check_Mode->Check_Concentration No Solution_Mode Switch to Negative Ionization Check_Mode->Solution_Mode Yes Check_Extraction Improve Sample Extraction? Check_Concentration->Check_Extraction No Solution_Concentration Prepare Dilution Series Check_Concentration->Solution_Concentration Yes Solution_Extraction Verify Extraction Protocol and Use Internal Standard Check_Extraction->Solution_Extraction Yes End Signal Improved Solution_Ionization->End Solution_Mode->End Solution_Concentration->End Solution_Extraction->End

References

Technical Support Center: Analysis of 1-Nitropyrene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the analysis of 1-nitropyrene in environmental samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental workflow, from sample preparation to final analysis.

Sample Preparation & Extraction

???+ question "What are the most common sources of interference in this compound analysis?"

???+ question "My recoveries are low after extraction. What could be the cause and how can I improve it?"

Sample Cleanup (Solid-Phase Extraction - SPE)

???+ question "Which SPE sorbent should I choose for cleaning up my this compound samples?"

???+ question "I am seeing interfering peaks even after SPE cleanup. How can I improve the cleanup process?"

Chromatographic Analysis (HPLC & GC)

???+ question "My chromatographic peaks for this compound are broad or tailing. What are the possible causes?"

???+ question "How can I improve the sensitivity of my HPLC-Fluorescence detection for this compound?"

LC-MS/MS Analysis

???+ question "I am observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?"

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound, providing a comparison of different methods and their performance.

Table 1: Recovery of this compound Using Different Analytical Methods

Sample MatrixAnalytical MethodCleanup MethodInternal StandardAverage Recovery (%)Reference
Diesel Particulate Matter (SRM 1650)GC-ECDSilica (B1680970) HPLC FractionationNot specified~100%[1]
Air Particulate Matter (SRM 1650b)2D-HPLC-MS/MSOnline column switchingd9-1-Nitropyrene110 ± 5.7[2][3]
Air Particulate Matter (SRM 2975)2D-HPLC-MS/MSOnline column switchingd9-1-Nitropyrene116 ± 7.1[2][3]
Air Particulate Matter (SRM 1649a)2D-HPLC-MS/MSOnline column switchingd9-1-Nitropyrene108 ± 5.8[2][3]
Spiked Glass Fiber FiltersGCToluene ExtractionNot specified88.4 - 101.2[4]
SoilHPLC-FLDSonication with Dichloromethane (B109758)Not specified89 - 106[5]

Table 2: Detection Limits for this compound with Various Analytical Techniques

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC10 ng/sample20 ng/sample[4]
2D-HPLC-MS/MS152 fg on column221 fg on column[2][3]
HPLC-FLD (after reduction)0.1-0.2 pg/µlNot specified[6]
GC-MS (NCI)Comparable to 2D-HPLC-MS/MSNot specified[2][3]
HPLC-FLDNot specified16 - 60 ng/kg (dry mass) for soil[5]

Experimental Protocols

This section provides a detailed methodology for a common experimental workflow for the analysis of this compound in diesel exhaust particulates, incorporating best practices to reduce interference.

Protocol: Analysis of this compound in Diesel Exhaust Particulates by HPLC with Fluorescence Detection

1. Sample Collection and Extraction a. Collect diesel exhaust particulates on a glass fiber filter. b. Spike the filter with a known amount of deuterated this compound (d9-1-nitropyrene) internal standard. c. Place the filter in a vial with toluene. d. Perform ultrasonic extraction for 30 minutes. e. Filter the extract to remove particulate matter. f. Concentrate the extract under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup a. SPE Cartridge: Use a silica gel SPE cartridge. b. Conditioning: Condition the cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane (B92381) through it. Do not let the cartridge go dry. c. Loading: Dissolve the concentrated extract in a small volume of hexane and load it onto the SPE cartridge. d. Washing: Wash the cartridge with 10 mL of a hexane:dichloromethane (9:1 v/v) mixture to elute less polar interfering compounds. e. Elution: Elute the this compound and other nitro-PAHs with 10 mL of a hexane:dichloromethane (1:1 v/v) mixture. f. Concentrate the eluted fraction under a gentle stream of nitrogen.

3. Derivatization (Reduction to 1-Aminopyrene) a. Reconstitute the cleaned-up extract in a suitable solvent (e.g., methanol). b. Add a reducing agent, such as a solution of sodium borohydride (B1222165) or zinc powder, to the extract. c. Allow the reaction to proceed for a specified time to ensure complete conversion of this compound to 1-aminopyrene (B158619).

4. HPLC-FLD Analysis a. HPLC Column: Use a C18 reversed-phase column suitable for PAH analysis. b. Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. c. Injection: Inject the derivatized sample extract into the HPLC system. d. Fluorescence Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for 1-aminopyrene (e.g., Excitation: 242 nm, Emission: 430 nm). e. Quantification: Quantify the 1-aminopyrene peak area relative to the peak area of the derivatized d9-1-aminopyrene internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation & Extraction cluster_Cleanup Sample Cleanup cluster_Analysis Analysis SampleCollection 1. Sample Collection (e.g., on filter) Spiking 2. Internal Standard Spiking (d9-1-Nitropyrene) SampleCollection->Spiking Extraction 3. Solvent Extraction (e.g., Toluene, Sonication) Spiking->Extraction Concentration1 4. Concentration (Nitrogen Evaporation) Extraction->Concentration1 SPE_Conditioning 5a. SPE Conditioning Concentration1->SPE_Conditioning SPE_Loading 5b. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 5c. Washing (Remove Interferences) SPE_Loading->SPE_Washing SPE_Elution 5d. Elution of 1-NP SPE_Washing->SPE_Elution Concentration2 5e. Concentration SPE_Elution->Concentration2 Derivatization 6. Derivatization (Optional) (Reduction to 1-Aminopyrene) Concentration2->Derivatization HPLC_Analysis 7. HPLC-FLD or LC-MS/MS Analysis Derivatization->HPLC_Analysis Quantification 8. Quantification HPLC_Analysis->Quantification SPE_Cleanup_Logic cluster_Wash Wash Step cluster_Elute Elution Step SampleExtract Sample Extract (this compound + Interferences) SPE_Cartridge SPE Cartridge (e.g., Silica Gel) SampleExtract->SPE_Cartridge Interferences Interferences Eluted SPE_Cartridge->Interferences AnalyteFraction This compound Fraction (for analysis) SPE_Cartridge->AnalyteFraction WashSolvent Wash Solvent (e.g., Hexane:DCM 9:1) WashSolvent->SPE_Cartridge ElutionSolvent Elution Solvent (e.g., Hexane:DCM 1:1) ElutionSolvent->SPE_Cartridge

References

Technical Support Center: 1-Nitropyrene Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-nitropyrene in standard solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in standard solutions?

A1: The stability of this compound in solution is primarily influenced by:

  • Light Exposure: this compound is highly susceptible to photodegradation, especially when exposed to UV or visible light.[1][2] This is the most significant factor leading to the degradation of standard solutions.

  • Solvent Type: The choice of solvent can significantly impact the rate and pathway of photodegradation.[3][4][5] Polar protic solvents, as well as toluene (B28343) and benzene, can lead to higher photodegradation quantum yields compared to nonpolar or polar aprotic solvents.[3]

  • Presence of Oxygen and Other Substances: The presence of oxygen can influence the formation of certain photoproducts.[3][4][5] Additionally, other substances, such as phenols, can increase the photodegradation yield.[3][4][5]

  • Storage Temperature: While photodegradation is the primary concern, storage temperature can also play a role in long-term stability.[6][7] It is generally recommended to store solutions at cool temperatures (2-8°C).[6][7]

  • Container Type: To minimize light exposure, it is crucial to use amber glass vials or bottles.[6] For solutions, Teflon®-lined screw caps (B75204) are recommended to ensure an inert environment.[6]

Q2: What are the common degradation products of this compound that I should be aware of?

A2: When this compound degrades, particularly through photodegradation, a variety of products can be formed. The specific products and their yields depend on the solvent and other experimental conditions.[3][4] Commonly identified degradation products include:

  • Hydroxynitropyrenes (e.g., 1-hydroxy-2-nitropyrene, 1-hydroxy-6-nitropyrene, 1-hydroxy-8-nitropyrene).[3][4]

  • Hydroxypyrene.[3][4]

  • Pyrenediones (e.g., 1,6-pyrenedione (B155732) and 1,8-pyrenedione).[3][4]

  • 1-Nitrosopyrene.[3][4]

  • 1-Aminopyrene can be formed through the reduction of the nitro group, particularly in the presence of microorganisms or under anaerobic conditions.[8][9]

Q3: How should I prepare and store my this compound standard solutions to ensure their stability?

A3: To maximize the stability of your this compound standard solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, analytical grade solvents. Common solvents for preparing this compound standards include toluene, acetonitrile, and methanol.[3][6][10] Always consult the Certificate of Analysis (CoA) for the specific standard for any solvent recommendations.[6]

  • Preparation: Prepare solutions in a controlled environment with minimal exposure to light.

  • Storage Containers: Store stock and working solutions in amber glass vials or bottles with Teflon®-lined screw caps to protect them from light and prevent solvent evaporation and contamination.[6]

  • Storage Conditions: Store solutions in the dark at a cool and consistent temperature, typically between 2°C and 8°C.[6][7]

  • Long-Term Storage: For long-term storage, consider storing aliquots in sealed ampoules in a freezer.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or drifting calibration curve Degradation of the standard solution.1. Prepare a fresh standard solution from a new stock. 2. Verify the storage conditions of the existing standard (light exposure, temperature). 3. Check the expiration date of the standard. 4. Analyze the degraded standard to identify potential degradation products.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Confirm the identity of the unexpected peaks using a mass spectrometer or by comparing with certified reference materials of potential degradation products. 2. Review the handling and storage procedures of the standard solution to identify potential causes of degradation (e.g., prolonged exposure to light).
Low recovery of this compound in quality control samples Degradation of the spiking solution.1. Prepare a fresh spiking solution. 2. Ensure that the spiking solution is protected from light during the entire sample preparation process. 3. Evaluate the stability of this compound in the sample matrix under the experimental conditions.

Data Presentation

Table 1: Influence of Solvent on the Photodegradation Quantum Yield of this compound

SolventQuantum Yield (Φ) x 10-3Major Photoproducts
Toluene~11-hydroxy-2-nitropyrene
Benzene~11-hydroxy-2-nitropyrene, 1-nitrosopyrene
2-Propanol~11-hydroxypyrene, 1-hydroxy-x-nitropyrenes
Methanol~11-hydroxypyrene, 1-hydroxy-x-nitropyrenes
Acetonitrile~0.11-hydroxy-x-nitropyrenes, 1-nitrosopyrene
Hexane~0.1-
Data synthesized from[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution

  • Materials:

    • Certified this compound reference material

    • High-purity, analytical grade solvent (e.g., toluene, acetonitrile)

    • Class A volumetric flasks (amber)

    • Analytical balance

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh the required amount of this compound in a clean, dry weighing boat.

    • Carefully transfer the weighed this compound to an amber volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the this compound. Use an ultrasonic bath for a few minutes if necessary to ensure complete dissolution.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.

    • Store the stock solution in the dark at 2-8°C.

Protocol 2: Assessment of this compound Solution Stability

  • Objective: To determine the stability of a this compound standard solution under specific storage conditions.

  • Materials:

    • Prepared this compound standard solution

    • HPLC or GC system with a suitable detector (e.g., UV, fluorescence, or MS)

    • Calibrated analytical balance and volumetric glassware

  • Procedure:

    • Time Zero Analysis: Immediately after preparation, analyze the this compound standard solution using a validated analytical method to determine its initial concentration. This will serve as the baseline.

    • Storage: Store the standard solution under the desired conditions (e.g., in an amber vial at 4°C in the dark).

    • Periodic Analysis: At regular intervals (e.g., weekly, monthly), withdraw an aliquot of the stored solution and analyze it using the same analytical method.

    • Data Evaluation: Compare the concentration at each time point to the initial concentration. A significant decrease in concentration (e.g., >5%) indicates degradation.

    • Degradation Product Monitoring: Monitor the chromatograms for the appearance and growth of new peaks that may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Stability Assessment weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Volume dissolve->volume homogenize Homogenize volume->homogenize store Store in Amber Vial at 2-8°C, in Dark homogenize->store initial_analysis Time Zero Analysis (To) homogenize->initial_analysis periodic_analysis Periodic Analysis (Tx) store->periodic_analysis compare Compare [Tx] to [To] initial_analysis->compare periodic_analysis->compare check_products Monitor Degradation Products periodic_analysis->check_products

Caption: Workflow for preparing and assessing the stability of this compound standard solutions.

degradation_pathway cluster_products Photodegradation Products NP This compound HNP Hydroxynitropyrenes NP->HNP hv, Solvent HP Hydroxypyrene NP->HP hv, H-donating Solvent PD Pyrenediones NP->PD hv NSP 1-Nitrosopyrene NP->NSP hv, aprotic solvent

Caption: Simplified photodegradation pathways of this compound in solution.

References

Technical Support Center: Quantification of 1-Nitropyrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the method refinement of 1-nitropyrene metabolite quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound (1-NP)?

A1: this compound is metabolized through two main pathways:

  • Nitroreduction: This pathway leads to the formation of 1-nitrosopyrene (B1218456) and N-hydroxyl-1-aminopyrene. These intermediates can react with DNA to form adducts.[1]

  • Ring Oxidation (Hydroxylation & Epoxidation): Cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, metabolize 1-NP into various oxidative metabolites.[2] Major hydroxylated metabolites include 3-hydroxy-1-nitropyrene (3-OHNP), 6-hydroxy-1-nitropyrene (6-OHNP), and 8-hydroxy-1-nitropyrene (8-OHNP).[2] Epoxidation results in products like 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene.[2]

Q2: What are the most common 1-NP metabolites quantified in human urine as biomarkers of exposure?

A2: The most abundant metabolites of 1-NP found in human urine are hydroxy-N-acetyl-1-aminopyrenes (6- and 8-OHNAAP) and hydroxy-1-nitropyrenes (6- and 8-OHNP).[3][4] These are considered useful biomarkers for assessing exposure to diesel exhaust particulate matter.[3]

Q3: Which analytical techniques are most commonly used for the quantification of 1-NP metabolites?

A3: The most prevalent and sensitive methods are:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for determining urinary 1-NP metabolites.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with Chemiluminescence (CL) or Fluorescence Detection: This technique can sensitively and selectively detect hydroxylated 1-NP metabolites.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This method is also used, but often requires a derivatization step to increase the volatility of the metabolites.[6]

Q4: Why are internal standards necessary for accurate quantification?

A4: Internal standards (IS) are crucial for correcting variations that can occur during sample preparation, injection, and analysis.[7] Using stable isotope-labeled analogues of the target metabolites (e.g., deuterated standards) as internal standards can account for matrix effects, differences in ionization efficiency, and metabolite degradation, leading to more precise and accurate quantification.[3][4][7][8]

Troubleshooting Guides

I. Sample Preparation Issues

Q: My metabolite recovery is low after solid-phase extraction (SPE). What are the possible causes and solutions?

A: Low recovery can stem from several factors related to the SPE protocol.

  • Problem: Incomplete Enzymatic Hydrolysis. Conjugated metabolites (glucuronides and sulfates) will not be efficiently extracted without proper hydrolysis.

    • Solution: Ensure the activity of the β-glucuronidase/arylsulfatase enzyme is optimal. Check the pH and temperature of the incubation mixture and ensure sufficient incubation time as per the manufacturer's protocol.[3][9]

  • Problem: Improper Cartridge Conditioning. The SPE sorbent must be properly activated to retain the analytes.

    • Solution: Follow the manufacturer's protocol for conditioning the SPE cartridge (e.g., C18 or Blue Rayon). This typically involves washing with methanol (B129727) followed by water or an appropriate buffer to activate the stationary phase.[3][10]

  • Problem: Incorrect Elution Solvent. The solvent used to elute the metabolites from the cartridge may not be strong enough.

    • Solution: Optimize the elution solvent. A common approach is to use methanol or acetonitrile (B52724).[10] Ensure the volume is sufficient to elute all retained analytes completely.

  • Problem: Analyte Breakthrough. The sample may be loaded onto the cartridge too quickly, or the cartridge capacity may be exceeded.

    • Solution: Reduce the flow rate during sample loading. If capacity is an issue, use a larger SPE cartridge or dilute the sample.

II. HPLC & LC-MS/MS Analysis Issues

Q: I'm observing significant baseline noise or drift in my HPLC chromatogram. What should I check?

A: Baseline instability can obscure peaks and affect integration accuracy.[11][12]

  • Problem: Mobile Phase Issues. Dissolved gases, improper mixing, or contamination in the mobile phase are common causes.[11][13]

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[11] Prepare fresh mobile phases daily, especially if using buffers.[11] Use high-purity solvents.

  • Problem: Temperature Fluctuations. Changes in ambient or column temperature can cause the baseline to drift.[11][14]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the laboratory environment is temperature-controlled.[11]

  • Problem: Contaminated or Un-equilibrated Column. Contaminants from previous injections can bleed off, or the column may not be fully equilibrated with the mobile phase.[11]

    • Solution: Flush the column with a strong solvent to remove contaminants.[12] Ensure the column is equilibrated for a sufficient time before starting the analytical run.[12]

  • Problem: Detector Lamp Instability. An aging detector lamp can cause noise.

    • Solution: If other causes are ruled out, replace the detector lamp.[11]

Q: My analyte peaks are tailing or showing poor shape. What is the cause?

A: Peak tailing can compromise resolution and quantification.

  • Problem: Column Issues. The column frit may be clogged, or the stationary phase may be degraded.[14]

    • Solution: Try back-flushing the column. If this doesn't work, replace the inlet frit or the entire column.[14] Using a guard column can help extend the life of the analytical column.[12]

  • Problem: Secondary Interactions. Analyte interactions with active sites on the stationary phase can cause tailing.

  • Problem: Sample Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[14]

Q: I am experiencing poor signal intensity or no signal in my mass spectrometer. What are the troubleshooting steps?

A: This is a common issue that can be systematic.[15]

  • Problem: Ion Source Contamination. The ESI source is prone to contamination from salts and non-volatile components in the sample, which suppresses ionization.[15]

    • Solution: Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.

  • Problem: Incorrect Source Parameters. The settings for gas flow, temperature, and voltages may not be optimal for your analytes.

    • Solution: Tune and calibrate the mass spectrometer regularly using the appropriate standards.[15] Optimize ion source parameters for the specific metabolites being analyzed.

  • Problem: Poor Ionization. Metabolites may not ionize efficiently under the chosen conditions.

    • Solution: Ensure the mobile phase pH is suitable for promoting ionization (e.g., acidic mobile phase for positive ion mode).[16] If signal is still low, consider a different ionization technique if available (e.g., APCI).[15]

  • Problem: Leaks or Clogs. Leaks in the LC system can lead to low pressure and inconsistent flow to the MS, while clogs can cause high pressure and flow interruption.[17]

    • Solution: Systematically check all fittings for leaks. If pressure is high, check for blockages in the guard column, analytical column, or tubing.[12]

III. GC/MS Analysis Issues

Q: I need to analyze 1-NP metabolites by GC/MS. Why is derivatization necessary and what are the common challenges?

A: Derivatization is required to make the polar, non-volatile metabolites suitable for GC analysis.[18][19]

  • Problem: Incomplete Derivatization. The reaction may not go to completion, leading to low signal and poor reproducibility.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration.[20] For example, a two-step process of methoximation followed by silylation is common.[18] Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.

  • Problem: Artifact Formation. The derivatization reagents can sometimes produce side products that interfere with the analysis.[21]

    • Solution: Test different derivatization agents (e.g., MSTFA for silylation) to find one that is effective and produces minimal artifacts.[18][20] Analyze a reagent blank to identify any peaks originating from the derivatization process itself.

  • Problem: Derivative Instability. Some derivatives may not be stable over time.

    • Solution: Analyze the derivatized samples as quickly as possible. Test the stability of the derivatives over time at a specific storage temperature (e.g., 4°C) to establish a maximum allowable time between derivatization and analysis.[20]

Quantitative Data Summary

Table 1: Typical Concentrations of this compound Metabolites in Human Urine

MetaboliteMean Concentration (pmol/mol creatinine)Reference
6-OHNAAP117[3][4]
8-OHNAAP109[3][4]
6-OHNP203[3][4]
8-OHNP137[3][4]
(Data from healthy, non-occupationally exposed subjects)

Table 2: Detection Limits for Selected Analytical Methods

MethodMetaboliteDetection Limit (per injection)Reference
HPLC with Chemiluminescence6-OHNP5 fmol[5]
HPLC with Chemiluminescence8-OHNP5 fmol[5]
HPLC with Chemiluminescence3-OHNP12 fmol[5]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 1-NP Metabolites in Urine

This protocol is based on methodologies described for the analysis of urinary 1-NP metabolites.[3][4]

  • Sample Pre-treatment:

    • To a 10 mL urine sample, add an internal standard solution containing deuterated analogues of the target metabolites.

    • Add β-glucuronidase/arylsulfatase from Helix pomatia to hydrolyze conjugated metabolites.

    • Incubate the mixture under optimized conditions (e.g., 37°C for several hours).

  • Solid-Phase Extraction (SPE):

    • Condition a Blue Rayon or C18 SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering hydrophilic compounds.

    • Elute the metabolites with methanol.

  • Cleanup (Optional but Recommended):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • For further purification, pass the sample through an acidic alumina (B75360) cartridge.[3][4]

  • LC-MS/MS Analysis:

    • LC System: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like formic acid to improve ionization.

    • MS System: Operate in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Metabolic Pathway of this compound cluster_0 This compound (1-NP) cluster_1 Nitroreduction Pathway cluster_2 Ring Oxidation Pathway (CYP450) 1-NP 1-NP Epoxides 4,5-Epoxide-1-NP 9,10-Epoxide-1-NP 1-NP->Epoxides Epoxidation Hydroxylated 3-OHNP 6-OHNP 8-OHNP 1-NP->Hydroxylated Hydroxylation 1-Nitrosopyrene 1-Nitrosopyrene N-hydroxyl-1-aminopyrene N-hydroxyl-1-aminopyrene 1-Nitrosopyrene->N-hydroxyl-1-aminopyrene DNA Adducts_Red DNA Adducts N-hydroxyl-1-aminopyrene->DNA Adducts_Red DNA Adducts_Ox DNA Adducts Epoxides->DNA Adducts_Ox Acetylated 6-OHNAAP 8-OHNAAP Hydroxylated->Acetylated N-acetylation Excretion Urinary Excretion Acetylated->Excretion

Caption: Metabolic activation pathways of this compound (1-NP).

LCMS_Workflow Urine 1. Urine Sample Collection (+ Internal Standards) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (e.g., Blue Rayon or C18) Hydrolysis->SPE Cleanup 4. Elution & Cleanup (Evaporation & Reconstitution) SPE->Cleanup LC 5. LC Separation (Reversed-Phase C18 Column) Cleanup->LC MS 6. MS/MS Detection (ESI, Multiple Reaction Monitoring) LC->MS Data 7. Data Analysis (Quantification vs. IS) MS->Data

Caption: Experimental workflow for 1-NP metabolite quantification.

Troubleshooting_Signal_Intensity Start Problem: Poor or No MS Signal CheckTune Is MS tuned and calibrated? Start->CheckTune Tune Action: Tune and calibrate using appropriate standards. CheckTune->Tune No CheckFlow Is there stable flow from LC? Check system pressure. CheckTune->CheckFlow Yes Tune->CheckTune CheckLeaks Action: Check for leaks (low pressure) or blockages (high pressure). CheckFlow->CheckLeaks No CheckSource Is the ion source clean? CheckFlow->CheckSource Yes CheckLeaks->CheckFlow CleanSource Action: Clean ESI source components (capillary, cone, etc.). CheckSource->CleanSource No CheckParams Are source parameters optimal? CheckSource->CheckParams Yes CleanSource->CheckSource OptimizeParams Action: Optimize gas flows, temperatures, and voltages. CheckParams->OptimizeParams No Success Problem Resolved CheckParams->Success Yes OptimizeParams->CheckParams

Caption: Logic diagram for troubleshooting poor MS signal intensity.

References

Technical Support Center: Enhancing 1-Nitropyrene Extraction Efficiency from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 1-Nitropyrene from tissue samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate efficient and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting this compound extraction efficiency from tissues?

A1: The most critical factors include the choice of extraction solvent, the homogenization and extraction technique employed, sample-to-solvent ratio, temperature, and the cleanup method used to remove interfering substances from the tissue matrix. The physicochemical properties of this compound (a nonpolar compound) dictate the need for organic solvents and methods that can effectively disrupt tissue matrices.

Q2: Which solvent system is best for extracting this compound from tissues?

A2: The optimal solvent system depends on the specific tissue type and the chosen extraction method. Generally, a mixture of a nonpolar solvent and a more polar solvent provides good results. For instance, a mixture of n-hexane and acetone (B3395972) (1:1, v/v) has been shown to be effective for the ultrasonic extraction of polycyclic aromatic hydrocarbons (PAHs), including this compound, from sediments, which can be adapted for tissues.[1] Dichloromethane (B109758) is also a common and effective solvent for extracting this compound from particulate matter and can be applied to tissue extracts.[2]

Q3: How can I improve the recovery of this compound during solid-phase extraction (SPE) cleanup?

A3: To enhance recovery during SPE, ensure proper conditioning of the cartridge with the appropriate solvents to activate the sorbent. The choice of sorbent is crucial; a C18 cartridge is often suitable for retaining nonpolar compounds like this compound. Optimize the washing step to remove interferences without eluting the analyte. Finally, use a strong elution solvent, such as dichloromethane or acetonitrile, to ensure complete desorption of this compound from the sorbent.[3]

Q4: Is ultrasound-assisted extraction (UAE) a suitable method for this compound from tissues?

A4: Yes, UAE is an effective method for extracting PAHs from various matrices, including tissues. It offers advantages such as reduced extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.[1][4] Key parameters to optimize for UAE include sonication time, ultrasound frequency and power, solvent selection, and temperature.

Q5: What are the main metabolic pathways of this compound in tissues, and how might this affect extraction?

A5: this compound undergoes metabolic activation in tissues primarily through two pathways: nitroreduction and ring oxidation.[5][6] Nitroreduction can lead to the formation of 1-aminopyrene, while ring oxidation, catalyzed by cytochrome P450 enzymes, can produce hydroxylated and epoxide metabolites.[7][8] These metabolites are more polar than the parent compound. While the primary goal is often to extract the parent this compound, understanding its metabolism is crucial for studies investigating its toxicological effects and can influence the choice of extraction and analytical methods if metabolites are also of interest. The extraction protocols provided here focus on the parent this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent extraction. Consider using a mechanical homogenizer for tough or fibrous tissues.
Inefficient extraction solvent.Optimize the solvent system. Try a combination of nonpolar and moderately polar solvents (e.g., hexane:acetone).
Insufficient extraction time or energy (for UAE).Increase the sonication time or power. Perform sequential extractions and analyze the extracts separately to determine the optimal duration.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures. Do not evaporate to complete dryness.
Poor retention on SPE cartridge.Ensure the sample is loaded in a solvent that promotes retention on the selected sorbent (e.g., for C18, a more aqueous sample environment is better).
Incomplete elution from SPE cartridge.Use a stronger elution solvent or increase the volume of the elution solvent. Try eluting with multiple small aliquots.
High Background or Interfering Peaks in Chromatogram Inadequate cleanup of the tissue extract.Incorporate a solid-phase extraction (SPE) cleanup step. Optimize the washing steps in the SPE protocol to remove matrix components.
Co-elution of lipids or other endogenous compounds.Consider a lipid removal step, such as liquid-liquid partitioning against a nonpolar solvent like hexane, before SPE.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Poor Reproducibility Inconsistent sample homogenization.Standardize the homogenization procedure, including time, speed, and equipment settings.
Variability in SPE procedure.Ensure consistent conditioning, loading, washing, and elution steps. Use an automated SPE system if available.
Inconsistent solvent evaporation.Standardize the evaporation process, including nitrogen flow rate and temperature.

Quantitative Data on Extraction Efficiency

The following table summarizes recovery data for this compound and related compounds from various matrices using different extraction and cleanup techniques. Note that data for direct extraction from tissues is limited in the literature; therefore, data from related matrices are provided as a reference.

AnalyteMatrixExtraction MethodCleanup MethodSolvent SystemRecovery (%)Reference
This compoundAquatic SamplesSolid-Phase ExtractionN/ADichloromethane76-97[3]
PAHs (including Pyrene)Pine Needles & BarkUltrasonic Extraction (USE)SPE (Alumina)Not Specified70-130[4]
PAHs (including Pyrene)SedimentsUltrasonic ExtractionSilica Gel Chromatographyn-hexane:acetone (1:1, v/v)>90[1]
PAHs (including Pyrene)Mussel TissueUltrasonic ExtractionN/ADichloromethane98-105[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Soft Tissues (e.g., Liver, Lung)

This protocol is a general guideline and should be optimized for your specific tissue type and analytical instrumentation.

1. Sample Preparation: a. Accurately weigh approximately 1-2 g of frozen tissue. b. Mince the tissue into small pieces on a clean, cold surface. c. Place the minced tissue into a glass centrifuge tube.

2. Extraction: a. Add 10 mL of an extraction solvent mixture (e.g., n-hexane:acetone, 1:1 v/v) to the centrifuge tube containing the tissue. b. Place the tube in an ultrasonic bath and sonicate for 30 minutes. Ensure the water in the bath does not become excessively warm to prevent degradation of the analyte. c. After sonication, centrifuge the sample at 3000 x g for 10 minutes to pellet the tissue debris. d. Carefully decant the supernatant (the extract) into a clean glass tube. e. Repeat the extraction (steps 2a-2d) on the tissue pellet with a fresh 10 mL of solvent. f. Combine the supernatants from both extractions.

3. Extract Concentration: a. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

4. Cleanup (See Protocol 3: Solid-Phase Extraction).

Protocol 2: Homogenization-Based Solvent Extraction

1. Sample Preparation: a. Weigh 1-2 g of fresh or thawed tissue. b. Place the tissue in a mechanical homogenizer tube.

2. Homogenization and Extraction: a. Add 10 mL of dichloromethane to the homogenizer tube. b. Homogenize the tissue until it is a uniform slurry, following the manufacturer's instructions for the homogenizer. c. Transfer the homogenate to a glass centrifuge tube. d. Rinse the homogenizer probe with an additional 5 mL of dichloromethane and add it to the centrifuge tube. e. Centrifuge at 3000 x g for 15 minutes.

3. Supernatant Collection: a. Carefully collect the supernatant (the organic phase) and transfer it to a clean tube. b. Re-extract the pellet with another 10 mL of dichloromethane, vortex, and centrifuge again. c. Combine the supernatants.

4. Extract Concentration: a. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

5. Cleanup (See Protocol 3: Solid-Phase Extraction).

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol is for cleaning the crude extract obtained from Protocol 1 or 2 using a C18 SPE cartridge.

1. Cartridge Conditioning: a. Pass 5 mL of dichloromethane through a C18 SPE cartridge. b. Pass 5 mL of methanol (B129727) through the cartridge. c. Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.

2. Sample Loading: a. Add 1 mL of methanol to the 1 mL concentrated tissue extract. b. Load the diluted extract onto the conditioned SPE cartridge.

3. Washing: a. Pass 5 mL of a water:methanol mixture (e.g., 50:50 v/v) through the cartridge to wash away polar interferences.

4. Elution: a. Elute the this compound from the cartridge with 5 mL of dichloromethane into a clean collection tube.

5. Final Concentration: a. Evaporate the eluate to the desired final volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen. b. The sample is now ready for analysis by GC-MS or HPLC.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis tissue_sample Tissue Sample (1-2g) mince_homogenize Mince or Homogenize tissue_sample->mince_homogenize add_solvent Add Extraction Solvent (e.g., Hexane:Acetone or DCM) mince_homogenize->add_solvent uae_homogenization Ultrasound-Assisted Extraction or Mechanical Homogenization add_solvent->uae_homogenization centrifuge Centrifuge uae_homogenization->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant concentrate Concentrate Extract collect_supernatant->concentrate spe_cleanup Solid-Phase Extraction (SPE) concentrate->spe_cleanup final_concentrate Final Concentration spe_cleanup->final_concentrate analysis GC-MS or HPLC Analysis final_concentrate->analysis

Caption: Experimental workflow for this compound extraction.

metabolic_pathway cluster_nitroreduction Nitroreduction Pathway cluster_oxidation Ring Oxidation Pathway NP This compound (1-NP) NOP 1-Nitrosopyrene NP->NOP Nitroreductases Epoxides 1-NP Epoxides (e.g., 4,5-oxide, 9,10-oxide) NP->Epoxides CYP450 Hydroxy_NP Hydroxy-1-nitropyrenes (e.g., 6-OH-1-NP, 8-OH-1-NP) NP->Hydroxy_NP CYP450 NHOHAP N-Hydroxy-1-aminopyrene NOP->NHOHAP AP 1-Aminopyrene NHOHAP->AP DNA_Adducts_NR DNA Adducts NHOHAP->DNA_Adducts_NR DNA_Adducts_O DNA Adducts Epoxides->DNA_Adducts_O Detox_conjugates Detoxification (Glucuronide/Sulfate Conjugates) Hydroxy_NP->Detox_conjugates

Caption: Metabolic pathways of this compound in tissues.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 1-Nitropyrene.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for this compound

Question: I am not seeing a signal for this compound, or the signal is much lower than expected. What are the possible causes and solutions?

Answer:

A low or absent signal for this compound is a common issue, often related to ion suppression or suboptimal instrument settings. Here’s a step-by-step troubleshooting guide:

Possible Causes & Troubleshooting Steps:

  • Ion Suppression from Matrix Components: Co-eluting matrix components can significantly suppress the ionization of this compound.

    • Solution: Improve sample preparation to remove interfering substances. For complex matrices like diesel particulate matter or biological fluids, a multi-step cleanup is often necessary. Consider Solid-Phase Extraction (SPE) which has been shown to be effective. For biological samples, enzymatic hydrolysis to cleave conjugates followed by SPE can improve results.[1]

  • Suboptimal Ionization Source: The choice of ionization source is critical for non-polar compounds like this compound.

    • Solution: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for polycyclic aromatic hydrocarbons (PAHs) and their derivatives than Electrospray Ionization (ESI).[2][3] APCI is generally less prone to ion suppression for non-polar compounds. If available, compare the signal intensity of this compound using both APCI and ESI sources.

  • Inefficient Chromatographic Separation: Poor separation can lead to co-elution of this compound with matrix components that cause ion suppression.

    • Solution: Optimize your LC method. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase to better resolve this compound from interferences.

  • Incorrect Mass Spectrometer Parameters: The mass spectrometer may not be optimized for the detection of this compound.

    • Solution: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions for this compound. A commonly used transition is m/z 247 -> 217.[4] Optimize collision energy and other source parameters to maximize the signal.

Issue 2: Inconsistent and Irreproducible Results

Question: My results for this compound analysis are inconsistent between injections and between different samples. What could be causing this variability?

Answer:

Inconsistent results are often a sign of variable ion suppression or instability in the analytical system. Here are some common causes and how to address them:

Possible Causes & Troubleshooting Steps:

  • Variable Matrix Effects: The composition of your sample matrix can vary, leading to different degrees of ion suppression in each sample.

    • Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). This compound-d9 is an ideal internal standard as it co-elutes with this compound and experiences similar ion suppression, allowing for accurate correction.[1][5]

  • Sample Preparation Inconsistency: Variations in the sample preparation process can lead to inconsistent removal of matrix components.

    • Solution: Standardize your sample preparation protocol. Ensure consistent volumes, incubation times, and elution conditions. Automating the sample preparation process can also improve reproducibility.

  • LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can contribute to variability.

    • Solution: Perform regular maintenance on your LC system. Check for leaks, ensure the pump is delivering a stable flow, and verify the accuracy and precision of your autosampler.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced signal intensity for this compound, which can negatively impact the sensitivity, accuracy, and precision of your analysis.

Q2: Which ionization source is better for this compound, ESI or APCI?

A2: For relatively non-polar, lower molecular weight compounds like this compound and other PAHs, Atmospheric Pressure Chemical Ionization (APCI) generally provides better sensitivity and is less susceptible to ion suppression compared to Electrospray Ionization (ESI).[2][3][6]

Q3: What is a suitable internal standard for this compound analysis?

A3: A deuterated internal standard, such as this compound-d9, is the gold standard for quantitative analysis of this compound.[1][5] It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and other sources of variability.

Q4: What are the major metabolites of this compound that I should consider in my analysis?

A4: The primary metabolites of this compound found in urine are hydroxylated and N-acetylated derivatives. The most abundant are 6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP), 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP), 6-hydroxy-1-nitropyrene (6-OHNP), and 8-hydroxy-1-nitropyrene (8-OHNP).

Q5: What are some effective sample preparation techniques for this compound from complex matrices?

A5: For solid samples like diesel particulate matter, ultrasonic extraction with an organic solvent is a common first step. For biological matrices like urine, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is necessary to cleave conjugated metabolites. This is typically followed by a cleanup and concentration step using Solid-Phase Extraction (SPE).

Data Presentation

Table 1: Comparison of Ionization Sources for this compound Analysis

Ionization SourceAnalyte PolarityCommon Ionization MechanismSusceptibility to Ion Suppression for Non-Polar AnalytesTypical Flow Rates
ESI (Electrospray Ionization)Polar to moderately polarIon evaporation from charged dropletsHigher< 1 mL/min
APCI (Atmospheric Pressure Chemical Ionization)Non-polar to moderately polarGas-phase chemical ionizationLower0.2 - 2 mL/min

This table provides a general comparison; optimal performance may vary depending on specific instrument and method conditions.

Table 2: Common MRM Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound 247217Negative
1-Aminopyrene 218201Positive
This compound-d9 (IS) 256225Negative

Note: MRM transitions should be optimized for your specific instrument.

Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Human Urine by LC-MS/MS

This protocol is adapted from a method for the determination of urinary this compound metabolites.

1. Sample Preparation:

  • To 1 mL of urine, add a buffer (e.g., sodium acetate) and an internal standard solution (e.g., this compound-d9).

  • Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites.

  • Incubate the mixture (e.g., at 37°C for 16 hours).

  • Perform Solid-Phase Extraction (SPE) for cleanup and concentration.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.

    • Load the hydrolyzed urine sample.

    • Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) formate).

  • Mobile Phase B: Acetonitrile or methanol with the same additive.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Source: APCI or ESI (APCI is often preferred for this compound).

  • Ionization Mode: Negative or Positive, depending on the analytes and derivatization.

  • MRM Transitions: Monitor the appropriate precursor and product ions for each analyte and internal standard (see Table 2 for examples).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard (this compound-d9) urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_ion_suppression start Low or Inconsistent Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) yes_is->optimize_sp implement_is Implement SIL-IS (e.g., this compound-d9) no_is->implement_is implement_is->optimize_sp optimize_lc Optimize LC Separation optimize_sp->optimize_lc check_source Evaluate Ionization Source (APCI vs. ESI) optimize_lc->check_source optimize_ms Optimize MS Parameters (MRM Transitions) check_source->optimize_ms re_evaluate Re-evaluate Signal optimize_ms->re_evaluate

Caption: Troubleshooting ion suppression in this compound analysis.

References

Technical Support Center: Dealing with Matrix Effects in 1-Nitropyrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 1-Nitropyrene, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These co-eluting, interfering compounds can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1] In complex environmental or biological samples, components like humic acids, lipids, and other organic matter are common sources of matrix effects.

Q2: What are the common signs of matrix effects in my this compound analysis?

A: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (either underestimation or overestimation), low signal-to-noise ratio, and inconsistent peak areas for your internal standard across different samples. If you observe a significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in a sample matrix, it is a strong indication of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A: The most effective strategies to counteract matrix effects include:

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[2][3] It involves adding a known amount of a stable isotope-labeled version of this compound (e.g., deuterated this compound, d9-1-NP) to the sample before extraction.[4] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix that is free of the analyte but has a similar composition to the samples being analyzed.[5] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Thorough Sample Preparation: Effective sample cleanup procedures, such as Solid-Phase Extraction (SPE), can remove a significant portion of the interfering matrix components before LC-MS/MS analysis.[1][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the analyte's signal. However, this may also decrease the analyte concentration to below the limit of detection.

Q4: When should I choose stable isotope dilution over matrix-matched calibration?

A: Stable isotope dilution is generally preferred due to its higher accuracy and ability to correct for variations at every stage of the analytical process, including extraction efficiency and instrument response.[4][7] Matrix-matched calibration is a viable alternative when a stable isotope-labeled internal standard is not available or is prohibitively expensive.[5] However, finding a truly blank matrix that perfectly matches the samples can be challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem Possible Causes Recommended Solutions
Poor Signal-to-Noise Ratio High background noise from the matrix. Ion suppression due to co-eluting matrix components. Insufficient sample cleanup.Optimize the sample preparation method (e.g., use a more selective SPE sorbent). Dilute the sample extract. Optimize chromatographic conditions to separate this compound from interfering peaks.
Inconsistent Quantification Results Variable matrix effects between samples. Inconsistent recovery during sample preparation. Pipetting errors.Use a stable isotope-labeled internal standard (e.g., d9-1-Nitropyrene) to correct for variability.[4] Prepare matrix-matched calibration standards if an isotopic standard is unavailable.[5] Ensure accurate and consistent pipetting of standards and samples.
High Background Signal Contamination from solvents, glassware, or the LC-MS system. Presence of isobaric interferences in the matrix.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. Optimize MS/MS transitions to be more specific to this compound.
Peak Tailing or Splitting Column contamination or degradation. Inappropriate injection solvent. High concentration of matrix components affecting chromatography.Flush the column with a strong solvent. Use an in-line filter or guard column to protect the analytical column.[1] Ensure the injection solvent is compatible with the mobile phase.
Internal Standard Response Varies Significantly Between Samples Inconsistent matrix effects impacting the internal standard. Degradation of the internal standard during sample processing.This indicates severe and variable matrix effects. Improve sample cleanup to remove more interferences. If using a non-isotopic internal standard, switch to a stable isotope-labeled one for better co-elution and co-ionization behavior.[4]

Quantitative Data Summary

While specific quantitative data directly comparing all mitigation methods for this compound is limited in the literature, the following table provides a representative summary of the expected effectiveness of different strategies for mitigating matrix effects in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds to which this compound belongs. The values represent the typical percentage of signal suppression observed in complex matrices and the potential improvement in accuracy with the application of corrective measures.

Mitigation Strategy Typical Signal Suppression in Complex Matrices (e.g., Soil, Sediment) Expected Improvement in Accuracy Key Considerations
No Correction (Solvent Calibration) -25% to -70% or morePoorHighly susceptible to underestimation of the true concentration.
Sample Dilution (10-fold) -10% to -40%ModerateMay reduce analyte concentration below the detection limit.
Matrix-Matched Calibration N/A (Compensates for consistent matrix effects)Good to ExcellentFinding a true blank matrix can be difficult.[5] Assumes matrix effects are consistent across all samples.
Stable Isotope Dilution (e.g., d9-1-NP) N/A (Corrects for matrix effects)ExcellentConsidered the most reliable method for correcting for matrix effects and variations in recovery.[4][7]

Note: The values presented are illustrative and can vary significantly depending on the specific matrix, analyte concentration, and analytical instrumentation.

Experimental Protocols

Sample Preparation and SPE for this compound from Air Particulate Matter

This protocol is adapted from methods for the extraction of PAHs from environmental solids.

Methodology:

  • Internal Standard Spiking: To a known weight of the air particulate matter sample (e.g., 100 mg), add a known amount of deuterated this compound (d9-1-NP) solution as an internal standard.[4]

  • Extraction: Perform ultrasonic extraction of the sample with a suitable organic solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Condition a silica (B1680970) gel SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute aliphatic interferences.

  • Elution: Elute the this compound fraction with a more polar solvent mixture (e.g., dichloromethane/hexane).

  • Final Concentration: Evaporate the eluate to near dryness and reconstitute in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

Stable Isotope Dilution LC-MS/MS Analysis of this compound Metabolites in Human Urine

This protocol is based on the analysis of hydroxylated PAH metabolites in urine.

Methodology:

  • Sample Preparation: To a 1 mL urine sample, add a known amount of the corresponding deuterated internal standards for the this compound metabolites.

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the sample and incubate to deconjugate the metabolites.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.

  • SPE Cleanup:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the metabolites with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate and reconstitute in the initial mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile) with a modifier like formic acid.

    • Monitor the specific precursor-to-product ion transitions for both the native this compound metabolites and their deuterated internal standards in Multiple Reaction Monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Sample Collection (e.g., Air Particulate Matter) spike Spike with Deuterated This compound (Internal Standard) sample->spike extract Ultrasonic Extraction spike->extract concentrate1 Concentration extract->concentrate1 condition Condition SPE Cartridge concentrate1->condition load Load Sample Extract condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute concentrate2 Final Concentration & Reconstitution elute->concentrate2 lcms LC-MS/MS Analysis concentrate2->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Quantification Results q1 Are you using an internal standard? start->q1 a1_yes Is it a stable isotope-labeled standard? q1->a1_yes Yes a1_no Implement an internal standard. Preferably stable isotope-labeled. q1->a1_no No a2_yes Check for severe matrix effects or IS degradation. Improve sample cleanup. a1_yes->a2_yes Yes a2_no Switch to a stable isotope-labeled standard. a1_yes->a2_no No q2 Is sample cleanup sufficient? a2_yes->q2 a3_yes Consider matrix-matched calibration or further sample dilution. q2->a3_yes Yes a3_no Optimize SPE protocol. (e.g., different sorbent, elution solvents) q2->a3_no No

Caption: Troubleshooting decision tree for matrix effects.

stable_isotope_dilution cluster_sample Sample cluster_process Analytical Process cluster_detection Detection (MS) Analyte This compound (Unknown Amount) Matrix Matrix Effects Analyte->Matrix IS d9-1-Nitropyrene (Known Amount) IS->Matrix Analyte_Signal Analyte Signal Matrix->Analyte_Signal IS_Signal IS Signal Matrix->IS_Signal Quantification Accurate Quantification Analyte_Signal->Quantification Ratio IS_Signal->Quantification Ratio

Caption: Principle of Stable Isotope Dilution.

References

Technical Support Center: Optimization of Mobile Phase for 1-Nitropyrene Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase for 1-Nitropyrene separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization for High-Performance Liquid Chromatography (HPLC) and carrier gas parameters for Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Resolution or Co-elution of this compound with Other Analytes

  • Possible Cause: The mobile phase composition is not optimal for separating this compound from interfering compounds.

  • Troubleshooting & Optimization:

    • Adjust Organic Modifier Concentration: In reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water or buffer) in the mobile phase will generally increase the retention time of this compound, potentially improving its separation from less retained impurities. Conversely, increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration will decrease retention time. A 10% change in the organic modifier can lead to a 2- to 3-fold change in retention.[1]

    • Change Organic Solvent: The choice between acetonitrile and methanol (B129727) can significantly impact selectivity. Acetonitrile is generally a stronger solvent and can provide different selectivity for aromatic compounds like this compound due to π-π interactions.

    • Modify Mobile Phase pH: If the sample contains ionizable compounds, adjusting the pH of the mobile phase with a suitable buffer can alter their retention times relative to this compound. It is crucial to operate within the stable pH range of the column, typically pH 2-8 for silica-based columns.[2]

    • Employ Gradient Elution: If a single isocratic mobile phase composition does not provide adequate separation for a complex sample matrix, a gradient elution can be employed. Starting with a lower concentration of the organic solvent and gradually increasing it can improve the resolution of both early and late-eluting peaks. A good starting point for method development is a broad "scouting" gradient (e.g., 5% to 95% organic solvent).[3]

Issue 2: Peak Tailing of the this compound Peak

  • Possible Cause: Secondary interactions between this compound and the stationary phase, or issues with the mobile phase.

  • Troubleshooting & Optimization:

    • Mobile Phase pH Adjustment: For silica-based columns, residual silanol (B1196071) groups on the stationary phase can cause peak tailing for certain compounds. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups and reduce tailing.

    • Use of Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, this is often not necessary with modern, high-purity silica (B1680970) columns.

    • Ensure Proper Buffering: If a buffer is used, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis. Inadequate buffering can lead to inconsistent peak shapes.[3]

    • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Inconsistent Retention Times for this compound

  • Possible Cause: Changes in the mobile phase composition or flow rate.

  • Troubleshooting & Optimization:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. For mixtures, measure the components separately before mixing to avoid volume contraction effects.[4] Always use high-purity (HPLC grade) solvents.

    • Degassing: Air bubbles in the mobile phase can cause pump-related issues leading to fluctuating flow rates and retention times. Degas the mobile phase before use by sonication, sparging with helium, or using an in-line degasser.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to drifting retention times.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect mobile phase viscosity and, consequently, retention times.

Gas Chromatography (GC)

Issue 1: Poor Separation of this compound from Isomers or Matrix Components

  • Possible Cause: In GC, the "mobile phase" is the inert carrier gas, and its optimization is primarily related to flow rate. Separation is more heavily influenced by the stationary phase and temperature program.

  • Troubleshooting & Optimization:

    • Optimize Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) affects chromatographic efficiency. An optimal flow rate will provide the best resolution. This is often determined empirically by performing a van Deemter analysis or by following the column manufacturer's recommendations.

    • Adjust Temperature Program: The temperature ramp rate can significantly impact resolution. A slower temperature ramp will generally improve the separation between closely eluting compounds.

    • Select an Appropriate Column: For complex mixtures containing isomers, a column with a specific stationary phase designed for PAH analysis may be required to achieve baseline separation.

Issue 2: Broad or Tailing this compound Peak

  • Possible Cause: Active sites in the GC system or non-optimal flow path.

  • Troubleshooting & Optimization:

    • Inlet Maintenance: Ensure the injector liner is clean and consider using a deactivated liner to minimize interactions with the analyte.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.

    • Check for Dead Volume: Ensure that the column is installed correctly in the injector and detector to minimize dead volume, which can lead to peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for reversed-phase HPLC separation of this compound?

A good starting point for a reversed-phase HPLC method for this compound on a C18 column is a mixture of acetonitrile and water or a suitable buffer. A common starting composition is in the range of 70-80% acetonitrile. For example, a mobile phase of acetonitrile:water (80:20, v/v) has been used for similar PAHs. Another reported mobile phase for nitropyrenes is an ethanol (B145695) mixture with an acetate (B1210297) buffer at pH 5.5.[5]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of this compound?

Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger eluting solvent in reversed-phase HPLC and can offer different selectivity for aromatic compounds like this compound due to its ability to engage in π-π interactions. Methanol is a protic solvent and can interact differently with the analyte and stationary phase. The choice between the two should be based on empirical results to achieve the desired resolution.

Q3: Is a buffer necessary in the mobile phase for this compound analysis?

If your sample matrix contains ionizable compounds that interfere with the this compound peak, a buffer is essential to control the pH and manipulate the retention of these interferences. A buffer can also help to suppress the ionization of residual silanol groups on the stationary phase, which can improve peak shape. If you are analyzing a clean standard of this compound, which is a neutral compound, a buffer may not be strictly necessary, and a simple mixture of organic solvent and water can be used.

Q4: What is the typical mobile phase for the GC analysis of this compound?

In Gas Chromatography, the mobile phase is an inert carrier gas. The most commonly used carrier gases for the analysis of this compound are helium, argon, and nitrogen. Helium is often preferred for its high efficiency and compatibility with mass spectrometry (MS) detectors.

Q5: How can I improve the sensitivity of my this compound analysis?

For HPLC, sensitivity can be improved by using a more sensitive detector, such as a fluorescence detector or a mass spectrometer. A two-dimensional HPLC method with online reduction of this compound to the more fluorescent 1-aminopyrene (B158619) has been shown to significantly enhance sensitivity.[6] For GC, using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can greatly improve sensitivity and selectivity.

Data Presentation

Table 1: Illustrative Example of Mobile Phase Composition Effects on this compound HPLC Separation

Mobile Phase Composition (v/v)Retention Time (min)Resolution (Rs) between this compound and a closely eluting impurityPeak Asymmetry (As)
Acetonitrile:Water (70:30)8.51.21.4
Acetonitrile:Water (80:20)5.21.61.2
Acetonitrile:Water (90:10)2.80.91.1
Methanol:Water (80:20)9.81.41.5
Methanol:Water (90:10)6.11.81.3
Acetonitrile:20mM Phosphate Buffer pH 3.0 (75:25)6.51.91.1

Note: This table is an illustrative example based on general chromatographic principles. Actual results will vary depending on the specific column, instrument, and experimental conditions.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Carrier Gas (Mobile Phase)Helium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature280 °C
Injection ModeSplitless
Oven Temperature Program100 °C (hold 2 min), ramp at 8 °C/min to 300 °C (hold 10 min)
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Monitored Ions (SIM mode)m/z 247 (quantifier), 217, 201 (qualifiers)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm or Fluorescence detector with excitation at 365 nm and emission at 436 nm.

  • Sample Preparation:

    • Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For environmental samples (e.g., diesel particulate matter), extract the sample using a suitable solvent (e.g., toluene (B28343) or dichloromethane) followed by solvent exchange to the mobile phase.[7] Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

Protocol 2: GC-MS Method for this compound
  • Carrier Gas (Mobile Phase) Setup:

    • Ensure a high-purity (99.999%) helium carrier gas supply is connected to the GC.

    • Set the column flow rate to 1.0 mL/min in constant flow mode.

  • GC-MS Conditions:

    • Use the parameters outlined in Table 2.

  • Sample Preparation:

    • Prepare a stock solution of this compound in toluene.

    • Create a series of calibration standards by diluting the stock solution in toluene.

    • For air particulate samples, extract the collected filters with toluene by sonication.[7]

    • Filter the extracts through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis:

    • Perform a system suitability check by injecting a mid-level calibration standard.

    • Analyze the calibration standards to establish a calibration curve.

    • Run the prepared samples.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow Workflow for HPLC Mobile Phase Optimization for this compound start Start: Define Separation Goals (e.g., Resolution > 1.5, Tailing < 1.5) select_column Select Initial Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->select_column initial_mp Choose Initial Mobile Phase (e.g., Acetonitrile:Water 80:20) select_column->initial_mp run_analysis Perform Initial Chromatographic Run initial_mp->run_analysis evaluate_results Evaluate Results: Retention, Resolution, Peak Shape run_analysis->evaluate_results good_separation Separation Acceptable? evaluate_results->good_separation optimize_organic Adjust Organic Solvent Ratio (e.g., 70:30, 90:10 ACN:H2O) good_separation->optimize_organic No end_good End: Method Optimized good_separation->end_good Yes optimize_organic->run_analysis Re-run change_organic Change Organic Solvent (e.g., Methanol) optimize_organic->change_organic No Improvement change_organic->run_analysis Re-run add_buffer Introduce Buffer & Adjust pH (e.g., Phosphate Buffer pH 3.0) change_organic->add_buffer No Improvement add_buffer->run_analysis Re-run consider_gradient Implement Gradient Elution add_buffer->consider_gradient No Improvement consider_gradient->run_analysis Re-run end_bad End: Re-evaluate Column/Method consider_gradient->end_bad No Improvement Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing in this compound HPLC Analysis start Problem: Peak Tailing Observed (Asymmetry > 1.2) check_sample_solvent Is Sample Dissolved in a Stronger Solvent than Mobile Phase? start->check_sample_solvent dissolve_in_mp Solution: Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mp Yes check_ph Is Mobile Phase pH Appropriate? check_sample_solvent->check_ph No resolved Problem Resolved dissolve_in_mp->resolved adjust_ph Solution: Lower Mobile Phase pH (e.g., to pH 3.0 with buffer) check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient? check_ph->check_buffer Yes adjust_ph->resolved increase_buffer Solution: Increase Buffer Concentration (10-25 mM) check_buffer->increase_buffer No check_system Check for System Issues: Dead Volume, Column Contamination check_buffer->check_system Yes increase_buffer->resolved check_system->resolved After Maintenance

References

Technical Support Center: Troubleshooting Low Recovery of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 1-Nitropyrene during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample preparation?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:

  • Incomplete Extraction: The chosen solvent or extraction method may not be efficient in removing this compound from the sample matrix.

  • Analyte Degradation: this compound is susceptible to degradation, particularly photodegradation, when exposed to light.[1][2][3][4]

  • Losses during Solid-Phase Extraction (SPE): Issues such as improper cartridge conditioning, incorrect solvent selection, or inappropriate flow rates can lead to analyte loss.[5][6][7][8][9]

  • Evaporation Losses: During solvent evaporation steps, volatile losses of this compound can occur if the temperature is too high or the nitrogen stream is too harsh.[8][10]

  • Adsorption to Surfaces: this compound can adsorb to glassware and other surfaces, leading to losses.[11]

Q2: What is a typical acceptable recovery range for this compound?

Acceptable recovery ranges can vary depending on the sample matrix, analytical method, and laboratory-specific quality control criteria. Generally, for many environmental analyses, a recovery of 70-130% is considered acceptable.[11] However, for complex matrices, a broader range might be permissible. It is crucial to consult the specific analytical method for the required recovery limits. For instance, NIOSH Method 2560 for this compound in diesel particulates reports average recoveries ranging from 88.4% to 101.2% for spiked filters and 73% to 114% for a standard reference material.[11]

Q3: Can the choice of extraction solvent significantly impact this compound recovery?

Yes, the choice of extraction solvent is critical. The solvent must be strong enough to efficiently extract this compound from the sample matrix. Common solvents used for this compound extraction include toluene (B28343), dichloromethane (B109758), and acetonitrile (B52724).[11][12][13] The optimal solvent will depend on the sample matrix. For example, toluene is recommended for the extraction of this compound from glass fiber filters in NIOSH Method 2560.[11]

Q4: How can I prevent the degradation of this compound during sample preparation?

This compound is known to be sensitive to light (photodegradation).[1][2][3][4] To minimize degradation:

  • Work in a dimly lit environment or use amber glassware to protect samples from light.

  • Minimize the exposure of samples and extracts to direct sunlight or strong laboratory lighting.

  • Process samples as quickly as possible.

  • Consider adding antioxidants to the sample if compatible with the analytical method.[10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of low this compound recovery.

Problem: Low Recovery of this compound

To systematically troubleshoot this issue, it is recommended to track the analyte through each step of the sample preparation process. This can be done by analyzing the fractions from each step (e.g., flow-through from SPE loading, wash solutions, and final eluate) to pinpoint where the loss is occurring.[5][6]

Possible Cause Recommended Solution
Incomplete Extraction - Optimize Extraction Solvent: If the recovery is consistently low, the extraction solvent may not be suitable for the sample matrix. Consider switching to a stronger solvent or using a solvent mixture. For example, if using acetonitrile, try a mixture of acetonitrile and dichloromethane. - Increase Extraction Efficiency: Employ more vigorous extraction techniques such as ultrasonication or rotary shaking for an extended period. NIOSH Method 2560 suggests rotating the samples for a minimum of 12 hours.[11] - Multiple Extraction Steps: Perform multiple extractions of the sample and combine the extracts to ensure complete removal of the analyte.
Possible Cause Recommended Solution
Improper Cartridge Conditioning - Ensure Proper Wetting: Condition the SPE cartridge with the appropriate solvent to activate the sorbent. Do not let the cartridge dry out between conditioning and sample loading.[5][7]
Sample Breakthrough during Loading - Check Sample Solvent Strength: The solvent in which the sample is dissolved may be too strong, preventing the analyte from retaining on the sorbent. Dilute the sample with a weaker solvent.[5] - Optimize Flow Rate: A high flow rate during sample loading can prevent the analyte from adequately interacting with the sorbent. Reduce the loading flow rate.[5][8] - Check for Overloading: The mass of the analyte or other matrix components may be exceeding the capacity of the SPE cartridge. Use a larger cartridge or dilute the sample.[6]
Analyte Eluted during Washing - Wash Solvent is Too Strong: The wash solvent may be eluting the this compound along with the interferences. Use a weaker wash solvent. Analyze the wash fraction to confirm if the analyte is present.[5][6]
Incomplete Elution - Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the this compound from the sorbent. Use a stronger elution solvent or a larger volume of solvent.[5][6] - Incorporate a "Soak" Step: Allow the elution solvent to sit in the cartridge for a few minutes before final elution to improve recovery.[8]
Possible Cause Recommended Solution
Volatilization of this compound - Control Evaporation Temperature: High temperatures during solvent evaporation can lead to the loss of semi-volatile compounds like this compound. Use a gentle stream of nitrogen and a controlled temperature water bath (e.g., 30-40°C).[8][10] - Avoid Complete Dryness: Evaporating the sample to complete dryness can increase the risk of analyte loss. It is often better to concentrate to a small volume (e.g., 0.5-1 mL).

Quantitative Data Summary

The following table summarizes recovery data for this compound from various studies.

Sample MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Spiked Glass Fiber FiltersToluene ExtractionGC-NCD88.4 - 101.2[11]
Diesel Particulates (NIST SRM-1650)Toluene ExtractionGC-NCD73 - 114[11]
Diesel Soot (SRM 2975)Methylene Chloride ExtractionHPLC-MS82 - 105[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Diesel Particulate Matter on Filters (Based on NIOSH Method 2560)
  • Sample Collection: Collect diesel particulate matter on a 37-mm glass fiber filter.

  • Extraction:

    • Carefully remove the filter from the cassette using forceps and place it in a glass vial.

    • Add 1 mL of toluene to the vial.

    • Cap the vial and place it on a rotary shaker for a minimum of 12 hours.[11]

  • Filtration:

    • After extraction, carefully transfer the toluene extract to a syringe fitted with a 0.45-µm syringe filter.

    • Filter the extract into a clean autosampler vial.

  • Analysis: The extract is now ready for analysis by Gas Chromatography with a Nitrogen Chemiluminescence Detector (GC-NCD) or another suitable analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound

This is a general protocol that may need to be optimized for specific sample matrices. A C18 SPE cartridge is commonly used for the cleanup of polycyclic aromatic hydrocarbons like this compound.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.[11]

  • Sample Loading:

    • Pre-treat the sample extract by dissolving it in a solvent compatible with the SPE sorbent (e.g., a mixture of organic solvent and water).

    • Load the sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences. The exact composition of the wash solvent should be optimized to avoid eluting the this compound.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum to remove the wash solvent.

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., dichloromethane or acetonitrile). Collect the eluate in a clean tube.

  • Concentration:

    • Concentrate the eluate to the desired final volume under a gentle stream of nitrogen. The sample is then ready for analysis.

Visualizations

Troubleshooting_Workflow cluster_extraction Extraction Troubleshooting cluster_spe SPE Troubleshooting cluster_evaporation Evaporation Troubleshooting cluster_degradation Degradation Troubleshooting start Start: Low this compound Recovery check_extraction Step 1: Evaluate Extraction Efficiency start->check_extraction check_spe Step 2: Investigate SPE Procedure check_extraction->check_spe Extraction OK extraction_cause1 Incomplete Extraction? check_evaporation Step 3: Assess Evaporation Step check_spe->check_evaporation SPE OK spe_cause1 Improper Conditioning? Breakthrough? Loss in Wash? Incomplete Elution? check_degradation Step 4: Consider Analyte Degradation check_evaporation->check_degradation Evaporation OK evaporation_cause1 Analyte Volatilization? solution Solution Implemented check_degradation->solution Degradation Addressed degradation_cause1 Photodegradation? extraction_solution1 Optimize solvent Increase extraction time/vigor Perform multiple extractions extraction_cause1->extraction_solution1 spe_solution1 Properly wet cartridge Optimize flow rate/solvent Use weaker wash Use stronger eluent spe_cause1->spe_solution1 evaporation_solution1 Control temperature Use gentle N2 stream Avoid complete dryness evaporation_cause1->evaporation_solution1 degradation_solution1 Use amber glassware Work in low light Process samples quickly degradation_cause1->degradation_solution1

Caption: A workflow for troubleshooting low recovery of this compound.

SPE_Troubleshooting_Logic start Low Recovery in SPE analyze_fractions Analyze Flow-through, Wash, and Eluate Fractions start->analyze_fractions analyte_in_flowthrough Analyte in Flow-through? analyze_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No solution_flowthrough - Sample solvent too strong - Incorrect pH - High flow rate - Cartridge overloaded analyte_in_flowthrough->solution_flowthrough Yes analyte_retained Analyte Retained on Cartridge? analyte_in_wash->analyte_retained No solution_wash - Wash solvent too strong analyte_in_wash->solution_wash Yes solution_retained - Elution solvent too weak analyte_retained->solution_retained Yes end Recovery Improved analyte_retained->end No (Other Issue) solution_flowthrough->end solution_wash->end solution_retained->end

Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

selection of internal standards for 1-Nitropyrene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the selection and use of internal standards in 1-Nitropyrene analysis.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard, and why is it essential for accurate this compound analysis?

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte (this compound) that is added in a known, constant amount to all samples, calibration standards, and quality controls before analysis.[1] Its purpose is to correct for variations that can occur during the analytical process, such as sample loss during preparation, extraction inconsistencies, and fluctuations in instrument response (e.g., injection volume or detector sensitivity).[2][3][4] By comparing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as the ratio of the two signals should remain constant even if sample volume changes.[5]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should:

  • Be chemically similar to this compound but distinguishable by the detector (e.g., different mass in MS).[2]

  • Exhibit similar chromatographic behavior (retention time) and extraction recovery.[3]

  • Not be naturally present in the samples being analyzed.

  • Be of high purity to avoid introducing interfering signals.[6]

  • Not react with the analyte or the sample matrix.[7]

  • Elute close to the this compound peak without causing co-elution or chromatographic interference.[1][8]

  • For mass spectrometry, a stable isotope-labeled version of the analyte is considered the best choice.[3][9]

Q3: What are the most commonly recommended internal standards for this compound analysis?

Stable isotope-labeled analogs are the preferred choice for this compound analysis, especially when using mass spectrometry-based methods like GC-MS or LC-MS. Deuterated or ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs) are frequently used.

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal StandardTypeMolecular Weight ( g/mol )Key AdvantagesConsiderations
This compound-d9 Isotope-labeled Analyte256.31Nearly identical chemical and physical properties to this compound, ensuring similar behavior during extraction and chromatography. The "gold standard."Can be expensive and availability may be limited.
Pyrene-d10 Isotope-labeled Analog212.32Widely used for PAH analysis, structurally similar, and exhibits close elution.[1][2][8] Good surrogate for recovery and quantification.Not identical to the analyte; slight differences in behavior are possible.
Chrysene-d12 Isotope-labeled Analog240.36Commonly used in PAH analysis methods.[8][10] Behaves similarly to 4-ring PAHs.Less structurally similar to this compound than Pyrene-d10.
Phenanthrene-d10 Isotope-labeled Analog188.28Another common PAH internal standard.[8][11]Smaller ring system than this compound, may lead to greater differences in extraction and chromatographic behavior.

Note: Molecular weights are approximate.

Q4: What are the specific advantages of using a stable isotope-labeled internal standard like Pyrene-d10?

Using a stable isotope-labeled standard like Pyrene-d10 offers several key benefits:

  • Similar Properties : It has nearly identical chemical and physical properties to the non-labeled analyte, meaning it behaves similarly during all stages of sample preparation and analysis.[1][2]

  • Co-elution : It often co-elutes or elutes very close to the target analyte, which helps to compensate for matrix effects that can vary across a chromatographic peak.[3]

  • Mass Distinction : It is easily distinguished from the native analyte by a mass spectrometer due to the mass difference, preventing signal overlap.[1]

  • Improved Accuracy : It effectively corrects for sample loss during extraction and cleanup, as well as variations in injection volume and instrument response, leading to highly accurate and reliable results.[2]

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis using internal standards.

Problem: High variability in results (poor precision and reproducibility).

  • Possible Cause 1: Inconsistent addition of the internal standard.

    • Solution: Ensure the micropipette used for adding the IS is calibrated and functioning correctly. Add the IS to every sample, standard, and blank at the exact same step in the workflow, preferably as early as possible to account for losses during the entire procedure.

  • Possible Cause 2: Inhomogeneous mixing of the internal standard with the sample.

    • Solution: After adding the IS, ensure the sample is thoroughly vortexed or mixed to guarantee uniform distribution before any extraction or cleanup steps. For online addition, check for air bubbles and ensure proper mixing in the T-piece.[12][13]

  • Possible Cause 3: Poor instrument stability.

    • Solution: Check the relative standard deviations (RSDs) of the internal standard peak area across the analytical run. High RSDs (>15-20%) may indicate an issue with the autosampler, injector, or detector.[12]

Problem: Low or inconsistent recovery of the internal standard.

  • Possible Cause 1: Inefficient sample extraction.

    • Solution: Re-evaluate the extraction solvent and method (e.g., sonication time, temperature). The internal standard's recovery is an indicator of the overall method's extraction efficiency for the analyte. If IS recovery is consistently low, the analyte recovery is also likely low.

  • Possible Cause 2: Degradation of the internal standard or analyte.

    • Solution: this compound is light-sensitive.[14] Protect samples and standards from light by using amber vials and minimizing exposure. Also, check the stability of the compounds in the chosen solvent and storage conditions.

  • Possible Cause 3: Matrix effects.

    • Solution: Complex sample matrices can suppress or enhance the ionization of the analyte and IS in the mass spectrometer source. Ensure the sample cleanup procedure is adequate to remove interferences. If matrix effects are suspected, analyze a post-extraction spiked sample to confirm.

Problem: The internal standard peak interferes with the this compound peak.

  • Possible Cause 1: Co-elution of the internal standard and analyte.

    • Solution: This should not be an issue in MS detection, as the compounds are separated by their mass-to-charge ratio (m/z). Ensure you are using the correct m/z for both this compound and the internal standard in the data processing method.

  • Possible Cause 2: Isotopic contribution or impurity in the standard.

    • Solution: Verify the purity of the internal standard. In high-resolution mass spectrometry, ensure the mass window for extracted ion chromatograms is sufficiently narrow to resolve any potential overlaps.

Problem: My sample concentration is outside the calibration curve range. How do I dilute it correctly?

  • Explanation: Simply diluting the final extract containing the internal standard is incorrect because it will dilute both the analyte and the IS, leaving their ratio unchanged.[5] The calculated concentration would still be outside the curve.

  • Correct Procedure: The dilution must be performed on the original sample matrix before the internal standard is added.[5]

    • Take a smaller, known volume or weight of the original sample.

    • Dilute it with a blank matrix (a sample matrix known to be free of the analyte).

    • Proceed with the sample preparation, adding the standard amount of internal standard to the diluted sample.

    • When calculating the final concentration, remember to multiply the result by the dilution factor.

Diagrams: Workflows and Logic

G cluster_prep Preparation & Selection cluster_eval Evaluation cluster_valid Validation analyte Define Analyte: This compound method Define Method: GC-MS or LC-MS analyte->method criteria Identify Key Criteria: - Structural Similarity - Similar Extraction Recovery - No Natural Presence - Chromatographic Behavior method->criteria isotope Isotope-Labeled Standard Available? criteria->isotope analog Structurally Similar Analog Available? isotope->analog No select_iso Select Isotope-Labeled IS (e.g., this compound-d9) isotope->select_iso Yes select_analog Select Analog IS (e.g., Pyrene-d10) analog->select_analog Yes re_eval Re-evaluate Method or Source Alternative IS analog->re_eval No validate Validate Performance: - Recovery - Precision - Linearity select_iso->validate select_analog->validate final Final Internal Standard Selection validate->final

Caption: Logical workflow for selecting an internal standard for this compound analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Collect Sample (e.g., Air particulate, biological fluid) spike 2. Spike with Internal Standard (e.g., Pyrene-d10) sample->spike extract 3. Extraction (e.g., Solvent extraction, SPE) spike->extract cleanup 4. Cleanup & Concentration (e.g., Silica (B1680970) gel, evaporation) extract->cleanup inject 5. GC-MS/LC-MS Injection cleanup->inject acquire 6. Data Acquisition (e.g., Selected Ion Monitoring) inject->acquire integrate 7. Peak Integration (Analyte and IS) acquire->integrate ratio 8. Calculate Area Ratio (Analyte Area / IS Area) integrate->ratio calibrate 9. Generate Calibration Curve (Area Ratio vs. Concentration) ratio->calibrate quantify 10. Quantify this compound in Sample calibrate->quantify

Caption: Experimental workflow for this compound analysis using an internal standard.

Experimental Protocol Example: GC-MS Analysis

This section provides a generalized protocol for the quantitative analysis of this compound in a solid matrix (e.g., environmental particulate matter) using Pyrene-d10 as an internal standard.

1. Preparation of Standard Solutions

  • Primary Stock Solutions (e.g., 100 µg/mL): Accurately weigh certified reference materials of this compound and Pyrene-d10. Dissolve each in a Class A volumetric flask using a high-purity solvent like dichloromethane (B109758) or toluene.[1] Store at ≤6°C in amber vials.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the Pyrene-d10 primary stock solution to a working concentration that will yield a robust signal in the GC-MS.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5-1000 ng/mL) by diluting the this compound primary stock solution. Spike each calibration standard with the same amount of the IS spiking solution to ensure a constant IS concentration across the curve.[1]

2. Sample Preparation

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Spiking: Accurately weigh a portion of the sample (e.g., 1.0 g) into an extraction vessel. Spike the sample with a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 1 µg/mL Pyrene-d10).[2]

  • Extraction: Add an appropriate extraction solvent (e.g., dichloromethane or a hexane/acetone mixture). Extract the analytes using a validated method such as Accelerated Solvent Extraction (ASE), Pressurized Liquid Extraction (PLE), or ultrasonication.[2]

  • Cleanup: Pass the crude extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interfering matrix components.[2]

  • Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. GC-MS Instrumental Analysis

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[1][8]

Table 2: Typical GC-MS Parameters

ParameterSetting
GC Column HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[1][8]
Injection Mode Splitless
Injector Temp. 280 - 300 °C
Carrier Gas Helium, constant flow (e.g., 1.0 - 1.5 mL/min)
Oven Program Example: Initial 80°C (hold 2 min), ramp to 310°C at 10°C/min, hold 10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
SIM Ions (m/z) This compound: 247 (Quant), 217, 201 (Qualifiers) Pyrene-d10: 212 (Quant), 106 (Qualifier)

Note: Parameters must be optimized for the specific instrument and application.

4. Data Analysis and Quantification

  • Integration: Integrate the peak areas for the quantification ions of this compound (m/z 247) and Pyrene-d10 (m/z 212).

  • Calibration Curve: Plot the ratio of the this compound peak area to the Pyrene-d10 peak area against the concentration of this compound for the calibration standards. Perform a linear regression to obtain the calibration equation.

  • Quantification: Calculate the area ratio for each sample and use the regression equation to determine the concentration of this compound. Adjust the final concentration based on the initial sample weight and any dilution factors used.

References

Technical Support Center: 1-Nitropyrene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-nitropyrene to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and microbial contamination.[1][2][3][4][5] this compound is a light-sensitive compound and can undergo photodecomposition when exposed to UV or visible light.[3][5] Storing it at temperatures above the recommended 2-8°C can also accelerate degradation.[2] Furthermore, the presence of microorganisms can lead to its biodegradation.[1][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light.[2][8] It is often supplied as a solid or in a solution with a solvent like toluene (B28343).[9] For long-term storage, it is crucial to minimize exposure to air and light.

Q3: What are the common degradation products of this compound?

A3: Common degradation products of this compound include 1-aminopyrene, which is formed through the reduction of the nitro group, particularly under anaerobic conditions or by microbial action.[6][7] Photodegradation can lead to the formation of 1-hydroxypyrene, various 1-hydroxy-x-nitropyrenes, 1-nitrosopyrene, and 1,6- and 1,8-pyrenediones.[10][11][12]

Q4: How can I detect if my this compound sample has degraded?

A4: Degradation of this compound can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15] These methods can separate and identify this compound and its various degradation products. A change in the physical appearance of the sample, such as a color change from its typical yellow crystalline solid form, may also indicate degradation.[2][3]

Q5: Can I store this compound in a solution? If so, what solvent should I use?

A5: Yes, this compound can be stored in a solution. Toluene is a commonly used solvent for commercially available this compound standards.[9] Other suitable solvents include chloroform, ethyl acetate, acetone, ethanol, and benzene, although its solubility may vary.[2][4] When preparing solutions, it is important to use high-purity, dry solvents and store the solution under the same recommended conditions as the solid material (2-8°C, protected from light).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results, such as lower than expected activity or the appearance of unknown peaks in analytical chromatograms. Degradation of the this compound stock.1. Verify the storage conditions of your this compound stock (temperature, light protection). 2. Analyze the stock solution using HPLC or GC-MS to check for the presence of degradation products. 3. If degradation is confirmed, discard the old stock and prepare a fresh solution from a new, unopened vial of this compound.
Change in the color of the this compound solid or solution. Potential degradation due to light exposure or contamination.1. Immediately protect the sample from further light exposure. 2. Assess the purity of the sample using an appropriate analytical method. 3. If significant degradation has occurred, the sample may not be suitable for sensitive experiments.
Inconsistent results between different aliquots of the same stock solution. Inhomogeneous stock solution or degradation of some aliquots due to improper handling.1. Ensure the stock solution is thoroughly mixed before taking aliquots. 2. Review the handling procedures for aliquots to ensure they are not being exposed to light or elevated temperatures for extended periods. 3. Store aliquots in amber vials to protect them from light.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various environmental factors. The following table summarizes the degradation under different conditions.

Condition Matrix Degradation Rate / Half-life Primary Degradation Products Reference
Photodegradation Organic Solvents (e.g., toluene, benzene)Quantum yields in the order of 10⁻³1-hydroxypyrene, 1-hydroxy-x-nitropyrenes, 1-nitrosopyrene, pyrenediones[10][12]
Photodegradation Nonpolar and polar aprotic solventsQuantum yields in the order of 10⁻⁴1-hydroxypyrene, 1-hydroxy-x-nitropyrenes, 1-nitrosopyrene, pyrenediones[10][12]
Biodegradation Environmental water samples with peptone (unautoclaved)50% decrease in mutagenicity in 1.95–3.55 days1-Aminopyrene[7]
Biodegradation Soil filtrate with peptone (unautoclaved)50% decrease in mutagenicity in 0.56–2.37 days1-Aminopyrene[7]
Chemical Reduction Soil with Zero-valent iron (pH 5.4)Over 83% removal within 16 hours1-Aminopyrene[16]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

Objective: To determine the purity of a this compound sample and detect the presence of common degradation products.

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., toluene or acetonitrile) at a known concentration (e.g., 10 µg/mL). Also, prepare standards of expected degradation products if available (e.g., 1-aminopyrene, 1-hydroxypyrene).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the same solvent to achieve a similar concentration as the standard.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. The specific gradient will depend on the column and the specific degradation products being analyzed.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at a wavelength where this compound has strong absorbance (e.g., around 380 nm). A fluorescence detector can be used for higher sensitivity, especially for detecting 1-aminopyrene.[16]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the main peak in the sample chromatogram with that of the this compound standard. The presence of other peaks may indicate impurities or degradation products. Quantify the purity by comparing the peak area of this compound to the total peak area of all components.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation / Reduction This compound This compound 1-Hydroxypyrene 1-Hydroxypyrene This compound->1-Hydroxypyrene Light (UV/Vis) 1-Hydroxy-x-nitropyrenes 1-Hydroxy-x-nitropyrenes This compound->1-Hydroxy-x-nitropyrenes Light (UV/Vis) 1-Nitrosopyrene 1-Nitrosopyrene This compound->1-Nitrosopyrene Light (UV/Vis) Pyrenediones Pyrenediones This compound->Pyrenediones Light (UV/Vis) 1-Aminopyrene 1-Aminopyrene This compound->1-Aminopyrene Microbes / Reducing Agents

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Store at 2-8°C Store at 2-8°C This compound Sample This compound Sample Store at 2-8°C->this compound Sample Protect from Light Protect from Light Protect from Light->this compound Sample Tightly Sealed Container Tightly Sealed Container Tightly Sealed Container->this compound Sample Prepare Working Solution Prepare Working Solution This compound Sample->Prepare Working Solution Perform Experiment Perform Experiment Prepare Working Solution->Perform Experiment Analyze Results Analyze Results Perform Experiment->Analyze Results Troubleshoot Unexpected Results Troubleshoot Unexpected Results Analyze Results->Troubleshoot Unexpected Results If results are anomalous Check Purity (HPLC/GC-MS) Check Purity (HPLC/GC-MS) Troubleshoot Unexpected Results->Check Purity (HPLC/GC-MS) Check Purity (HPLC/GC-MS)->Prepare Working Solution If degraded, use fresh sample

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Nitropyrene Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of urinary biomarkers of 1-nitropyrene, a potent environmental mutagen and carcinogen primarily found in diesel exhaust. The selection of a robust and reliable analytical method is critical for accurately assessing human exposure and understanding the associated health risks. This document summarizes key performance data, details experimental protocols, and visualizes metabolic and procedural pathways to aid in the selection of the most appropriate methodology for your research needs.

Key Urinary Biomarkers of this compound Exposure

Upon inhalation or ingestion, this compound (1-NP) undergoes metabolic activation and detoxification, leading to the formation of various metabolites that are excreted in urine. The most commonly measured urinary biomarkers for 1-NP exposure include:

  • 1-Aminopyrene (B158619) (1-AP): A product of the nitroreduction pathway.

  • Hydroxy-1-nitropyrenes (OHNPs): Primarily 6-hydroxy-1-nitropyrene (6-OHNP) and 8-hydroxy-1-nitropyrene (8-OHNP), formed through ring oxidation by cytochrome P450 enzymes.

  • Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs): Metabolites such as 6-hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP) and 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP), which are products of both nitroreduction and ring oxidation followed by N-acetylation.

Comparative Analysis of Analytical Methods

The two predominant analytical techniques for the quantification of this compound urinary biomarkers are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes their key performance parameters based on published validation studies.

Performance ParameterHPLC-FD for 1-AminopyreneLC-MS/MS for OHNPs & OHNAAPs
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.2 µg/L[1]0.01 - 0.34 ng/mL[2]
Limit of Quantification (LOQ) 0.1 ng/mL[1]0.01 - 7.57 ng/mL[2]
Accuracy / Recovery (%) >87.3%[1]76% - 120%[2]
Precision (%RSD) <15%1% - 14%[2]

Metabolic Pathway of this compound

The biotransformation of this compound is a complex process involving two major pathways: nitroreduction and ring oxidation. The following diagram illustrates the key steps leading to the formation of urinary biomarkers.

Metabolic Pathway of this compound This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene Hydroxy-1-nitropyrenes (OHNPs) Hydroxy-1-nitropyrenes (OHNPs) Ring Oxidation (CYP450)->Hydroxy-1-nitropyrenes (OHNPs) N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene 1-Aminopyrene 1-Aminopyrene N-Hydroxy-1-aminopyrene->1-Aminopyrene N-Acetyl-1-aminopyrene N-Acetyl-1-aminopyrene 1-Aminopyrene->N-Acetyl-1-aminopyrene Urinary Excretion Urinary Excretion 1-Aminopyrene->Urinary Excretion Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs) Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs) N-Acetyl-1-aminopyrene->Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs) Hydroxy-1-nitropyrenes (OHNPs)->Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs) Hydroxy-1-nitropyrenes (OHNPs)->Urinary Excretion Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs)->Urinary Excretion

Metabolic pathway of this compound to its urinary biomarkers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker measurements. Below are generalized protocols for the analysis of this compound metabolites in urine.

Sample Preparation (General)
  • Urine Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers.

  • Storage: Immediately freeze samples at -20°C or lower until analysis to prevent degradation of metabolites.

  • Enzymatic Hydrolysis: To deconjugate glucuronide and sulfate (B86663) metabolites, treat urine samples with β-glucuronidase/arylsulfatase at 37°C.

  • Solid-Phase Extraction (SPE): Utilize C18 or other appropriate SPE cartridges to extract and concentrate the metabolites from the urine matrix.

  • Elution and Reconstitution: Elute the analytes from the SPE cartridge using an organic solvent (e.g., methanol (B129727) or acetonitrile) and reconstitute in a suitable solvent for chromatographic analysis.

HPLC-FD Method for 1-Aminopyrene
  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water or a buffer solution.

  • Detection: Set the fluorescence detector to an excitation wavelength of ~370 nm and an emission wavelength of ~430 nm for 1-aminopyrene.

  • Quantification: Use a calibration curve prepared from 1-aminopyrene standards.

LC-MS/MS Method for OHNPs and OHNAAPs
  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific metabolites.

  • Detection: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use a calibration curve prepared with standards for each target metabolite and their corresponding isotopically labeled internal standards.

Biomarker Validation Workflow

The validation of a urinary biomarker is a multi-step process that ensures the analytical method is reliable and fit for its intended purpose. The following diagram outlines a general workflow for biomarker validation.

General Workflow for Biomarker Validation cluster_analytical Analytical Performance Characteristics Assay Development Assay Development Analytical Validation Analytical Validation Assay Development->Analytical Validation Clinical/Epidemiological Validation Clinical/Epidemiological Validation Analytical Validation->Clinical/Epidemiological Validation Linearity Linearity Analytical Validation->Linearity Accuracy Accuracy Analytical Validation->Accuracy Precision Precision Analytical Validation->Precision LOD/LOQ LOD/LOQ Analytical Validation->LOD/LOQ Specificity Specificity Analytical Validation->Specificity Stability Stability Analytical Validation->Stability Data Analysis & Interpretation Data Analysis & Interpretation Clinical/Epidemiological Validation->Data Analysis & Interpretation Reporting & Publication Reporting & Publication Data Analysis & Interpretation->Reporting & Publication

A generalized workflow for the validation of urinary biomarkers.

Conclusion

Both HPLC-FD and LC-MS/MS are powerful techniques for the validation and quantification of urinary biomarkers of this compound exposure. LC-MS/MS generally offers higher sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites. However, HPLC-FD can be a cost-effective and reliable alternative for the analysis of specific biomarkers like 1-aminopyrene. The choice of method should be guided by the specific research question, the required sensitivity, the number of analytes to be measured, and the available resources. Rigorous validation of the chosen method is paramount to ensure the generation of high-quality, reproducible data for assessing human exposure to this compound and its potential health effects.

References

A Comparative Guide: HPLC vs. GC-MS for the Quantification of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of 1-nitropyrene, a potent mutagen and carcinogen, is of paramount importance. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.

The choice between HPLC and GC-MS is contingent on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. Generally, GC-MS is recognized for its lower detection limits.[1] However, HPLC coupled with a fluorescence detector (HPLC-FLD) can also achieve very low detection limits.[1]

Performance Characteristics: A Side-by-Side Comparison

Both HPLC and GC-MS have proven effective for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound. While both methods are suitable, studies have indicated that GC-MS often demonstrates superior sensitivity and a broader concentration range.[1][2] Conversely, HPLC can be more advantageous for the analysis of higher-molecular-weight PAHs and may offer shorter analysis times.[1][2][3][4] An interlaboratory study on diesel exhaust samples revealed that results from HPLC-FLD were frequently higher than those from GC-MS, which generally reported lower detection limits by an order of magnitude or more.[1]

Quantitative Data Summary

The following table summarizes key quantitative performance parameters for both HPLC and GC-MS in the analysis of this compound and related compounds, based on data from various studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection.[5]
Instrumentation HPLC with Fluorescence (FLD) or Mass Spectrometry (MS) detector.Gas Chromatograph with a Mass Spectrometer detector.[5]
Limit of Detection (LOD) 0.32 fmol/injection (HPLC-FLD)[6][7]; 152 fg on column (LC-MS/MS)[8]; ~0.01 µg/mL (HPLC-UV for similar compounds)[5]~0.05 ng/mL (for similar compounds)[5]; low pg/µL level in crude extracts (GC-MS/MS)[9]
Limit of Quantification (LOQ) 221 fg on column (LC-MS/MS)[8]11.5 ng/sample (more realistically 20 ng/sample)[10]
Linearity (R²) > 0.999[11]> 0.998[5]
Accuracy (% Recovery) 94 - 98%[6]; 82 - 105%[11]97.0 - 103.0% (for similar compounds)[5]; 73% - 114%[10]
Precision (% RSD) 0.4 - 9.7%[6]< 3.0% (for similar compounds)[5]
Analysis Time 22.50 minutes[3][4]34.75 minutes[3][4]

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method often involves a pre-column reduction of the non-fluorescent this compound to the highly fluorescent 1-aminopyrene.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Online reduction column packed with a Pt/Rh catalyst may be used.[8]

2. Chromatographic Conditions:

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 - 50 µL.[1]

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for 1-aminopyrene.

3. Sample Preparation:

  • Extraction from the sample matrix (e.g., airborne particulate matter, diesel soot) is typically performed using a solvent like toluene (B28343) or methylene (B1212753) chloride.[10][11]

  • The extract is then concentrated and may be subjected to a clean-up procedure.

  • An internal standard, such as deuterated this compound (1-NP-d9), is often added before extraction to improve precision.[6]

4. Calibration:

  • A series of calibration standards of known this compound concentrations are prepared.

  • These standards are subjected to the same preparation steps as the samples.

  • A calibration curve is constructed by plotting the peak area against the concentration.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound by GC-MS.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

2. Chromatographic and Spectrometric Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% diphenyl-95% dimethyl polysiloxane, 30 m x 0.53 mm ID, 1.5 µm film).[10]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Detection: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[9] The transition 247 -> 217 is often used for this compound.[11]

3. Sample Preparation:

  • Sample extraction is typically performed with a solvent mixture such as hexane (B92381) and acetone.[1]

  • The extract is concentrated and may require cleanup to remove interfering matrix components.

4. Calibration:

  • Calibration standards are prepared by diluting a stock solution of this compound in a suitable solvent (e.g., hexane).[12]

  • A calibration curve is generated by plotting the peak area of the target ion against the concentration.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams depict the general workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Sample Cleanup Concentration->Cleanup Injection Injection Cleanup->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 1: General workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Sample Cleanup Concentration->Cleanup Injection Injection Cleanup->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

Inter-laboratory Analysis of 1-Nitropyrene in Standard Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the determination of 1-Nitropyrene in various Standard Reference Materials (SRMs). The data presented is compiled from multiple studies, offering insights into the consistency and variability of analytical methods used in environmental and toxicological research. The use of SRMs is critical for method validation, ensuring the accuracy and comparability of data across different laboratories.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in several key NIST Standard Reference Materials. These materials are frequently used as quality control samples in the analysis of environmental pollutants. The data highlights the range of concentrations found in different matrices and the values obtained by various analytical techniques.

Standard Reference Material (SRM)Matrix TypeCertified/Reference Concentration of this compound (µg/g or ng/g)Analytical Method(s) Used
SRM 1650a/b Diesel Particulate Matter19 ± 2 µg/g (SRM 1650)[1]; Non-certified values also reported.[2][3]GC-MS, LC-MS/MS[1][3]
SRM 1975 Diesel Particulate ExtractNon-certified value: 33.8 ± 1.2 µg/g[4][5]GC/MS, LC-MS[4][5]
SRM 2975 Diesel Particulate MatterNon-certified value: 29.9 ± 1.1 µg/g[2][6]LC-MS/MS, GC-MS[2][3]
SRM 1649a Urban DustNon-certified value: 2.8 ± 0.2 ng/g[2]GC-MS[2]
SRM 1648 Urban Particulate MatterNon-certified value: 2.1 ± 0.1 ng/g[2]GC-MS[2]
SRM 1587 Nitrated PAHs in Methanol9.24 ± 0.06 µg/gGas Chromatography, Liquid Chromatography[7]

Experimental Protocols

The methodologies employed for the analysis of this compound in these SRMs generally involve several key steps: extraction, cleanup, and instrumental analysis. The specific details of these protocols are crucial for obtaining accurate and reproducible results.

Sample Extraction

The initial step involves the extraction of this compound from the solid matrix of the SRM. Common techniques include:

  • Ultrasonic Extraction: Samples are typically extracted with an organic solvent such as benzene/ethanol (3/1, v/v) or dichloromethane (B109758) in an ultrasonic bath.[3][8] This method uses high-frequency sound waves to disrupt the sample matrix and facilitate the transfer of the analyte into the solvent.

  • Soxhlet Extraction: A classical and exhaustive extraction method where the sample is continuously washed with a distilled solvent. Dichloromethane is a commonly used solvent for this purpose.

For liquid standards like SRM 1587, the analytes are already in solution, and this step is not necessary.[7]

Sample Cleanup

Following extraction, the sample extract is often "cleaned up" to remove interfering compounds that could affect the instrumental analysis. This is a critical step for complex matrices like diesel particulate matter and urban dust. Common cleanup techniques include:

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica (B1680970) gel). The adsorbent retains interfering compounds while allowing the target analyte to pass through or vice-versa.

  • Column Chromatography: A glass column is packed with an adsorbent like silica gel or alumina, and the sample extract is passed through it. Different fractions are collected as the solvent polarity is changed, allowing for the separation of this compound from other components.

Instrumental Analysis

The final step is the quantification of this compound using a suitable analytical instrument. The most common techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that separates compounds in the gas phase and then detects them based on their mass-to-charge ratio.[1] It offers high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC separates compounds in the liquid phase.[8][9][10]

    • Fluorescence Detection: This method is highly sensitive for fluorescent compounds like this compound.[8][9]

    • Tandem Mass Spectrometry (MS/MS) Detection: Provides very high selectivity and sensitivity, allowing for the detection of trace amounts of this compound in complex samples.[3] An online reduction step can be incorporated to convert this compound to 1-Aminopyrene, which can then be detected with high sensitivity.[3]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a solid standard reference material.

InterLab_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_results Data Processing SRM Standard Reference Material (Solid) Extraction Solvent Extraction (e.g., Ultrasonication) SRM->Extraction Cleanup Solid-Phase Extraction (SPE) or Column Chromatography Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis (Fluorescence or MS/MS) Cleanup->HPLC Quantification Quantification of This compound GCMS->Quantification HPLC->Quantification Comparison Comparison Quantification->Comparison Comparison with Certified/Reference Value

Caption: Generalized workflow for this compound analysis in SRMs.

Conclusion

The analysis of this compound in Standard Reference Materials is essential for ensuring the quality and comparability of environmental and toxicological data. The data presented in this guide, compiled from various studies, demonstrates a general consistency in the reported concentrations for a given SRM, despite the use of different analytical methodologies. This highlights the robustness of the certified and reference values provided by NIST. For laboratories involved in the analysis of nitrated polycyclic aromatic hydrocarbons, the use of these SRMs in their quality assurance and quality control procedures is highly recommended. This practice allows for the validation of in-house methods and provides confidence in the accuracy of the data generated.

References

cross-validation of methods for 1-Nitropyrene in diesel exhaust

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the cross-validation of analytical methods for the precise quantification of 1-Nitropyrene in diesel exhaust particulates. This document provides a comparative analysis of two prominent techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) as detailed in NIOSH Method 2560, and a highly sensitive two-dimensional High-Performance Liquid Chromatography with Tandem Mass Spectrometry (2D-HPLC-MS/MS).

This guide is intended for researchers, scientists, and professionals in drug development and environmental health seeking to employ robust and reliable methods for the analysis of this key diesel exhaust marker.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound is critical for accurate exposure assessment and toxicological studies. This section provides a head-to-head comparison of two validated methods, highlighting their performance characteristics.

ParameterNIOSH Method 2560 (GC-ECD)2D-HPLC-MS/MS
Limit of Detection (LOD) 10 ng/sample152 fg on column
Limit of Quantification (LOQ) 20 ng/sample221 fg on column
Recovery 88.4% to 101.2% (spiked filters)[1]110 ± 5.7% (SRM 1650b)[2][3]
Precision Not explicitly stated in provided abstracts5.7% RSD (SRM 1650b)[2][3]
Sample Preparation Toluene (B28343) extraction via rotary shaker[1]Ultrasonic extraction in organic solvent[2][4]
Instrumentation Gas Chromatograph with Electron Capture Detector2D-HPLC with Tandem Mass Spectrometry
Throughput Lower, due to longer run timesHigher, with potential for automation
Selectivity Good, but potential for interference from compounds with similar retention times[1]Excellent, due to mass-based detection
Sensitivity Nanogram levelFemtogram level[2][3]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are outlined below, providing a framework for laboratory implementation.

NIOSH Method 2560: this compound by Gas Chromatography[1]

This method is designed for the analysis of this compound in diesel particulate matter collected on glass fiber filters.

1. Sample Preparation:

  • Filters are removed from cassettes and placed in a gas chromatography (GC) autosampler vial.

  • 1 mL of toluene is added to the vial, which is then capped.

  • The vial is placed on a rotary shaker for a minimum of 12 hours to extract the this compound.

  • The extract is then filtered through a 4-mm syringe filter into a micro-volume insert within a new GC autosampler vial.

2. Instrumentation and Analysis:

  • A gas chromatograph equipped with an electron capture detector is used.

  • The instrument is set up according to the manufacturer's recommendations.

  • Calibration is performed daily with at least six standards covering the expected concentration range of the samples.

  • Sample injection can be performed manually or with an autosampler.

  • The peak area of the this compound peak is measured and the concentration is determined from the calibration curve.

3. Quality Control:

  • The recovery of this compound from the sampling media is determined using spiked filters.

  • Three quality control blind spikes and three analyst spikes are analyzed to ensure the calibration and recovery are within control limits.

Two-Dimensional HPLC-MS/MS Method[2][3]

This advanced method offers high sensitivity and is suitable for detecting low concentrations of this compound in ambient particulate matter.

1. Sample Preparation:

  • A deuterated internal standard (d9-1-Nitropyrene) is added to the filter sample prior to extraction.

  • The sample is extracted by ultrasonication in methylene (B1212753) chloride.[4]

  • The extract is concentrated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solution of 3:1 ethanol:sodium acetate (B1210297) buffer (20 mM, pH 5.5) and filtered.[4]

2. Instrumentation and Analysis:

  • The analysis is performed using a two-dimensional high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • In the first dimension, this compound is isolated on an HPLC column.

  • The isolated this compound is then passed through an online reduction column packed with a Pt/Rh catalyst, converting it to 1-Aminopyrene.

  • The 1-Aminopyrene fraction is focused on a trapping column before being eluted through a second HPLC column for further separation prior to MS/MS detection.

  • Quantification is based on the response of the analyte relative to the deuterated internal standard.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound in diesel exhaust.

Cross-Validation Workflow for this compound Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_1a Method A: GC-ECD cluster_1b Method B: 2D-HPLC-MS/MS cluster_2 Data Analysis & Comparison SampleCollection Diesel Exhaust Particulate Collection on Filters SampleSpiking Spiking with Internal Standard (e.g., d9-1-NP) SampleCollection->SampleSpiking Extraction Solvent Extraction (e.g., Toluene, CH2Cl2) SampleSpiking->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup GCECD_Analysis GC-ECD Analysis Cleanup->GCECD_Analysis HPLCMSMS_Analysis 2D-HPLC-MS/MS Analysis Cleanup->HPLCMSMS_Analysis DataQuantification Quantification of This compound GCECD_Analysis->DataQuantification HPLCMSMS_Analysis->DataQuantification MethodComparison Comparison of: - LOD/LOQ - Recovery - Precision - Accuracy DataQuantification->MethodComparison Validation Cross-Validation Report MethodComparison->Validation

Caption: Workflow for this compound method cross-validation.

References

A Comparative Guide to the Accurate Analysis of 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 1-nitropyrene, a key biomarker for exposure to diesel exhaust and a compound of interest in environmental and toxicological research.[1][2][3][4] The following sections detail the performance of various techniques, offering supporting data and experimental protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The accurate quantification of this compound is highly dependent on the chosen analytical method and the sample matrix. The following table summarizes the performance of commonly employed techniques, providing a baseline for comparison.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD %)Linearity (r²)
HPLC-FLD Airborne Particulate Matter (PM2.5)0.32 fmol/injection[1][5]2 fmol (lower calibration range)[1][5]94 - 98%[1]0.4 - 9.7%[1]>0.999[6]
Meat Products0.31 µg/kg[7]----
LC-MS/MS Airborne Particulate Matter152 fg on column[2]221 fg on column[2]53 - 116% (depending on SRM)[2]5.7 - 9.2%[2]-
Diesel Soot0.2 µg/L[6]1.5 mg/kg (can be lowered)[6]82 - 105%[6]->0.999[6]
Human Urine (Metabolites)5 - 12 fmol/injection[8]----
GC-MS Air Particulates~1 - 5 pg[9]-73 - 114% (from SRM)[10]--
Diesel Particulate Matter~2 µg/g[11]-69 - 85%[11]--
GC-MS/MS Air Particulates (PM2.5)0.031 - 0.248 µg/L[12]--5.49 - 8.83%[12]0.999 - 0.9998[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of common experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Airborne Particulates[1][5]

This method offers a balance of sensitivity and accessibility for the determination of this compound in airborne particulate matter.

a) Sample Preparation:

  • Spike the filter sample containing particulate matter with a deuterated internal standard (1-NP-d9).

  • Perform ultrasonic extraction of the filter twice with a benzene/ethanol (3/1, v/v) mixture.

  • Add dimethyl sulfoxide (B87167) (DMSO) to the extract and evaporate the benzene-ethanol under a stream of nitrogen.

  • Mix the resulting DMSO solution with acetonitrile.

  • Filter the solution through a 0.45 µm pore size centrifugal filter.

b) Instrumental Analysis:

  • Utilize an HPLC system equipped with a column-switching setup to remove interfering substances.

  • Employ a suitable analytical column, such as a polymeric ODS column, for separation.

  • Use a fluorescence detector for sensitive detection of this compound and its deuterated internal standard. The use of a deuterated internal standard significantly improves the precision of the assay.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Airborne Particulates[2][13]

This highly sensitive and specific method is suitable for the detection and quantification of low levels of this compound in ambient particulate matter samples.[2]

a) Sample Preparation:

  • Add a deuterated internal standard (d9-1-NP) to the ambient particulate matter sample.

  • Perform ultrasonic extraction with an organic solvent.

  • Concentrate the sample under reduced pressure.

b) Instrumental Analysis:

  • Employ a two-dimensional HPLC system.

  • Isolate this compound on the first HPLC column.

  • Perform online reduction of this compound to 1-aminopyrene (B158619) (1-AP) in a column packed with a Pt/Rh catalyst.

  • Refocus the 1-AP containing fraction on a trapping column.

  • Elute the 1-AP onto a second HPLC column for separation prior to MS/MS detection. This method provides a tenfold improvement in sensitivity over HPLC methods using fluorescence or chemiluminescence detection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Air Particulates[9]

GC-MS provides high selectivity for the analysis of this compound in complex air particulate extracts, especially when using tandem mass spectrometry (MS/MS).

a) Sample Collection and Preparation:

  • Collect air particulates on a glass fiber filter using a high-volume sampler.

  • For GC-MS/MS, direct analysis of the crude extract is possible due to the high selectivity of the multiple reaction monitoring (MRM) mode.[9] For single quadrupole GC-MS, a more extensive sample cleanup, such as fractionation by normal-phase liquid chromatography, may be necessary to reduce matrix interference.[9]

b) Instrumental Analysis:

  • Use a capillary GC system for separation.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for single quadrupole instruments or MRM mode for triple quadrupole instruments.

  • Select the molecular ion as the precursor ion and monitor characteristic product ions for quantification. A common transition for this compound is the loss of the nitro group (M-46).[9]

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate a general experimental workflow and a decision tree for method selection.

Experimental Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Air Filter, Soot, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (e.g., Ultrasonic, Soxhlet) InternalStandard->Extraction Cleanup Sample Cleanup (e.g., SPE, Column Switching) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (FLD, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Validation Data Validation Quantification->Validation

Caption: Generalized experimental workflow for the analysis of this compound.

Decision Tree for this compound Analytical Method Selection cluster_start cluster_sensitivity cluster_matrix cluster_equipment cluster_methods Start Start: Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity MatrixComplexity Sample Matrix Complexity? Sensitivity->MatrixComplexity High Equipment Available Equipment? Sensitivity->Equipment Moderate LCMSMS LC-MS/MS MatrixComplexity->LCMSMS High (e.g., Biological) GCMSMS GC-MS/MS MatrixComplexity->GCMSMS Moderate (e.g., Environmental) HPLCFLD HPLC-FLD Equipment->HPLCFLD HPLC System GCMS GC-MS Equipment->GCMS GC System

Caption: Decision tree for selecting a suitable this compound analytical method.

References

A Comparative Guide to the Metabolism of 1-Nitropyrene Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of 1-nitropyrene (1-NP), a ubiquitous environmental pollutant and a potent mutagen, across various species. Understanding the species-specific differences in 1-NP metabolism is crucial for accurate risk assessment and the development of effective toxicological models. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these critical studies.

Key Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two competing pathways: nitroreduction and ring oxidation. The balance between these pathways varies significantly across species and tissues, influencing the formation of toxic and detoxified metabolites.

  • Nitroreduction: This pathway is considered a key activation step, leading to the formation of genotoxic metabolites. It involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to N-hydroxy-1-aminopyrene. This reactive intermediate can form DNA adducts, initiating carcinogenic processes. In some species, the intestinal microflora plays a significant role in the initial nitroreduction of ingested 1-NP.[1]

  • Ring Oxidation: This pathway, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of various hydroxylated and epoxide metabolites.[2][3][4] These include 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene, as well as This compound-4,5-oxide (B561001) and this compound-9,10-oxide.[2][3][4][5] While some ring-oxidized metabolites can be further activated, this pathway is also a major route for detoxification and subsequent excretion.

Below is a diagram illustrating the major metabolic pathways of this compound.

This compound Metabolism This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Nitroreductases Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene Hydroxy-1-nitropyrenes (3-OH, 6-OH, 8-OH) Hydroxy-1-nitropyrenes (3-OH, 6-OH, 8-OH) Ring Oxidation (CYP450)->Hydroxy-1-nitropyrenes (3-OH, 6-OH, 8-OH) This compound-4,5-oxide This compound-4,5-oxide Ring Oxidation (CYP450)->this compound-4,5-oxide This compound-9,10-oxide This compound-9,10-oxide Ring Oxidation (CYP450)->this compound-9,10-oxide N-Hydroxy-1-aminopyrene N-Hydroxy-1-aminopyrene 1-Nitrosopyrene->N-Hydroxy-1-aminopyrene 1-Aminopyrene 1-Aminopyrene N-Hydroxy-1-aminopyrene->1-Aminopyrene DNA Adducts (Genotoxicity) DNA Adducts (Genotoxicity) N-Hydroxy-1-aminopyrene->DNA Adducts (Genotoxicity) Conjugation (Glucuronidation, Sulfation) Conjugation (Glucuronidation, Sulfation) 1-Aminopyrene->Conjugation (Glucuronidation, Sulfation) Hydroxy-1-nitropyrenes (3-OH, 6-OH, 8-OH)->Conjugation (Glucuronidation, Sulfation) Dihydrodiols Dihydrodiols This compound-4,5-oxide->Dihydrodiols This compound-9,10-oxide->Dihydrodiols Dihydrodiols->Conjugation (Glucuronidation, Sulfation) Excretion Excretion Conjugation (Glucuronidation, Sulfation)->Excretion

Caption: Major metabolic pathways of this compound.

Comparative Quantitative Data

The following tables summarize the quantitative data on the formation of this compound metabolites in different species and experimental systems.

Table 1: In Vitro Metabolism of this compound by Liver Microsomes

SpeciesMetaboliteRate of Formation (pmol/min/mg protein)Reference
Rat 1-Aminopyrene15.3 ± 2.1[6]
3-Hydroxy-1-nitropyrene8.7 ± 1.2[6]
6-Hydroxy-1-nitropyrene5.4 ± 0.8[6]
8-Hydroxy-1-nitropyrene4.1 ± 0.6[6]
This compound-4,5-dihydrodiol2.5 ± 0.4[7]
Human 3-Hydroxy-1-nitropyreneMajor metabolite (rate not specified)[8]
6-Hydroxy-1-nitropyreneMinor metabolite[8]
8-Hydroxy-1-nitropyreneMinor metabolite[8]
1-AminopyreneNot detected[8]

Table 2: Urinary Metabolites of this compound in Humans

MetaboliteConcentration (pmol/mol creatinine)Reference
6-Hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP)117 (mean)[9]
8-Hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP)109 (mean)[9]
6-Hydroxy-1-nitropyrene (6-OHNP)203 (mean)[9]
8-Hydroxy-1-nitropyrene (8-OHNP)137 (mean)[9]
3-Hydroxy-1-nitropyrene (3-OHNP)Minor[9]

Table 3: Biliary Excretion of this compound Metabolites in Rats

Metabolite% of Dose Excreted in Bile (24h)Reference
Glucuronide of 6-hydroxy-1-nitropyrene18.3[10]
Glucuronide of 8-hydroxy-1-nitropyrene9.7[10]
Glucuronide of 3-hydroxy-1-nitropyrene5.2[10]
Other conjugated metabolites28.8[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies on this compound metabolism.

In Vitro Metabolism with Liver Microsomes
  • Objective: To determine the rate and profile of this compound metabolites formed by liver enzymes.

  • Methodology:

    • Microsome Preparation: Livers from male Sprague-Dawley rats or human donors were homogenized and subjected to differential centrifugation to isolate the microsomal fraction. Protein concentration was determined using the Bradford assay.

    • Incubation: Microsomes (0.5-1.0 mg/mL) were incubated with this compound (typically 10-50 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Incubations were carried out at 37°C for a specified time (e.g., 15-30 minutes).

    • Extraction: The reaction was terminated by the addition of an organic solvent (e.g., ethyl acetate (B1210297) or acetone). The organic layer containing the metabolites was separated, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

    • Analysis: Metabolites were separated and quantified using high-performance liquid chromatography (HPLC) with UV and/or fluorescence detection. Identification of metabolites was confirmed by comparison of their retention times and mass spectra with authentic standards.

Analysis of Urinary Metabolites in Humans
  • Objective: To identify and quantify this compound metabolites in human urine as biomarkers of exposure.

  • Methodology:

    • Sample Collection: First-morning void urine samples were collected from healthy, non-smoking volunteers.

    • Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase and arylsulfatase to hydrolyze conjugated metabolites.

    • Solid-Phase Extraction (SPE): The hydrolyzed urine was passed through a C18 SPE cartridge to extract the metabolites. The cartridge was washed, and the metabolites were eluted with an organic solvent.

    • LC-MS/MS Analysis: The extracted metabolites were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the identification and quantification of the target analytes. Deuterated internal standards were used for accurate quantification.

Species-Specific Differences and Their Implications

  • Rats vs. Humans: Rat liver microsomes exhibit both nitroreductive and oxidative metabolism of 1-NP.[6][7] In contrast, human liver microsomes primarily metabolize 1-NP through ring oxidation, with P450 3A4 playing a major role in the formation of 3-hydroxy-1-nitropyrene.[8] The lack of significant nitroreductive activity in human liver microsomes in vitro suggests that extrahepatic tissues or the gut microbiome may be more important for this activation pathway in humans.

  • Mice: Studies in A/J mice have shown that lung and liver tissues can metabolize this compound to dihydrodiols and hydroxynitropyrenes, with minimal nitroreduction observed even under oxygen-deficient conditions.[11]

  • Germ-Free vs. Conventional Rats: The comparison of germ-free and conventional F344 rats revealed that the intestinal microflora is crucial for the formation of aminopyrene and its hydroxylated derivatives found in feces and urine.[12] This highlights the significant contribution of gut bacteria to the metabolic activation of this compound following oral exposure.

Conclusion

The metabolism of this compound is a complex process involving competing pathways of nitroreduction and ring oxidation, with significant variations observed across different species. While rodent models have been invaluable in elucidating the fundamental metabolic pathways, the quantitative and qualitative differences in metabolite profiles, particularly the lower nitroreductive capacity of human liver microsomes, underscore the importance of using human-relevant systems for risk assessment. The data and protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at understanding the health risks associated with this compound exposure.

References

1-Nitropyrene as a Surrogate for Diesel Particulate Matter: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diesel particulate matter (DPM) is a complex mixture of particles and gases emitted from diesel engines, recognized as a human carcinogen. Due to its complex and variable composition, assessing exposure to DPM is challenging. This has led to the use of surrogate markers, with elemental carbon (EC) and total carbon (TC) being the industry standards. However, these markers can lack specificity, as they are also present from other combustion sources. 1-Nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), has emerged as a promising and more specific surrogate for DPM. This guide provides a comprehensive comparison of 1-NP with other alternatives, supported by experimental data, to validate its use as a DPM surrogate for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound and Elemental Carbon

Numerous studies have investigated the viability of 1-NP as a surrogate for DPM by comparing its air concentration measurements with those of EC. A key study conducted in an underground metal mine reported high correlations between the quantiles of 1-NP and EC exposures across 10 different work shift task groups, with correlation coefficients (r) ranging from 0.87 to 0.96.[1][2][3] This indicates a strong relationship between the two measures in environments with high diesel exhaust concentrations. However, the correlation was weaker (r = 0.34) for individual sample pairs, which was attributed to low EC concentrations and potential variations in diesel exhaust composition.[1][2][3]

Interestingly, while both 1-NP and EC could differentiate between high and low exposure groups based on job location, 1-NP measurements provided a finer distinction between specific job activities, a level of detail not achieved with EC measurements.[1][2] This suggests that 1-NP may be a more sensitive marker for assessing personal exposure to DPM in certain occupational settings.[1]

Quantitative Data Summary
ParameterFindingReference
Correlation (Quantiles of 1-NP vs. EC) r = 0.87 to 0.96 across 10 work shift task groups[1][2][3]
Correlation (Individual 1-NP vs. EC samples) r = 0.34 (weak correlation)[1][2][3]
Linear Relationship 6.0 to 6.9 pg 1-NP per µg EC[1][2]
Differentiation of Exposure Groups Both 1-NP and EC differentiated high/low exposure by job location. 1-NP further differentiated by specific job activities.[1][2]

Biological Effects and Toxicological Relevance

The validation of a surrogate marker also depends on its ability to reflect the toxicological properties of the substance it represents. 1-NP has been shown to be a potent mutagen and is considered one of the primary contributors to the direct-acting mutagenicity of diesel exhaust.[1]

Mutagenicity

Studies have demonstrated a high correlation between the 1-NP content of workplace air samples and their mutagenic potency in the Salmonella typhimurium (Ames) test.[4] High correlation coefficients (r = 0.80-0.91 without metabolic activation and r = 0.80-0.93 with metabolic activation) were observed across various strains of S. typhimurium.[4] This strong association suggests that 1-NP is a reliable indicator of the mutagenic potential of DPM.

DNA Adduct Formation

This compound is metabolized in the body to reactive intermediates that can bind to DNA, forming DNA adducts.[5][6][7] These adducts are considered a crucial step in the initiation of cancer. The primary DNA adduct formed from 1-NP is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[5] Quantitative analysis in rats exposed to 1-NP showed a dose-dependent formation of dG-C8-AP.[5] Interestingly, the level of protein adducts was found to be significantly higher and more stable than DNA adducts, suggesting that protein adducts of 1-NP could serve as a more sensitive biomarker for assessing DPM exposure.[5]

Oxidative Stress

Exposure to 1-NP has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[8][9][10][11] Studies in human lung epithelial cells have demonstrated that 1-NP induces the generation of ROS, leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OH-dG).[8] Furthermore, 1-NP exposure can activate cellular defense mechanisms against oxidative stress, such as the AMPK/Nrf-2/HO-1 pathway.[12]

Experimental Protocols

Measurement of this compound and Elemental Carbon in Air Samples

A common methodology for the concurrent measurement of 1-NP and EC in workplace air involves the following steps:

  • Air Sampling: Full-shift personal air sampling is conducted using a cyclone pre-selector to remove larger particles, followed by a diesel particulate matter (DPM) impactor cassette containing a quartz fiber filter.[1][2][3]

  • EC and OC Analysis: A portion of the filter is analyzed for elemental carbon (EC) and organic carbon (OC) using the NIOSH Method 5040, which involves thermal-optical analysis.[1][2]

  • 1-NP Analysis: The remaining portion of the filter is extracted with a suitable solvent (e.g., acetone (B3395972) or dichloromethane). The extract is then analyzed for 1-NP using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[1][2][13]

Mutagenicity Assay (Ames Test)

The mutagenicity of DPM extracts and 1-NP is often assessed using the Salmonella typhimurium microsuspension assay:

  • Sample Preparation: Acetone extracts of collected DPM samples are prepared.

  • Bacterial Strains: Various S. typhimurium strains (e.g., TA98, TA1538, YG1021, YG1024) are used to detect different types of mutations.[4]

  • Assay Procedure: The sample extracts are incubated with the bacterial strains in the presence or absence of a metabolic activation system (rat liver S9-fraction).[4]

  • Data Analysis: The number of revertant colonies is counted, and the mutagenic potency is calculated.

DNA Adduct Analysis

The formation of DNA adducts from 1-NP exposure can be quantified using the following approach:

  • Sample Collection: Tissues or cells exposed to 1-NP are collected.

  • DNA Isolation: DNA is isolated from the samples.

  • DNA Hydrolysis: The DNA is enzymatically hydrolyzed to individual nucleosides.

  • Quantification: The level of specific DNA adducts (e.g., dG-C8-AP) is quantified using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[5]

Visualizing Key Pathways and Workflows

To better understand the processes involved in 1-NP's role as a DPM surrogate, the following diagrams illustrate key experimental workflows and biological pathways.

experimental_workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis cluster_comparison Data Comparison Air Ambient Air Cyclone Cyclone Pre-selector Air->Cyclone Impactor DPM Impactor with Quartz Filter Cyclone->Impactor Filter Collected DPM on Filter Impactor->Filter Punch1 Portion 1 Filter->Punch1 Punch2 Portion 2 Filter->Punch2 NIOSH5040 NIOSH Method 5040 (Thermal-Optical Analysis) Punch1->NIOSH5040 LCMSMS Extraction & LC/MS/MS Punch2->LCMSMS EC_OC EC & OC Data NIOSH5040->EC_OC NP_Data 1-NP Data LCMSMS->NP_Data Correlation Correlation Analysis (1-NP vs. EC) EC_OC->Correlation NP_Data->Correlation

Experimental workflow for comparing 1-NP and EC.

metabolic_activation DPM Diesel Particulate Matter (DPM) NP This compound (1-NP) DPM->NP Nitroreduction Nitroreduction (e.g., by nitroreductases) NP->Nitroreduction Reactive_Intermediate Reactive Intermediates (e.g., N-hydroxy-1-aminopyrene) Nitroreduction->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Protein Protein Reactive_Intermediate->Protein DNA_Adduct DNA Adducts (e.g., dG-C8-AP) DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Metabolic activation of 1-NP leading to DNA adducts.

oxidative_stress_pathway NP This compound (1-NP) ROS Reactive Oxygen Species (ROS) Generation NP->ROS Oxidative_Damage Oxidative DNA Damage (e.g., 8-OH-dG) ROS->Oxidative_Damage AMPK AMPK Activation ROS->AMPK Nrf2 Nrf-2 Activation AMPK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

1-NP induced oxidative stress and cellular response.

Conclusion

The validation of this compound as a surrogate for diesel particulate matter is well-supported by scientific evidence. Its high correlation with the mutagenic activity of DPM and its ability to form DNA adducts and induce oxidative stress, key mechanisms in DPM-induced carcinogenicity, make it a toxicologically relevant marker. While elemental carbon remains a useful indicator, 1-NP offers greater specificity for diesel exhaust and, in some cases, enhanced sensitivity for differentiating exposure levels in occupational settings. The use of 1-NP, either alone or in conjunction with traditional markers like EC, can provide a more comprehensive and health-relevant assessment of DPM exposure. For researchers and drug development professionals studying the effects of air pollution, 1-NP serves as a valuable tool for both exposure assessment and mechanistic studies.

References

A Comparative Guide to 1-Nitropyrene Quantification Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Nitropyrene, a potent mutagen and marker for diesel exhaust exposure, is paramount. This guide provides an objective comparison of the precision of leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The quantification of this compound (1-NP) in various matrices, from environmental samples to biological fluids, presents a significant analytical challenge due to its typically low concentrations and the presence of interfering compounds. The precision and sensitivity of the chosen analytical method are therefore critical for obtaining reliable and reproducible data. This guide evaluates the performance of several key techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantitative Data

The precision of an analytical method is determined by its ability to produce consistent results. Key performance indicators include the limit of detection (LOD), the limit of quantification (LOQ), and recovery rates. The following table summarizes the quantitative performance of different this compound quantification techniques based on published data.

TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesPotential Limitations
HPLC-FLD 0.32 fmol/injection[1][2]2 fmol/injection[1][2]Not explicitly statedHigh sensitivity and precision, suitable for low-volume samples.[1][2]Requires conversion of 1-NP to a fluorescent derivative.
GC-MS/MS 1 - 5 pg[3]Not explicitly statedNot explicitly statedExcellent selectivity and sensitivity, reduces matrix effects.[3][4]Can require laborious sample preparation.[3]
LC-MS/MS 152 fg on column[5][6], 0.2 µg/L[7]221 fg on column[5][6]82 - 105%[7]High specificity and sensitivity, less extensive sample preparation than GC-MS.[5][6]Can be a costly technique.[1]
ELISA Not explicitly statedNot explicitly statedNot explicitly statedHigh throughput, relatively simple procedure.Prone to overestimation due to cross-reactivity with other nitroaromatics.[8]

Experimental Methodologies

The precision of a quantification technique is intrinsically linked to the experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often involves the reduction of this compound to 1-aminopyrene (B158619), which is fluorescent.

  • Sample Preparation: Particulate matter is typically extracted from filters using an organic solvent like toluene (B28343) or a mixture of ethanol (B145695) and benzene (B151609) via sonication.[9][10] The extract is then concentrated.

  • Reduction: The extracted this compound is chemically reduced to 1-aminopyrene. This can be achieved using a reducing agent like zinc powder and hydrochloric acid or through an online reduction column packed with a catalyst (e.g., Pt/Rh).[5][9]

  • Chromatographic Separation: The resulting 1-aminopyrene is separated using a reversed-phase HPLC column (e.g., C18). A column-switching system can be employed to remove interfering substances.[1][2] The mobile phase is often a mixture of methanol (B129727) and water.[8]

  • Fluorescence Detection: The fluorescent 1-aminopyrene is detected by a fluorescence detector. The use of a deuterated internal standard, such as d9-1-Nitropyrene, is recommended to improve precision.[1][2]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This technique offers high selectivity and sensitivity for the analysis of this compound.

  • Sample Preparation: Samples are extracted with a suitable solvent. For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.

  • Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., Rxi-5 Sil MS).[4] The temperature of the GC oven is programmed to ramp up to ensure the separation of this compound from other compounds.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.[4] This highly selective mode monitors a specific precursor ion of this compound and its characteristic product ions, significantly reducing background noise and improving quantification accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

  • Sample Preparation: Samples are typically extracted using ultrasonic extraction with an organic solvent.[5][6] The extract is then concentrated. A deuterated internal standard (d9-1-NP) is added before extraction for accurate quantification.[5][6]

  • Chromatographic Separation: A two-dimensional HPLC system can be used.[5][6] In the first dimension, 1-NP is isolated. It is then often reduced online to 1-aminopyrene before being trapped and separated on a second analytical column.

  • Mass Spectrometric Detection: The analyte is detected by a tandem mass spectrometer. For this compound, negative ionization can lead to the largest signals.[7] The transition of the molecular ion to a specific product ion is monitored for quantification.[7]

Visualizing the Quantification Workflow

To better understand the experimental process, a generalized workflow for chromatographic quantification of this compound is presented below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_hplc HPLC cluster_gc GC cluster_detection Detection cluster_data Data Analysis Sample Sample Collection (e.g., Air Filter, Biological Fluid) Extraction Solvent Extraction (e.g., Sonication) Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Optional Cleanup (e.g., SPE) Concentration->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Liquid Phase GC GC Separation (Capillary Column) Cleanup->GC Gas Phase FLD Fluorescence Detection HPLC->FLD MSMS Tandem MS Detection HPLC->MSMS GC->MSMS Quantification Quantification (vs. Internal Standard) FLD->Quantification MSMS->Quantification Results Results Quantification->Results

Caption: General workflow for chromatographic quantification of this compound.

Conclusion

The choice of a this compound quantification technique should be guided by the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

  • LC-MS/MS and GC-MS/MS offer the highest sensitivity and specificity, making them ideal for trace-level quantification in complex matrices. The use of tandem mass spectrometry significantly reduces interferences, leading to high precision.

  • HPLC-FLD provides a sensitive and precise alternative, particularly when mass spectrometry is not available. The requirement for derivatization adds a step to the workflow but enables highly sensitive detection.

  • ELISA can be a useful screening tool due to its high throughput; however, its precision can be compromised by cross-reactivity. Therefore, positive results from ELISA should ideally be confirmed by a more specific method like LC-MS/MS or GC-MS/MS.

For researchers requiring the utmost precision and accuracy in this compound quantification, chromatographic methods coupled with mass spectrometry or fluorescence detection are the recommended approaches. Careful validation of the chosen method within the specific sample matrix is crucial for obtaining reliable and defensible results.

References

Unmasking a Potent Pollutant: A Comparative Analysis of 1-Nitropyrene Levels Across Emission Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the prevalence and concentration of environmental mutagens is paramount. 1-Nitropyrene (1-NP), a potent carcinogenic and mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a significant byproduct of incomplete combustion processes. This guide provides a comprehensive comparison of this compound levels from various emission sources, supported by experimental data and detailed methodologies, to offer a clearer perspective on its environmental distribution and potential for human exposure.

This compound is ubiquitously present in the environment, primarily adsorbed on particulate matter (PM). Its formation is largely attributed to high-temperature combustion processes where pyrene (B120774) reacts with nitrogen oxides.[1] Diesel exhaust is a major source of atmospheric this compound.[1][2] This guide will delve into the quantitative levels of 1-NP found in key emission sources, providing a valuable resource for risk assessment and the development of mitigation strategies.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly depending on the emission source. The following table summarizes a compilation of reported levels, standardized to micrograms of this compound per gram of particulate matter (µg/g PM) for comparative purposes.

Emission SourceThis compound Concentration (µg/g PM)Reference(s)
Diesel Engine Exhaust
Light-Duty Passenger Cars (1978-1982 models)55 - 2280 (in soluble organic extract)[3]
Light-Duty Passenger Cars3.9 - 14.2[3]
Heavy-Duty Diesel Engine (2004 model)55 ± 6.44 ng/hp–h[3]
Heavy-Duty Diesel Engine (2007 model with filter)Below limit of quantification[3]
Diesel Particulate Matter (SRM 1650)~35[1]
Workplace Atmospheres (diesel-contaminated)0.080 - 17 (in acetone (B3395972) extractable matter)[4]
Gasoline Engine Exhaust
Gasoline-Powered Vehicle0.02 µg/km (compared to 3.0 µg/km for a diesel vehicle)[3]
Industrial Emissions
Coke Oven Emissions27 (in extract)[3]
Coal Fly-AshIdentified (quantitative data not specified)[5]
Other Sources
Urban Air Particulate Matter (Typical)Low pg/m³ range[6]
Urban Air - Shenyang, China (2010)~80 pg/m³[2]
Urban Air - Kanazawa, Japan (1994)32 pg/m³[2]
Rural Area Air0.0017 ng/m³[4]
Crankcase Oil138 µg/L[3]
Grilled Food< 0.03 - 11.90 ng/g[3]
Fumes from Cooking Oils0.9 - 3.4 µg/m³[3]
Urban Soil/Dust (Crimea)60 - 260 ng/g (in soil)[7]
Agricultural Soil (Eastern China)Total nPAHs ~50 µg/kg[8]

Note: Some values are reported in units other than µg/g PM due to the nature of the original data. These have been italicized and their original units are provided for context.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. A variety of analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

Method 1: NIOSH Method 2560 for this compound in Diesel Particulates[9]

This method is designed for the analysis of this compound in diesel particulate matter.

1. Sample Collection:

  • Particulate matter is collected on a 37-mm glass fiber filter (Type A/E, 1-µm pore size) backed by a cellulose (B213188) support pad in a two-part cassette filter holder.

  • A personal sampling pump is used to draw air through the filter at a flow rate of 1.0 to 2.0 L/min for a total volume of 480 to 960 L.

2. Sample Preparation:

  • The filter is transferred to a vial and 1 mL of toluene (B28343) is added.

  • The vial is agitated on a rotary shaker for 60 minutes to extract the this compound.

  • The extract is then filtered into a micro volume insert in a GC autosampler vial.

3. Instrumental Analysis:

  • Instrument: Gas Chromatograph (GC) equipped with a Nitrogen Chemiluminescence Detector (NCD).

  • Column: Restek Rtx-5-ms®, 30 m x 0.32 mm ID, 1.0-µm film thickness (or equivalent).

  • Injection: Autosampler or manual injection.

  • Quantification: The peak area of the this compound peak is measured and the concentration is determined from a calibration curve prepared with this compound standards.

Method 2: Two-Dimensional HPLC with Online Reduction and Tandem Mass Spectrometry[6][10]

This highly sensitive method is suitable for detecting low concentrations of this compound in ambient air particulate matter.

1. Sample Collection:

  • Ambient particulate matter is collected on a suitable filter material.

2. Sample Preparation:

  • The filter is extracted with an organic solvent (e.g., acetone or dichloromethane) using ultrasonic extraction.[9]

  • The extract is concentrated under reduced pressure.

  • A deuterated this compound (d9-1-NP) internal standard is added to the sample prior to extraction for accurate quantification.[6]

3. Instrumental Analysis:

  • Instrument: A two-dimensional High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • First Dimension HPLC: The sample extract is injected onto the first HPLC column to isolate this compound from other components.

  • Online Reduction: The fraction containing this compound is then passed through a reduction column packed with a Pt/Rh catalyst, which converts this compound to 1-aminopyrene (B158619) (1-AP).

  • Trapping and Second Dimension HPLC: The 1-AP containing fraction is focused on a trapping column and then eluted through a second HPLC column for further separation.

  • Detection: The separated 1-aminopyrene is detected by tandem mass spectrometry (MS/MS). The use of an internal standard (d9-1-NP) allows for precise quantification.

Signaling Pathways of this compound Toxicity

The toxicity of this compound is linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. The following diagram illustrates a key signaling pathway involved in 1-NP-induced genotoxicity and cell death.

This compound Toxicity Pathway cluster_cell Cell cluster_metabolism Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response NP This compound CYP CYP Enzymes (e.g., CYP2A13, CYP2E1) NP->CYP Oxidation Nitroreductases Nitroreductases NP->Nitroreductases Reduction Epoxides Epoxides (e.g., 4,5-epoxide-1-nitropyrene) CYP->Epoxides ROS Reactive Oxygen Species (ROS) CYP->ROS NOP 1-Nitrosopyrene (B1218456) Nitroreductases->NOP Nitroreductases->ROS DNA_Adducts DNA Adducts (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene) Epoxides->DNA_Adducts NHOH N-hydroxyl-1-aminopyrene NOP->NHOH NHOH->DNA_Adducts DNA_Damage DNA Damage (ssDNA breaks, oxidative damage) DNA_Adducts->DNA_Damage ROS->DNA_Damage CHK1 CHK1 Activation DNA_Damage->CHK1 p53 p53 Activation CHK1->p53 Caspases Caspase Activation (Caspase-3, -9) p53->Caspases PARP_Cleavage PARP-1 Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced genotoxicity.

The metabolic activation of this compound can occur through two primary pathways: nitroreduction and ring oxidation.[10] Nitroreduction, carried out by cytosolic nitroreductases, leads to the formation of reactive intermediates like 1-nitrosopyrene and N-hydroxyl-1-aminopyrene, which can form DNA adducts.[10] Alternatively, cytochrome P450 (CYP) enzymes, such as CYP2A13 and CYP2E1, can metabolize 1-NP through oxidation to form epoxides, which are also capable of binding to DNA.[11] This DNA damage can trigger a cellular response cascade, including the activation of checkpoint kinase 1 (CHK1) and the tumor suppressor protein p53.[12][13] Ultimately, this can lead to the activation of caspases (e.g., caspase-3 and -9), cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), and the induction of apoptosis (programmed cell death).[13][14] Additionally, the metabolic processes can generate reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage.[12]

The following diagram illustrates the general experimental workflow for the analysis of this compound in environmental samples.

Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Air Particulate Matter on Filter) Extraction Solvent Extraction (e.g., Toluene, Dichloromethane) + Internal Standard Spiking Sample->Extraction Concentration Sample Concentration (e.g., under Nitrogen Stream) Extraction->Concentration Cleanup Sample Cleanup (Optional, e.g., Solid Phase Extraction) Concentration->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-Fluorescence/UV Analysis->HPLC Common GCMS GC-MS/NCD Analysis->GCMS Sensitive LCMSMS 2D-LC-MS/MS Analysis->LCMSMS Highly Sensitive Data Data Analysis and Quantification HPLC->Data GCMS->Data LCMSMS->Data

Caption: General workflow for this compound analysis.

References

A Comparative Analysis of 1-Nitropyrene and Benzo[a]pyrene Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic equivalency, underlying mechanisms, and key signaling pathways associated with 1-nitropyrene (1-NP) and the benchmark polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552) (BaP). The information presented is based on experimental data from in vivo and in vitro studies to facilitate a deeper understanding of their relative carcinogenic potential.

Toxic Equivalency Factor (TEF)

The toxic equivalency factor (TEF) is a tool used to assess the carcinogenic potential of different PAHs relative to benzo[a]pyrene, which is assigned a TEF of 1.0. This compound has been assigned a TEF of 0.1, indicating it is considered to be one-tenth as carcinogenic as benzo[a]pyrene. This value is derived from a comprehensive evaluation of available toxicological and carcinogenic data.

Quantitative Carcinogenicity Data

The following tables summarize key in vivo carcinogenicity studies that provide a quantitative basis for comparing the tumorigenic potential of this compound and benzo[a]pyrene.

Table 1: Carcinogenicity of this compound in Rats

Route of AdministrationDoseAnimal StrainTumor TypeTumor IncidenceReference
Subcutaneous InjectionNot SpecifiedF344/DuCrj RatsSarcomas (mainly malignant fibrous histiocytomas)47% (8/17)[1]

Table 2: Pulmonary Carcinogenicity of Benzo[a]pyrene in Rats

Route of AdministrationDose (mg)Animal StrainTumor TypeTumor IncidenceReference
Direct Lung Injection0.03F344 RatsLung Cancer3% (1/29)[2]
Direct Lung Injection0.1F344 RatsLung Cancer23% (7/30)[2]
Direct Lung Injection0.3F344 RatsLung Cancer76% (22/29)[2]
Direct Lung Injection1.0F344 RatsLung Cancer69% (9/13)[2]

Experimental Protocols

In Vivo Carcinogenicity Bioassay for this compound (Subcutaneous Injection)

A representative experimental protocol for assessing the carcinogenicity of this compound via subcutaneous injection in rats is as follows:

  • Test Animals: Male F344/DuCrj rats are used.

  • Test Substance Preparation: this compound is suspended in a vehicle such as beeswax and tricaprylin.

  • Administration: A single subcutaneous injection of the this compound suspension is administered to the rats.

  • Observation Period: The animals are observed for a significant portion of their lifespan (e.g., over a year) for tumor development at the injection site and other organs.

  • Endpoint Analysis: At the end of the study, or when tumors are detected, animals are euthanized. A complete necropsy is performed, and tissues are collected for histopathological examination to identify the type and malignancy of tumors. The incidence of tumors in the treated group is compared to a control group receiving the vehicle only.

In Vivo Carcinogenicity Bioassay for Benzo[a]pyrene (Direct Lung Injection)

A typical experimental design for evaluating the pulmonary carcinogenicity of benzo[a]pyrene is detailed below:

  • Test Animals: Male F344 rats are utilized.

  • Test Substance Preparation: Benzo[a]pyrene is prepared as a suspension in a suitable vehicle like beeswax-tricaprylin.

  • Administration: The benzo[a]pyrene suspension is directly injected into the lungs of the rats.

  • Dose Groups: Multiple dose groups are established to determine a dose-response relationship. A control group receives the vehicle alone.

  • Observation Period: The rats are monitored for up to 104 weeks for signs of respiratory distress and tumor formation.

  • Endpoint Analysis: Upon completion of the observation period, the animals are sacrificed. The lungs are examined for the presence of tumors, which are then histologically classified. Tumor incidence in the dose groups is compared to the control group to assess carcinogenicity.[2]

Signaling Pathways in Toxicity

The carcinogenicity of both this compound and benzo[a]pyrene is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules, including DNA. Key signaling pathways, the Aryl hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, play crucial roles in the cellular response to these compounds.

Benzo[a]pyrene Signaling Pathway

Benzo[a]pyrene is a well-established ligand for the Aryl hydrocarbon Receptor (AhR). Upon binding, the BaP-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcriptional activation of genes encoding metabolic enzymes such as cytochrome P450s (CYP1A1, CYP1B1). These enzymes metabolize BaP into reactive intermediates, including the ultimate carcinogen benzo[a]pyrene diol epoxide (BPDE), which can form stable adducts with DNA, leading to mutations and initiating carcinogenesis. The metabolic process also generates reactive oxygen species (ROS), inducing oxidative stress and activating the Nrf2 pathway as a cellular defense mechanism.

Benzo_a_pyrene_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BaP Benzo[a]pyrene BaP_AhR BaP-AhR Complex BaP->BaP_AhR Binds AhR AhR AhR->BaP_AhR ARNT ARNT BaP_AhR_ARNT BaP-AhR-ARNT Complex ARNT->BaP_AhR_ARNT BaP_AhR->BaP_AhR_ARNT Translocates & Dimerizes with ARNT XRE XRE BaP_AhR_ARNT->XRE Binds CYP1A1_1B1 CYP1A1, CYP1B1 (Metabolic Enzymes) XRE->CYP1A1_1B1 Induces Transcription BPDE BPDE (Reactive Metabolite) CYP1A1_1B1->BPDE Metabolizes BaP ROS ROS CYP1A1_1B1->ROS Generates DNA_Adducts DNA Adducts BPDE->DNA_Adducts Forms Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Induces

Benzo[a]pyrene Metabolic Activation Pathway
This compound Signaling Pathway

The metabolic activation of this compound primarily occurs through nitroreduction, a process catalyzed by enzymes such as aldo-keto reductases. This leads to the formation of reactive intermediates that can also form DNA adducts. Similar to BaP, the toxicity of 1-NP is associated with the induction of oxidative stress. This oxidative stress, in turn, activates the Nrf2 signaling pathway. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of a battery of cytoprotective genes that help to mitigate the cellular damage.

One_Nitropyrene_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus One_NP This compound Reactive_Metabolites Reactive Metabolites One_NP->Reactive_Metabolites Metabolized by Oxidative_Stress Oxidative Stress One_NP->Oxidative_Stress Induces Nitroreductases Nitroreductases (e.g., AKRs) Nitroreductases->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Forms Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Nrf2 Nrf2 Oxidative_Stress->Nrf2 Dissociates from Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 ARE ARE Nrf2->ARE Translocates & Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Induces Transcription

This compound Metabolic Activation and Nrf2 Pathway

Conclusion

While both this compound and benzo[a]pyrene are genotoxic carcinogens that can induce tumors in animal models, the available data suggest that this compound is less potent than benzo[a]pyrene, as reflected by its lower Toxic Equivalency Factor. Their mechanisms of action involve metabolic activation to DNA-reactive intermediates and the modulation of key cellular signaling pathways, including the AhR and Nrf2 pathways. Understanding these differences is crucial for accurate risk assessment and the development of potential therapeutic interventions. Further research is warranted to fully elucidate the comparative dose-response relationships and the intricate details of their interactions with cellular signaling networks.

References

A Researcher's Guide to the Validation of Analytical Methods for Nitro-PAH Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites is paramount for assessing human exposure to environmental pollutants and understanding their potential health risks. The validation of analytical methods ensures that the data generated is both reproducible and dependable. This guide provides an objective comparison of common analytical methods used for the determination of nitro-PAH metabolites, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique for nitro-PAH metabolite analysis is a critical decision, influenced by factors such as the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods for the quantification of nitro-PAH metabolites, compiled from multiple studies.

Table 1: Performance Characteristics of HPLC-Fluorescence Detection (HPLC-FLD) for Nitro-PAH Metabolites

AnalyteLinearity (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD %)
1-Nitronaphthalene20–50006.0-70.1 - 85.6< 10.0
2-Nitrofluorene2.0–500< 0.60-70.1 - 85.6< 10.0
9-Nitroanthracene2.0–500< 0.60-70.1 - 85.6< 10.0
3-Nitrofluoranthene2.0–500< 0.6016 - 6089 - 10616 - 32
1-Nitropyrene2.0–500< 0.6016 - 6089 - 10616 - 32

Data compiled from various studies.[1]

Table 2: Performance Characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Nitrofluoranthen-8-ol in Urine

ParameterPerformance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (Recovery)95-105%
Precision (RSD)< 10%

This method is noted for its high selectivity and sensitivity.[2]

Table 3: General Comparison of GC-MS and LC-MS for Nitro-PAH Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.[3]
Analyte Suitability Ideal for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[3]Suitable for a wider range of compounds, including non-volatile, thermally labile, and polar analytes.[3]
Sensitivity Excellent sensitivity, with Limits of Detection (LODs) often in the picogram (pg) to femtogram (fg) range.[3]High sensitivity, with LODs typically in the low picogram (pg) to nanogram (ng) per liter range.[3]
Selectivity High selectivity, especially when using tandem mass spectrometry (MS/MS) which can reduce matrix effects.[3]High selectivity, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[3]
Sample Preparation May require derivatization to increase volatility and thermal stability, which can be more complex and time-consuming.[3]Often requires less extensive sample preparation, though cleanup is still crucial.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide protocols for the key experimental procedures cited in the analysis of nitro-PAH metabolites.

Sample Preparation for Nitro-PAH Metabolites in Urine

This protocol is a common procedure for the extraction of nitro-PAH metabolites from urine samples prior to instrumental analysis.

1. Enzymatic Hydrolysis:

  • To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase and 500 µL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).[2]

  • Incubate the mixture at 37°C for 16 hours to deconjugate the glucuronidated and sulfated metabolites.[2]

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2]

  • Load the hydrolyzed urine sample onto the conditioned cartridge.[2]

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.[2][4]

  • Elute the analyte with 3 mL of methanol.[2]

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in 100 µL of the mobile phase appropriate for the subsequent instrumental analysis.[2]

Instrumental Analysis Methods

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.

  • Detection: Tandem mass spectrometry, which provides high selectivity and sensitivity.

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

  • Chromatographic System: A high-performance liquid chromatography system.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.[2]

  • Detection: Fluorescence detection, with excitation and emission wavelengths optimized for the specific nitro-PAH metabolites. For example, for 3-Nitrophenanthrene, 9-Nitrophenanthrene, this compound, and 3-Nitrofluoranthene, specific excitation/emission wavelengths of 254/410 nm, 254/444 nm, 244/438 nm, and 244/528 nm can be applied respectively.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: For polar metabolites like hydroxylated nitro-PAHs, a derivatization step is often necessary to increase volatility. This can involve silylation, for example, by adding a silylating reagent (e.g., 50 µL of MTBSTFA) to the dried sample extract reconstituted in an aprotic solvent, and heating at 60-70°C for 1-2 hours.[4]

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for PAH analysis (e.g., DB-5).

  • Injector: A programmed temperature vaporization (PTV) injector in solvent vent mode can be utilized for large volume injection to enhance sensitivity.

  • Detection: Mass spectrometry, often in selected ion monitoring (SIM) mode for targeted analysis.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of steps in the analytical methods.

Sample_Preparation_Workflow cluster_urine_sample Urine Sample Processing cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Urine 1. Urine Sample (1 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C, 16h) Urine->Hydrolysis Condition 3. Condition SPE Cartridge (Methanol, Water) Hydrolysis->Condition Load 4. Load Hydrolyzed Sample Condition->Load Wash 5. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 6. Elute Analytes (Methanol) Wash->Elute Evaporate 7. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To Instrumental Analysis

Caption: Workflow for the preparation of urine samples for nitro-PAH metabolite analysis.

Analytical_Methods_Comparison cluster_sample Prepared Sample cluster_lcms LC-MS/MS Analysis cluster_hplc_fld HPLC-FLD Analysis cluster_gcms GC-MS Analysis Sample Reconstituted Sample Extract LC HPLC Separation (C18 Reversed-Phase) Sample->LC HPLC HPLC Separation (C18 Reversed-Phase) Sample->HPLC Derivatization Derivatization (if needed) (e.g., Silylation for polar metabolites) Sample->Derivatization MSMS Tandem Mass Spectrometry (High Selectivity & Sensitivity) LC->MSMS FLD Fluorescence Detection (Optimized Wavelengths) HPLC->FLD GC Gas Chromatography Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry Detection (e.g., SIM mode) GC->MS

Caption: Comparison of instrumental analysis workflows for nitro-PAH metabolites.

References

A Comparative Analysis of 1-Nitropyrene DNA Adduct Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage by environmental carcinogens is paramount. 1-Nitropyrene (1-NP), a prevalent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen and carcinogen. Its toxicity is intrinsically linked to the formation of covalent DNA adducts following metabolic activation. This guide provides a comparative analysis of 1-NP DNA adduct formation, supported by experimental data, to aid in the assessment of its genotoxicity and the development of potential intervention strategies.

Metabolic Activation: The Path to DNA Damage

This compound itself is not reactive towards DNA. It requires metabolic activation to be converted into electrophilic intermediates that can covalently bind to DNA, forming adducts. Two primary pathways are involved in the metabolic activation of 1-NP: nitroreduction and ring oxidation.[1]

The nitroreduction pathway is considered the major route for the formation of the primary DNA adduct.[1] This process, often carried out by cytosolic and microsomal nitroreductases, reduces the nitro group of 1-NP to form reactive intermediates such as 1-nitrosopyrene (B1218456) (1-NOP) and N-hydroxyl-1-aminopyrene. These intermediates can then react with DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).

The ring oxidation pathway, mediated by cytochrome P450 (CYP) enzymes, can also contribute to 1-NP's genotoxicity. This pathway can lead to the formation of epoxides and phenols, which can also form DNA adducts, albeit generally at lower levels than the nitroreduction pathway.[1] Interestingly, there are species-specific differences in metabolism. For instance, human liver microsomes have been shown to metabolize 1-NP, with CYP3A4 being a key enzyme, but they do not appear to produce 1-aminopyrene, a key metabolite in the nitroreduction pathway in rodents.[2]

Metabolic_Activation_of_1_Nitropyrene This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Nitroreductases Ring Oxidation Ring Oxidation This compound->Ring Oxidation CYP450s (e.g., CYP3A4) 1-Nitrosopyrene 1-Nitrosopyrene Nitroreduction->1-Nitrosopyrene Epoxides/Phenols Epoxides/Phenols Ring Oxidation->Epoxides/Phenols N-hydroxyl-1-aminopyrene N-hydroxyl-1-aminopyrene 1-Nitrosopyrene->N-hydroxyl-1-aminopyrene Oxidative DNA Damage (8-OHdG) Oxidative DNA Damage (8-OHdG) 1-Nitrosopyrene->Oxidative DNA Damage (8-OHdG) ROS Generation DNA Adducts (dG-C8-AP) DNA Adducts (dG-C8-AP) N-hydroxyl-1-aminopyrene->DNA Adducts (dG-C8-AP) Epoxides/Phenols->DNA Adducts (dG-C8-AP)

Metabolic activation pathways of this compound.

Cellular Response to 1-NP Induced DNA Damage

The formation of bulky DNA adducts by 1-NP triggers a complex cellular response aimed at maintaining genomic integrity. This DNA damage response (DDR) involves cell cycle checkpoints and DNA repair mechanisms. The primary repair pathway for bulky adducts like dG-C8-AP is Nucleotide Excision Repair (NER).

Upon detection of the DNA lesion, sensor proteins like the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are activated. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, these pathways can trigger apoptosis (programmed cell death).

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Damage Sensing & Signaling cluster_2 Cellular Outcomes 1-NP_DNA_Adduct 1-NP DNA Adduct (dG-C8-AP) ATR_ATM ATR / ATM Activation 1-NP_DNA_Adduct->ATR_ATM CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATR_ATM->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair (NER) CHK1_CHK2->DNA_Repair Apoptosis Apoptosis CHK1_CHK2->Apoptosis DNA_Repair->1-NP_DNA_Adduct Adduct Removal

Cellular response to this compound-induced DNA damage.

Quantitative Analysis of this compound DNA Adduct Formation

The level of DNA adduct formation is a critical determinant of the mutagenic and carcinogenic potential of 1-NP. Various studies have quantified 1-NP DNA adducts in different biological systems. A comparative summary of these findings is presented below.

Biological SystemTissue/Cell TypeExposureAdduct LevelAnalytical MethodReference
RabbitTracheal TissueIn vitro136 ± 18.3 pmol/mg DNARadiometric[3]
RabbitLung TissueIn vitro38 ± 9.4 pmol/mg DNARadiometric[3]
RabbitAlveolar MacrophagesIn vitro26 ± 7.5 pmol/mg DNARadiometric[3]
RatStomach100 mg/kg/day (oral)~1.5 adducts/10^7 ntUPLC-MS/MS[4]
RatSmall Intestine100 mg/kg/day (oral)~3.5 adducts/10^7 ntUPLC-MS/MS[4]
RatLarge Intestine100 mg/kg/day (oral)~2.0 adducts/10^7 ntUPLC-MS/MS[4]
RatLiver100 mg/kg/day (oral)~1.0 adducts/10^7 ntUPLC-MS/MS[4]
RatKidney100 mg/kg/day (oral)~0.5 adducts/10^7 ntUPLC-MS/MS[4]
RatLung100 mg/kg/day (oral)~0.3 adducts/10^7 ntUPLC-MS/MS[4]
RatHeart100 mg/kg/day (oral)~0.2 adducts/10^7 ntUPLC-MS/MS[4]

Note: Adduct levels can vary significantly depending on the dose, route of administration, duration of exposure, and the specific analytical method used. The data presented here are for comparative purposes and highlight tissue-specific differences in adduct formation.

A significant finding from in vivo studies is that protein adducts of 1-NP can be formed at significantly higher levels than DNA adducts and may be more stable, suggesting they could serve as more sensitive biomarkers of exposure.[4][5]

Comparison of Analytical Methods for DNA Adduct Detection

Several analytical techniques are available for the detection and quantification of 1-NP DNA adducts, each with its own advantages and limitations.

MethodPrincipleSensitivitySpecificityThroughputCost
³²P-Postlabeling Radioactive labeling of adducted nucleotides followed by chromatographic separation.Very High (1 adduct in 10⁹-10¹⁰ nt)Moderate (co-elution possible)LowModerate
UPLC-MS/MS Ultra-performance liquid chromatography separation followed by mass spectrometric detection.High (fmol to amol range)Very High (structural information)ModerateHigh
Immunoassays (ELISA) Use of specific antibodies to detect the DNA adducts.Moderate to HighHigh (antibody dependent)HighLow
Accelerator Mass Spectrometry (AMS) Use of ¹⁴C or ³H-labeled 1-NP to quantify adducts by isotope ratio.Extremely High (1 adduct in 10¹² nt)HighLowVery High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key steps for the most common methods used to analyze 1-NP DNA adducts.

DNA Isolation and Hydrolysis

This is a common first step for most detection methods.

  • Tissue/Cell Lysis: Homogenize tissue or lyse cells using appropriate buffers containing detergents and proteinase K to release DNA.

  • DNA Extraction: Purify DNA from the lysate using phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using commercially available DNA isolation kits.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides or nucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

³²P-Postlabeling Assay

This highly sensitive method is well-suited for detecting low levels of DNA adducts.

P32_Postlabeling_Workflow A DNA Isolation & Hydrolysis to dNMPs B Adduct Enrichment (Nuclease P1 Digestion) A->B C 5'-Labeling with [γ-³²P]ATP via T4 Polynucleotide Kinase B->C D Separation of Labeled Adducts (Multidimensional TLC) C->D E Detection & Quantification (Autoradiography/Phosphorimaging) D->E UPLC_MSMS_Workflow A DNA Isolation & Hydrolysis to Deoxyribonucleosides B Sample Cleanup (Solid Phase Extraction) A->B C UPLC Separation (e.g., C18 column) B->C D Mass Spectrometric Detection (e.g., Triple Quadrupole) C->D E Quantification using Stable Isotope-Labeled Internal Standard D->E

References

A Comparative Guide to the Linearity and Range of 1-Nitropyrene Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Nitropyrene, a significant environmental carcinogen and mutagen. The focus is on the linearity and range of calibration curves, crucial parameters for accurate and reliable measurements. This document summarizes experimental data from various studies, presents detailed experimental protocols, and illustrates the logical workflow for assessing calibration curve performance.

Quantitative Data Summary

The linearity and range of a this compound calibration curve are highly dependent on the analytical technique employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are among the most common and sensitive methods. The following table summarizes the performance of different methods based on published data.

Analytical MethodLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Reference
HPLC-MS (APCI)1 - 15 µg/L> 0.9990.2 µg/L[1][2]
GC-MS/MS0.5 - 100 µg/LNot explicitly stated, but a calibration curve was generated in this range.0.064 µg/L[3]
NIOSH Method 2560 (GC)0.021 - 104 µg/m³ (for a 500 L air sample)Not explicitly stated, but a calibration graph is prepared.Not explicitly stated.[4]
HPTLC1 - 275 ngNot explicitly stated, but a calibration curve was generated in this range.Not explicitly stated.[5]
GC-MS/MS (MRM)5 - 50 pg/µLNot explicitly stated, but used for calibration.1 - 5 pg[6]

Note: The performance characteristics of a calibration curve can be influenced by various factors including the specific instrument, column, mobile phase, and sample matrix.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for establishing a reliable calibration curve. Below is a synthesized protocol based on common practices for the analysis of this compound.

Objective: To establish a linear calibration curve for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound standard (certified reference material)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier for MS compatibility)

  • Volumetric flasks and pipettes

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with a suitable ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)

  • Analytical column suitable for polycyclic aromatic hydrocarbon (PAH) separation (e.g., C18 column)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected linear range of the instrument. A minimum of five concentration levels is recommended.[7]

  • HPLC-MS Analysis:

    • Set up the HPLC-MS system with the appropriate parameters (e.g., column, mobile phase composition and gradient, flow rate, injection volume, and MS settings).

    • Inject a blank sample (mobile phase) to establish the baseline.

    • Inject each working standard in triplicate, starting from the lowest concentration to the highest.

  • Data Acquisition and Analysis:

    • Acquire the chromatograms and integrate the peak area corresponding to this compound for each injection.

    • Calculate the mean peak area for each concentration level.

    • Construct a calibration curve by plotting the mean peak area (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the residuals.

  • Assessment of Linearity and Range:

    • Linearity: The calibration curve is considered linear if the correlation coefficient (R²) is ≥ 0.995.[7] A visual inspection of the plot and an analysis of the residuals are also crucial to identify any non-linearity.[8]

    • Range: The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

      • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

      • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Logical Workflow for Assessing Calibration Curve Performance

The following diagram illustrates the logical workflow for establishing and validating the linearity and range of a this compound calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_assessment Assessment prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards instrument_setup Instrument Setup (HPLC-MS) prep_standards->instrument_setup inject_blank Inject Blank instrument_setup->inject_blank inject_standards Inject Standards inject_blank->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks plot_curve Plot Calibration Curve integrate_peaks->plot_curve linearity_check Assess Linearity (R² ≥ 0.995) plot_curve->linearity_check range_determination Determine Range (LLOQ & ULOQ) linearity_check->range_determination

Caption: Workflow for Calibration Curve Assessment.

References

A Comparative Guide to Method Validation for 1-Nitropyrene Analysis in Occupational Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-nitropyrene and its metabolites, key biomarkers for occupational exposure to diesel exhaust. The performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is evaluated based on published experimental data. Detailed methodologies for each technique are provided to support researchers in selecting and implementing the most suitable method for their studies.

Comparison of Analytical Method Performance

The selection of an analytical method for biomonitoring of this compound exposure is critical for obtaining reliable data in occupational health studies. The following table summarizes the key validation parameters for the most commonly employed analytical techniques. Data has been synthesized from multiple sources to provide a comparative overview.

Performance ParameterHPLC-MS/MSGC-MSHPLC-FLD
Linearity (r²) >0.999[1]Not explicitly stated for urine, but linear calibration is standardNot explicitly stated for this compound, but typically >0.99
Accuracy (% Recovery) >90%[2][3]96-109% (for 1-hydroxypyrene (B14473) in urine)[4]92.8-117% (for 1-hydroxypyrene in urine)[5]
Precision (%RSD) <19%[2][3]<15% (for 1-hydroxypyrene in urine)[4]1.82-15.8% (for 1-hydroxypyrene in urine)[5]
Limit of Detection (LOD) 0.2 µg/L (for this compound in diesel soot extract)[1]0.01 µg/L (for 1-hydroxypyrene in urine)[4]0.01 ng/mL (for 1-hydroxypyrene in urine)[5]
Limit of Quantification (LOQ) Not explicitly stated for urineNot explicitly stated for urine0.03 ng/mL (for 1-hydroxypyrene in urine)[5]
Specificity High, based on precursor and product ion transitionsHigh, based on mass-to-charge ratio and fragmentation patternsModerate, potential for interference from fluorescent compounds
Throughput High, amenable to automationModerate, requires derivatization and longer run timesHigh, relatively short run times

Experimental Protocols

The following sections detail representative methodologies for the analysis of this compound and its metabolites in urine. These protocols are based on common practices described in the scientific literature.

HPLC-MS/MS Method for Urinary this compound Metabolites

This method is highly sensitive and specific for the quantification of hydroxylated metabolites of this compound.

a. Sample Preparation:

  • Enzymatic Hydrolysis: To a 1-2 mL aliquot of urine, add a phosphate (B84403) or acetate (B1210297) buffer to adjust the pH to approximately 5.0. Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., ¹³C-labeled this compound metabolite) to each sample to correct for matrix effects and procedural losses.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the hydrolyzed urine sample onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elution: Elute the analytes of interest with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

b. Instrumental Analysis:

  • Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile (B52724), both containing a small amount of formic acid to enhance ionization.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

c. Quality Control:

  • Include calibration standards at a minimum of five concentration levels, prepared in a blank urine matrix.

  • Analyze quality control samples at low, medium, and high concentrations with each batch of samples to assess accuracy and precision.

  • Monitor for ion suppression by post-column infusion of a standard solution.

GC-MS Method for Urinary this compound Metabolites

This method offers high specificity and is a robust technique for the analysis of this compound metabolites.

a. Sample Preparation:

  • Hydrolysis and Extraction: Perform enzymatic hydrolysis as described for the HPLC-MS/MS method, followed by liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or pentane.

  • Derivatization: Evaporate the organic extract and derivatize the hydroxylated metabolites with a silylating agent (e.g., BSTFA or MTBSTFA) to increase their volatility and thermal stability.

  • Internal Standard: An appropriate internal standard, such as a deuterated analog, should be added prior to extraction.

b. Instrumental Analysis:

  • Gas Chromatography: Use a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Employ a temperature program to achieve separation of the derivatized analytes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for each derivatized analyte and the internal standard.

c. Quality Control:

  • Prepare a calibration curve using derivatized standards.

  • Analyze procedural blanks and matrix-spiked samples to monitor for contamination and assess recovery.

  • Verify the retention time and ion ratios for each analyte against a known standard.

HPLC-FLD Method for Urinary 1-Hydroxypyrene

While less specific than mass spectrometric methods, HPLC-FLD is a cost-effective and sensitive technique, particularly for 1-hydroxypyrene, a major metabolite of pyrene (B120774) often measured as a surrogate for PAH exposure.

a. Sample Preparation:

  • The sample preparation is similar to the HPLC-MS/MS method, involving enzymatic hydrolysis and solid-phase extraction.

b. Instrumental Analysis:

  • Chromatography: Use a C18 reversed-phase column with an isocratic or gradient mobile phase of acetonitrile and water.

  • Fluorescence Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for 1-hydroxypyrene (e.g., Ex: 242 nm, Em: 388 nm).

c. Quality Control:

  • Generate a calibration curve from standards prepared in the mobile phase.

  • Run quality control samples at different concentrations to ensure the reliability of the results.

  • Regularly check the detector's response and baseline noise.

Visualizing the Workflow and Rationale

To further clarify the processes involved, the following diagrams illustrate the general workflow for method validation and the logical connection between exposure and analysis.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., HPLC-MS/MS) B Optimize Sample Preparation (Hydrolysis, SPE) A->B C Optimize Instrumental Parameters (Gradient, MRM transitions) B->C D Linearity & Range C->D Validate Optimized Method E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G Specificity H Limit of Detection (LOD) Limit of Quantification (LOQ) I Robustness J Stability K Analysis of Occupational Exposure Study Samples J->K Apply Validated Method L Data Reporting & Interpretation K->L

Caption: General Workflow for Analytical Method Validation.

G Logical Framework for this compound Biomonitoring A Occupational Exposure to Diesel Exhaust B Inhalation/Dermal Absorption of this compound A->B C Metabolism to Urinary Biomarkers (e.g., Hydroxynitropyrenes) B->C D Urine Sample Collection C->D E Analytical Measurement (e.g., HPLC-MS/MS) D->E G Quantified Biomarker Concentration E->G F Method Validation (Accuracy, Precision, LOD, etc.) F->E Ensures Reliability H Exposure Assessment & Risk Characterization G->H

Caption: Logical Framework for this compound Biomonitoring.

References

Safety Operating Guide

Personal protective equipment for handling 1-Nitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for 1-Nitropyrene

Researchers, scientists, and drug development professionals working with this compound must adhere to stringent safety protocols due to its classification as a suspected human carcinogen.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shields[3]Chemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing & Transfer Chemical splash goggles or face shield[3]Double-gloving with chemical-resistant glovesLaboratory coat or coverallsNIOSH/MSHA approved respirator (e.g., N95 or higher)[3]
Experimental Use Chemical splash goggles and face shield[3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron over a laboratory coatNIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates[3]
Spill Cleanup Chemical splash goggles and face shield[3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Disposable coverallsNIOSH/MSHA approved air-purifying respirator with high-efficiency particulate air (HEPA) filters
Waste Disposal Chemical splash goggles or face shield[3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Laboratory coat or disposable coverallsAs required by the specific disposal procedure

Occupational Exposure Limits

It is important to note that there are currently no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[3] This absence of defined limits underscores the importance of adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for all handling procedures.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount when working with this compound. The following step-by-step guide outlines the procedures for safe handling, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential airborne particles.

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations as low as possible.[3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Spill Kit: A spill kit specifically for hazardous chemicals should be available and all personnel trained in its use.

2. Handling Procedures:

  • Avoid Dust Generation: Handle this compound in a manner that minimizes the generation of dust.[3]

  • Weighing: Weigh the compound in a ventilated enclosure or a glove box.

  • Transfers: Use a spatula or other appropriate tools for transferring the solid material. Avoid pouring the powder.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Decontamination:

  • Work Surfaces: At the end of each work session, thoroughly decontaminate all surfaces that may have come into contact with this compound. A solution of soap and water is generally effective for cleaning.

  • Equipment: Decontaminate all laboratory equipment used for handling this compound before removing it from the designated area.

  • Personal Decontamination: Wash hands and forearms thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound must be treated as hazardous waste.[1] A comprehensive disposal plan should be in place to manage this waste stream effectively and safely.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, kimwipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

2. Container Selection and Labeling:

  • Containers: Use robust, leak-proof containers for all this compound waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen").

3. Storage and Disposal:

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.

Visualizing the Workflow: Handling and Disposal of this compound

To further clarify the procedural flow, the following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

Handling_and_Disposal_of_1_Nitropyrene cluster_preparation Preparation cluster_handling Handling cluster_decontamination Decontamination cluster_disposal Disposal prep 1. Preparation and Setup da Designated Area (Fume Hood/Glove Box) prep->da ppe_prep Don Appropriate PPE prep->ppe_prep spill_kit Verify Spill Kit Availability prep->spill_kit handling 2. Handling this compound prep->handling weighing Weighing in Enclosure handling->weighing transfer Transferring Solid handling->transfer solution Preparing Solutions handling->solution decon 3. Decontamination handling->decon ws_decon Work Surface Decontamination decon->ws_decon eq_decon Equipment Decontamination decon->eq_decon ps_decon Personal Decontamination decon->ps_decon disposal 4. Waste Disposal decon->disposal segregation Waste Segregation disposal->segregation solid_waste Solid Waste segregation->solid_waste liquid_waste Liquid Waste segregation->liquid_waste sharps_waste Sharps Waste segregation->sharps_waste labeling Labeling as Hazardous Waste solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Satellite Accumulation Area labeling->storage collection Arrange for EHS Collection storage->collection

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety measures, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.